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  • Product: N-Acetyl Retigabine
  • CAS: 229970-68-7

Core Science & Biosynthesis

Foundational

N-Acetyl Retigabine synthesis pathway and yield

An In-Depth Technical Guide to the Synthesis of N-Acetyl Retigabine Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthetic pathway for N-acetyl retigab...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-Acetyl Retigabine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for N-acetyl retigabine, the primary metabolite of the KCNQ potassium channel opener, retigabine (also known as ezogabine).[1][2] Intended for researchers, medicinal chemists, and drug development professionals, this document delineates a validated synthetic approach, discusses the underlying chemical principles, and presents detailed experimental protocols. The guide emphasizes the rationale behind reagent selection and reaction conditions, offering insights grounded in established organic chemistry principles. All quantitative data is summarized for clarity, and key transformations are visualized to facilitate understanding.

Introduction and Strategic Overview

Retigabine is a first-in-class antiepileptic drug whose mechanism involves the positive allosteric modulation of neuronal KCNQ2-5 (Kv7.2-7.5) potassium channels.[3][4] Its metabolism in vivo proceeds primarily through N-acetylation and N-glucuronidation.[1][2] The N-acetylated metabolite, N-acetyl retigabine (NAMR), is a significant product of this biotransformation, catalyzed by the N-acetyltransferase 2 (NAT2) enzyme.[1] The synthesis of this metabolite is crucial for various applications, including its use as an analytical standard in pharmacokinetic studies, for impurity profiling, and in further pharmacological characterization.

The most direct and logical synthetic strategy for N-acetyl retigabine involves a two-stage process:

  • Synthesis of the Precursor: Preparation of the parent drug, retigabine.

  • N-Acetylation: Selective acetylation of one of the primary aromatic amine groups of retigabine.

This guide will focus primarily on the second stage, the conversion of retigabine to N-acetyl retigabine, while providing a summary of a common pathway for obtaining the retigabine precursor.

Synthesis of the Retigabine Precursor

The synthesis of retigabine itself has been approached through various routes.[5][6] A common and effective method begins with 3-fluoroaniline, proceeding through nitration, nucleophilic aromatic substitution, reduction, and carbamoylation steps. An improved synthesis reported an overall yield of 39.6%.[6]

The general workflow for obtaining the retigabine precursor is outlined below.

G A 3-Fluoroaniline B N-(5-fluoro-2-nitrophenyl)acetamide A->B Acetylation & Nitration C N-(5-((4-fluorobenzyl)amino)-2-nitrophenyl) acetamide B->C Condensation with (4-fluorophenyl)methanamine D Deacetylation & Reduction Intermediate C->D Deacetylation & Nitro Group Reduction E Retigabine (Precursor) D->E Acylation with Ethyl Chloroformate

Figure 1: High-level workflow for a reported synthesis of the Retigabine precursor.[6]

Core Synthesis: N-Acetylation of Retigabine

The core of this guide is the selective N-acetylation of retigabine. Retigabine possesses two primary aromatic amine functionalities (-NH2) and one secondary amine. The target transformation is the acetylation of the amine at the 1-position of the phenyl ring, which is part of the original triaminobenzene scaffold. This is chemically plausible as this amine is electronically distinct and sterically accessible.

Mechanistic Considerations: Electrophilic Acylation

N-acetylation is a classic example of nucleophilic acyl substitution. The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. Common acetylating agents include acetyl chloride and acetic anhydride.[7] The reaction with acetyl chloride is typically faster and more exothermic.

The general mechanism involves:

  • Nucleophilic Attack: The nitrogen atom of the primary amine attacks the carbonyl carbon of the acetylating agent.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Leaving Group Departure: The intermediate collapses, expelling a leaving group (chloride in the case of acetyl chloride).

  • Deprotonation: A base removes the proton from the nitrogen atom, yielding the neutral amide product.

Figure 2: Generalized mechanism for the N-acetylation of an amine using acetyl chloride.

Experimental Protocol: Synthesis of N-Acetyl Retigabine

This protocol is synthesized from established procedures for the N-acetylation of aromatic amines and specific examples of acetylating retigabine analogues.[7][8][9]

Materials and Reagents:

  • Retigabine (Precursor)

  • Acetyl Chloride (CH₃COCl)

  • Pyridine (or another suitable non-nucleophilic base, e.g., triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Retigabine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add pyridine (1.2 eq) to the solution and stir for 5 minutes. The base acts as a proton scavenger, neutralizing the HCl byproduct generated during the reaction.

  • Addition of Acetylating Agent: Add acetyl chloride (1.1 eq) dropwise to the cooled, stirring solution. The addition should be slow to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution to neutralize any remaining acetyl chloride and the pyridinium hydrochloride salt.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude N-acetyl retigabine using flash column chromatography on silica gel.[10] A gradient of ethyl acetate in hexane is a common eluent system for compounds of this polarity.

  • Final Product: Collect the fractions containing the pure product (identified by TLC), combine them, and remove the solvent in vacuo to yield N-acetyl retigabine as a solid.

Yield and Characterization

StepTransformationStarting MaterialKey ReagentsExpected Yield
1N-AcetylationRetigabineAcetyl Chloride, Pyridine85-95%

Note: The expected yield is an estimate based on standard laboratory practices for this type of reaction. Actual yields may vary depending on scale and experimental conditions.

Characterization:

The final product's identity and purity should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the newly introduced acetyl group (a singlet integrating to 3H around 2.0-2.2 ppm in ¹H NMR).[11]

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₅H₁₆FN₃O, MW: 273.31 g/mol ).[12][13]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The synthesis of N-acetyl retigabine is a straightforward process achievable through the direct N-acetylation of the retigabine precursor. The reaction is robust, high-yielding, and relies on fundamental principles of organic chemistry. The protocol described herein provides a reliable framework for researchers to produce this key metabolite for analytical and pharmacological studies. Careful execution of the reaction and purification steps is essential to obtain a product of high purity.

References

  • Synthesis and Pharmacological Characterization of Conformationally Restricted Retigabine Analogues as Novel Neuronal Kv7 Channel Activators. IRIS Repository.
  • Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. ACS Publications.
  • Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7. iris.unina.it.
  • Synthesis and Pharmacological Characterization of Conformationally Restricted Retigabine Analogues as Novel Neuronal Kv7 Channel Activators. Journal of Medicinal Chemistry.
  • Synthesis of Retigabine Analogues for the Treatment of Tinnitus and Progress Towards a Concise Route to XJB-5-131. D-Scholarship@Pitt.
  • Retigabine synthesis. ChemicalBook.
  • Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. Scribd.
  • Retigabine: chemical synthesis to clinical application. PubMed.
  • Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. PubMed Central.
  • Ezogabine. PubChem.
  • Antiepileptic Drugs: Potassium Channel Activators. JoVE.
  • Improved synthesis of retigabine. ResearchGate.
  • N-Acetyl Retigabine. PubChem.
  • Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org.
  • Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. PubMed Central.
  • Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. MDPI.
  • N-Acetyl Retigabine. LGC Standards.
  • The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy. ResearchGate.

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Exploratory

The Discovery and History of N-Acetyl Retigabine: A Technical Chronicle

An In-depth Guide for Researchers and Drug Development Professionals Abstract Retigabine (ezogabine), a first-in-class neuronal potassium channel opener, marked a significant advancement in antiepileptic drug therapy. It...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Retigabine (ezogabine), a first-in-class neuronal potassium channel opener, marked a significant advancement in antiepileptic drug therapy. Its unique mechanism of action, targeting KCNQ2/3 channels, offered a novel approach to controlling neuronal hyperexcitability. The biotransformation of retigabine is characterized by two primary pathways: N-glucuronidation and N-acetylation. This guide delves into the discovery and history of the latter pathway, leading to the formation of its major metabolite, N-acetyl retigabine. We will explore the seminal studies that first identified this metabolic route, the analytical methodologies developed for its characterization, and the subsequent understanding of its pharmacological significance. This document serves as a comprehensive technical resource, providing historical context, detailed experimental protocols, and an evaluation of the scientific causality that shaped our understanding of retigabine metabolism.

Introduction: The Advent of a Novel Anticonvulsant

Retigabine emerged from a concerted effort to develop antiepileptic drugs (AEDs) with novel mechanisms of action to address the significant portion of patients with refractory epilepsy.[1] Developed by Valeant Pharmaceuticals and GlaxoSmithKline, its primary target was identified as the voltage-gated potassium channels of the KCNQ family, specifically heteromers of KCNQ2 and KCNQ3 subunits.[2] By positively modulating these channels, retigabine stabilizes the neuronal membrane potential, thereby reducing the likelihood of seizure initiation and propagation.[3] This mechanism stood in contrast to the existing AEDs that primarily targeted sodium channels or GABAergic systems.[4]

Early clinical studies demonstrated retigabine's efficacy as an adjunctive therapy for partial-onset seizures.[4] Understanding its pharmacokinetic and metabolic profile was paramount for its safe and effective clinical use. It was established that retigabine is not metabolized by the cytochrome P450 system, minimizing the potential for drug-drug interactions common with other AEDs.[4][5] Instead, its clearance is dominated by Phase II metabolic pathways.

The Initial Discovery: Unraveling the Metabolic Fate of Retigabine

The first comprehensive elucidation of retigabine's metabolic pathways in humans was a pivotal step in its development. A seminal study published in 1999 in Drug Metabolism and Disposition laid the groundwork for our current understanding.[6] This research was designed to characterize the biotransformation of retigabine in multiple species, including humans, to identify the major routes of elimination and the structure of the resulting metabolites.

Causality Behind Experimental Choices

The investigators employed a multi-faceted approach, combining in vivo studies in healthy volunteers with in vitro models using liver microsomes and slices. This strategy was crucial for several reasons:

  • In Vivo Human Studies: Direct administration to healthy volunteers was essential to understand the metabolic profile in the target species. Urine and plasma analysis would reveal the metabolites formed under physiological conditions.

  • Radiolabeling ([¹⁴C]retigabine): The use of radiolabeled retigabine in preclinical species (rats) was a key decision. It allowed for a comprehensive mass balance study, ensuring that all drug-related material could be tracked and accounted for in excreta, plasma, and tissues. This is a critical step in drug metabolism studies to ensure no major metabolic pathways are overlooked.

  • Cross-Species Comparison: Evaluating the metabolism in rats and dogs provided a comparative perspective. While not always directly translatable to humans, significant differences or similarities in metabolic pathways across species can provide valuable insights into potential enzymatic pathways and inform toxicology studies.

  • In Vitro Systems: The use of liver microsomes and slices from both human and animal sources helped to pinpoint the liver as a primary site of metabolism and to corroborate the in vivo findings in a controlled environment.[6] This approach allows for the investigation of specific enzymatic reactions without the complexities of whole-body physiology.

The Identification of N-Acetylation as a Major Pathway

In the human studies, after a single oral dose of 600 mg of retigabine, urine samples were collected and analyzed.[6] Spectroscopic analysis, specifically liquid chromatography with tandem mass spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR), of the isolated urinary metabolites unequivocally demonstrated that both N-acetylation and N-glucuronidation were the major metabolic pathways.[6] The N-acetylated metabolite, termed N-acetyl retigabine (also referred to as NAMR or AWD21-360), was identified as a significant product of retigabine's biotransformation.[4][7]

The enzyme responsible for this acetylation was later identified as N-acetyltransferase 2 (NAT2).

The discovery that N-acetylation was a primary metabolic route was significant because it indicated a departure from the metabolic pathways of many other drugs and highlighted the importance of Phase II enzymes in the clearance of retigabine.

Characterization and Quantification: The Analytical Workflow

The identification of N-acetyl retigabine necessitated the development of robust and sensitive analytical methods for its quantification in biological matrices. This was crucial for pharmacokinetic modeling, dose-finding studies, and routine therapeutic drug monitoring.

Experimental Protocol: On-Line SPE-LC-MS/MS for Retigabine and N-Acetyl Retigabine in Plasma

The following protocol is based on the validated method published in the Journal of Chromatography B: Biomedical Sciences and Applications in 2000, which provided a sensitive and high-throughput assay for the simultaneous determination of retigabine and its N-acetyl metabolite.[7]

Objective: To quantify the concentrations of retigabine and N-acetyl retigabine in human plasma.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a column switching module.

  • Tandem Mass Spectrometer (MS/MS) with an Atmospheric Pressure Chemical Ionization (APCI) source.

Materials:

  • Human plasma samples.

  • Retigabine and N-acetyl retigabine reference standards.

  • Internal standard (e.g., a structural analogue like D-10328).[7]

  • HPLC-grade solvents (acetonitrile, methanol, water).

  • Formic acid and ammonium acetate.

  • Solid-phase extraction (SPE) column (e.g., C2 stationary phase).

  • Analytical column (e.g., reversed-phase C18).

Methodology:

  • Sample Preparation:

    • Thaw frozen human plasma samples at room temperature.

    • To a 200 µL aliquot of plasma, add the internal standard solution.

    • Dilute the plasma sample with an appropriate buffer (e.g., pH 6.5) to a final volume of 500 µL.[7]

    • Vortex the sample to ensure homogeneity.

  • On-Line Solid-Phase Extraction (SPE):

    • Inject the 500 µL diluted plasma sample onto the SPE column.

    • Wash the SPE column with a low organic content mobile phase to remove plasma proteins and other interfering substances.

    • The analytes (retigabine, N-acetyl retigabine, and internal standard) are retained on the SPE column.

  • Elution and Chromatographic Separation:

    • Using a column switching valve, elute the retained analytes from the SPE column onto the analytical column using the HPLC gradient.

    • HPLC Conditions:

      • Analytical Column: Reversed-phase C18, 75 mm x 4 mm.[7]

      • Mobile Phase: A gradient of ammonium acetate buffer and acetonitrile.

      • Flow Rate: 0.5 mL/min.[7]

      • Column Temperature: Ambient or controlled (e.g., 40°C).

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive-ion Atmospheric Pressure Chemical Ionization (APCI).[7]

    • Detection: Multiple Reaction Monitoring (MRM) mode.

      • Monitor the specific precursor-to-product ion transitions for retigabine, N-acetyl retigabine, and the internal standard.

  • Quantification:

    • Construct a calibration curve using standards of known concentrations.

    • Calculate the concentration of retigabine and N-acetyl retigabine in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.

Self-Validation System:

  • The use of a stable isotope-labeled internal standard is ideal to control for matrix effects and variations in extraction efficiency and instrument response.

  • Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure accuracy and precision.

  • The method demonstrated linearity from 1 to 1000 ng/mL with a lower limit of quantification of 1 ng/mL for retigabine and 2.5 ng/mL for the N-acetyl metabolite.[7]

Diagrams

Retigabine_Metabolism cluster_PhaseII Phase II Metabolism Retigabine Retigabine N_Acetyl_Retigabine N-Acetyl Retigabine (NAMR) Retigabine->N_Acetyl_Retigabine N-Acetyltransferase 2 (NAT2) N_Glucuronide N-Glucuronides Retigabine->N_Glucuronide UGTs (e.g., UGT1A4)

Caption: Retigabine's primary metabolic pathways.

Analytical_Workflow Start Plasma Sample Collection SamplePrep Sample Preparation (Dilution & Internal Standard Addition) Start->SamplePrep SPE On-Line Solid-Phase Extraction (SPE) SamplePrep->SPE HPLC HPLC Separation (Reversed-Phase) SPE->HPLC MS Tandem Mass Spectrometry (APCI, MRM) HPLC->MS Data Data Analysis & Quantification MS->Data

Caption: Analytical workflow for retigabine metabolite quantification.

Pharmacological Significance of N-Acetyl Retigabine

A critical aspect of understanding a drug's metabolite is determining its pharmacological activity. Early in the development of retigabine, it was established that N-acetyl retigabine is also pharmacologically active, though less potent than the parent compound.[4]

Comparative Activity
CompoundPrimary Mechanism of ActionRelative Potency
Retigabine KCNQ2/3 Potassium Channel OpenerHigh
N-Acetyl Retigabine KCNQ2/3 Potassium Channel OpenerLower than Retigabine

Table 1: Comparative Pharmacological Properties.

The reduced potency is likely due to the structural modification of the primary amino group, which is believed to be important for the interaction with the KCNQ channel.

Historical Perspective and Conclusion

The discovery of N-acetyl retigabine as a major metabolite was a crucial step in the development and regulatory approval of retigabine. This finding, born from meticulous metabolic studies in the late 1990s, guided the subsequent pharmacokinetic and pharmacodynamic characterization of the drug. The development of sensitive and specific bioanalytical methods was instrumental in this process, allowing for a detailed understanding of its absorption, distribution, metabolism, and excretion.

While retigabine was ultimately withdrawn from the market in 2017 due to concerns about long-term side effects, its story remains a significant chapter in the history of antiepileptic drug development.[8] The elucidation of its metabolic pathways, including the formation of N-acetyl retigabine, serves as a valuable case study for drug metabolism scientists and clinical pharmacologists. It underscores the importance of a thorough understanding of a drug's biotransformation in ensuring its safe and effective use. The unique mechanism of action of retigabine continues to inspire the development of new KCNQ channel modulators with improved safety profiles.

References

  • Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. (2022). Journal of Medicinal Chemistry. [Link]

  • Knebel, N. G., Grieb, S., Leisenheimer, S., & Locher, M. (2000). Determination of Retigabine and Its Acetyl Metabolite in Biological Matrices by On-Line Solid-Phase Extraction (Column Switching) Liquid Chromatography With Tandem Mass Spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 748(1), 97-111. [Link]

  • Efficacy of Retigabine in Adjunctive Treatment of Partial Onset Seizures in Adults. (2013). The Annals of Pharmacotherapy. [Link]

  • Tompson, D. J., & Crean, C. S. (2011). Clinical Pharmacokinetics of Retigabine/Ezogabine. Current Clinical Pharmacology, 8(4), 336-346. [Link]

  • Perez, H. L., Boram, S. L., & Evans, C. A. (2015). Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite; overcoming challenges associated with circulating labile N-glucuronide metabolites. Analytical Methods, 7(2), 723-735. [Link]

  • Blackburn-Munro, G., Dalby-Brown, W., Mirza, N. R., Mikkelsen, J. D., & Blackburn-Munro, R. E. (2005). Retigabine: chemical synthesis to clinical application. CNS drug reviews, 11(1), 1–20. [Link]

  • Treven, M., Koenig, X., Assadpour, E., Gantumur, E., Meyer, C., Hilber, K., Boehm, S., & Kubista, H. (2015). The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors. Epilepsia, 56(6), 947–957. [Link]

  • Blackburn-Munro, G., & Jensen, B. S. (2003). The anti-hyperalgesic activity of retigabine is mediated by KCNQ potassium channel activation. Pain, 101(1-2), 189–197. [Link]

  • Hempel, R., Schupke, H., Giesa, U., Giessmann, T., Harke, H., Hermann, R., Hoffmann, A., & Locher, M. (1999). Metabolism of retigabine (D-23129), a novel anticonvulsant. Drug metabolism and disposition: the biological fate of chemicals, 27(5), 613–622. [Link]

  • Rundfeldt, C., & Netzer, R. (1997). The new anticonvulsant retigabine (D-23129) acts as an opener of K+ channels in neuronal cells. European journal of pharmacology, 336(2-3), 243–249. [Link]

  • Wang, W., Yang, J. L., & Zhang, Y. (2014). Improved synthesis of retigabine. Zhongguo Xinyao Zazhi, 23(2), 232-234. [Link]

  • Barrese, V., Miceli, F., Soldovieri, M. V., Ambrosino, P., Iannotti, F. A., Cilio, M. R., & Taglialatela, M. (2010). Neuronal potassium channel openers in the management of epilepsy: role and potential of retigabine. Clinical pharmacology : advances and applications, 2, 225–236. [Link]

  • Main, M. J., Cryan, J. E., Dupere, J. R., Cox, B., Clare, J. J., & Burbidge, S. A. (2000). Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels. Molecular pharmacology, 58(2), 253–262. [Link]

  • Bialer, M., & White, H. S. (2010). The spectrum of anticonvulsant efficacy of retigabine (ezogabine) in animal models: implications for clinical use. Epilepsia, 51(8), 1361–1373. [Link]

  • Retigabine. (2021). Alzheimer's Drug Discovery Foundation. [Link]

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Foundational

The In Vivo Odyssey of N-Acetyl Retigabine: A Deep Dive into its Pharmacokinetics and Metabolism

Foreword: Charting the Metabolic Journey of a Key Retigabine Metabolite In the landscape of antiepileptic drug development, a thorough understanding of a compound's metabolic fate is paramount to ensuring its safety and...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Metabolic Journey of a Key Retigabine Metabolite

In the landscape of antiepileptic drug development, a thorough understanding of a compound's metabolic fate is paramount to ensuring its safety and efficacy. Retigabine, a first-in-class potassium channel opener, undergoes significant biotransformation in vivo, leading to the formation of several metabolites. Among these, N-Acetyl Retigabine (NAMR) emerges as a principal metabolite. This technical guide provides an in-depth exploration of the in vivo pharmacokinetics and metabolism of N-Acetyl Retigabine, offering a crucial resource for researchers, scientists, and drug development professionals. Our focus will be to dissect the absorption, distribution, metabolism, and excretion (ADME) profile of NAMR, not merely as a byproduct of its parent drug, but as a distinct chemical entity navigating the complexities of a biological system. This guide is structured to provide a logical and scientifically rigorous narrative, grounded in experimental evidence and practical insights.

N-Acetyl Retigabine: From Formation to Systemic Circulation

N-Acetyl Retigabine is a major metabolite of Retigabine, formed primarily through N-acetylation, a phase II metabolic reaction.[1][2] This biotransformation is a key pathway in the overall clearance of Retigabine.[3] In vivo studies have consistently shown that the systemic exposure and elimination half-life of N-Acetyl Retigabine are similar to those of the parent drug, Retigabine.[4]

Rationale for Studying N-Acetyl Retigabine

While often considered a less active metabolite compared to its parent compound, the substantial in vivo exposure to N-Acetyl Retigabine necessitates a comprehensive understanding of its own pharmacokinetic and metabolic profile.[4] Such knowledge is critical for a complete safety assessment of Retigabine and for interpreting toxicological findings. Furthermore, investigating the disposition of this major metabolite provides a more complete picture of the parent drug's overall effects and potential for drug-drug interactions. In neonatal rats, for instance, the N-acetyl metabolite is generated in appreciable concentrations, prompting further exploration into its potential contribution to developmental toxicity.[5]

In Vivo Pharmacokinetics of N-Acetyl Retigabine: An ADME Profile

While dedicated in vivo studies administering N-Acetyl Retigabine as the primary agent are not extensively reported in publicly available literature, its pharmacokinetic parameters have been well-characterized following the administration of Retigabine.

Absorption and Bioavailability

Following oral administration of Retigabine, N-Acetyl Retigabine is formed and readily appears in systemic circulation. The absolute oral bioavailability of Retigabine is approximately 60%, and while a direct bioavailability value for N-Acetyl Retigabine is not established, its significant presence in plasma indicates substantial formation and subsequent absorption into the bloodstream.[2]

Distribution

Detailed tissue distribution studies specifically for N-Acetyl Retigabine are not widely available. However, given its structural similarity to Retigabine, it is likely to share some distribution characteristics. Retigabine itself has a high volume of distribution, suggesting distribution into tissues outside of the plasma.[6]

Metabolism: The Fate of N-Acetyl Retigabine

The primary metabolic pathway for Retigabine is N-acetylation to form N-Acetyl Retigabine, followed by N-glucuronidation of both the parent drug and the N-acetyl metabolite.[2][4] The cytochrome P450 system is not significantly involved in the metabolism of Retigabine.[3][6] This suggests that N-Acetyl Retigabine itself is a substrate for further phase II metabolism, specifically N-glucuronidation.

Metabolic_Pathway Retigabine Retigabine NAMR N-Acetyl Retigabine Retigabine->NAMR N-acetyltransferase Retigabine_Glucuronide Retigabine N-Glucuronide Retigabine->Retigabine_Glucuronide UGTs NAMR_Glucuronide N-Acetyl Retigabine N-Glucuronide NAMR->NAMR_Glucuronide UGTs

Metabolic pathway of Retigabine and N-Acetyl Retigabine.

Excretion

Retigabine and its metabolites are primarily eliminated via the kidneys.[6] Studies have shown that after oral administration of radiolabeled Retigabine, the majority of the radioactivity is recovered in the urine.[1] Both unchanged Retigabine and N-Acetyl Retigabine, along with their glucuronide conjugates, are expected to be the major components excreted in urine.

Quantitative Analysis of N-Acetyl Retigabine in Biological Matrices

Accurate quantification of N-Acetyl Retigabine in biological matrices like plasma is essential for pharmacokinetic studies. The co-existence of labile N-glucuronide metabolites presents a significant analytical challenge, as these can convert back to the parent compound and its N-acetylated form, leading to an overestimation of their concentrations.

Experimental Protocol: LC-MS/MS Quantification

A robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the simultaneous determination of Retigabine and N-Acetyl Retigabine in plasma. The following protocol outlines a general workflow.

Step 1: Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of plasma, add 300 µL of a precipitation solution (e.g., acetonitrile containing an internal standard).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

Step 2: Chromatographic Separation

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

  • Injection Volume: 5-10 µL.

Step 3: Mass Spectrometric Detection

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for N-Acetyl Retigabine and the internal standard are monitored.

Self-Validating System: The use of a stable isotope-labeled internal standard is crucial for a self-validating protocol. The internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus ensuring accurate quantification.

LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection

Workflow for LC-MS/MS quantification of N-Acetyl Retigabine.

Summary of Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of N-Acetyl Retigabine, primarily derived from studies involving the administration of Retigabine. It is important to note that these values represent the profile of the metabolite and may differ if N-Acetyl Retigabine were administered directly.

ParameterValueSpeciesNotes
Tmax (h) Similar to Retigabine (0.5-2.0 h)HumanTime to reach maximum plasma concentration after Retigabine administration.[2]
Half-life (t½) (h) 7-11HumanSimilar to the parent drug, Retigabine.[4]
Systemic Exposure (AUC) Similar to RetigabineHumanIndicates significant formation and circulation.[4]

Concluding Remarks and Future Directions

This technical guide has synthesized the available in vivo pharmacokinetic and metabolic data for N-Acetyl Retigabine. As a major metabolite of Retigabine, it exhibits a pharmacokinetic profile that closely mirrors its parent compound, with a similar half-life and systemic exposure. The primary metabolic fate of N-Acetyl Retigabine appears to be N-glucuronidation, followed by renal excretion.

While our understanding of N-Acetyl Retigabine's disposition as a metabolite is robust, future research could benefit from in vivo studies where N-Acetyl Retigabine is administered as the primary compound. Such studies would provide a more direct assessment of its intrinsic ADME properties, including its oral bioavailability and potential for first-pass metabolism. A deeper understanding of the pharmacokinetics and metabolism of N-Acetyl Retigabine will undoubtedly contribute to a more comprehensive safety and efficacy profile of its parent drug, Retigabine, and inform the development of future antiepileptic therapies.

References

  • Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. ACS Publications. [Link]

  • Clinical Pharmacokinetics of Retigabine/Ezogabine | Request PDF. ResearchGate. [Link]

  • Metabolism of retigabine (D-23129), a novel anticonvulsant. PubMed. [Link]

  • Determination of retigabine and its acetyl metabolite in biological matrices by on-line solid-phase extraction (column switching) liquid chromatography with tandem mass spectrometry | Request PDF. ResearchGate. [Link]

  • Determination of N-acetyl retigabine in dog plasma by LC/MS/MS following off-line microElution 96-well solid phase extraction. PubMed. [Link]

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  • Lack of pharmacokinetic interaction between retigabine and phenobarbitone at steady-state in healthy subjects. PMC. [Link]

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Exploratory

A Technical Guide to the Structural Analysis of N-Acetyl Retigabine Binding Sites on KCNQ Channels

For Researchers, Scientists, and Drug Development Professionals Abstract N-Acetyl Retigabine (NAR), the primary metabolite of the former anti-epileptic drug retigabine (ezogabine), plays a significant role in modulating...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl Retigabine (NAR), the primary metabolite of the former anti-epileptic drug retigabine (ezogabine), plays a significant role in modulating neuronal excitability. Like its parent compound, NAR is a positive allosteric modulator of the KCNQ (Kv7) family of voltage-gated potassium channels, specifically the neuronal subtypes KCNQ2-KCNQ5.[1] Understanding the precise structural basis of its interaction with these channels is paramount for the rational design of next-generation, safer, and more effective therapeutics for epilepsy and other hyperexcitability disorders. This guide provides an in-depth, technically focused overview of the methodologies and scientific rationale for the structural analysis of NAR binding sites on KCNQ channels, integrating biophysical, structural, and computational approaches.

Introduction: The Scientific Imperative for Structural Analysis

Retigabine's novel mechanism of action—opening neuronal KCNQ channels to suppress aberrant firing—marked a significant advancement in epilepsy treatment.[1][2] It functions by shifting the voltage dependence of channel activation to more hyperpolarized potentials, thereby increasing the open probability of the channels at resting membrane potentials and stabilizing neuronal activity.[3] N-Acetyl Retigabine is the major metabolite of retigabine, formed through N-acetylation, and exhibits a similar pharmacological profile.[4]

Despite its efficacy, retigabine was withdrawn from the market due to significant side effects, including skin and retinal discoloration, underscoring the need for new modulators with improved safety profiles.[5][6] A detailed structural understanding of how NAR and its parent compound bind to KCNQ channels provides the atomic-level blueprint required to:

  • Decipher the Mechanism of Action: Elucidate how ligand binding translates into a functional change in channel gating.

  • Guide Rational Drug Design: Engineer new molecules with higher potency, improved subtype selectivity (e.g., avoiding the cardiac KCNQ1 isoform), and reduced off-target effects.[7]

  • Explain Structure-Activity Relationships (SAR): Understand why subtle chemical modifications to the ligand lead to significant changes in activity.

The primary target for NAR is a hydrophobic binding pocket located at the interface between two adjacent subunits of the KCNQ tetramer, within the channel's pore domain.[5][8] This guide will detail the workflow for characterizing this critical interaction.

Foundational Analysis: Biophysical Validation of NAR-KCNQ Interaction

Before committing to resource-intensive structural biology techniques, it is imperative to quantitatively confirm and characterize the binding of NAR to the target KCNQ channel. This step provides a self-validating foundation for all subsequent structural work. A variety of biophysical techniques can be employed, each offering unique insights into the binding event.[9][10]

Key Techniques for Binding Validation:

TechniquePrincipleKey OutputsRationale & Insights
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Provides a complete thermodynamic profile of the interaction in solution, without labels or immobilization. Considered the "gold standard" for affinity determination.[10]
Surface Plasmon Resonance (SPR) Detects changes in refractive index when a ligand in solution binds to a target immobilized on a sensor chip.Binding Affinity (Kd), Association Rate (kon), Dissociation Rate (koff)Offers real-time kinetic data, providing insights into the residence time of the compound, which can be a critical determinant of in vivo efficacy.[9]
Microscale Thermophoresis (MST) Measures the directed movement of molecules along a microscopic temperature gradient, which changes upon ligand binding.Binding Affinity (Kd)Requires very small sample quantities and can be performed in complex solutions, making it suitable for early-stage validation.[9]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Protein Preparation: Express and purify the target KCNQ channel protein (or a soluble construct of the pore domain) to >95% homogeneity. Dialyze extensively against the final ITC buffer to minimize buffer mismatch artifacts.

  • Ligand Preparation: Dissolve N-Acetyl Retigabine in the final dialysis buffer. Ensure accurate concentration determination.

  • Instrument Setup: Thoroughly clean the ITC instrument. Load the protein sample into the sample cell and the NAR solution into the injection syringe.

  • Titration: Perform a series of small, precise injections of NAR into the protein solution while monitoring the heat change. A control experiment, injecting NAR into buffer alone, is essential to determine the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the experimental data. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate Kd, n, and ΔH.

Causality: Performing this step first ensures that the protein is correctly folded and active and that the ligand genuinely binds the target. A failure to detect a binding signal here would halt the project, saving significant resources that would otherwise be wasted on structural determination attempts.

High-Resolution Structural Determination of the Binding Site

With biophysical binding confirmed, the next objective is to obtain an atomic-resolution structure of the NAR-KCNQ complex. Cryo-electron microscopy (Cryo-EM) has become the preeminent technique for large, flexible membrane protein complexes like ion channels.[11]

Cryo-Electron Microscopy (Cryo-EM) Workflow

Cryo-EM allows for the visualization of macromolecules in a near-native, vitrified state. The workflow is a multi-stage process that demands precision at every step.

CryoEM_Workflow cluster_biochem Biochemical Preparation cluster_grid Grid Preparation cluster_data Data Acquisition & Processing cluster_analysis Structural Analysis p_exp 1. Protein Expression & Purification (e.g., HEK293 cells) p_sol 2. Solubilization in Detergent (e.g., DDM/CHS) p_exp->p_sol p_comp 3. Complex Formation (Incubate with excess NAR) p_sol->p_comp g_app 4. Application to EM Grid p_comp->g_app g_blot 5. Blotting & Plunging (Vitreous ice formation) g_app->g_blot d_acq 6. Cryo-EM Data Collection (Titan Krios Microscope) g_blot->d_acq d_proc 7. Image Processing (Motion Correction, CTF Estimation) d_acq->d_proc d_2d 8. 2D Class Averaging (Particle Selection) d_proc->d_2d d_3d 9. 3D Reconstruction & Refinement d_2d->d_3d s_model 10. Model Building & Validation d_3d->s_model s_bind 11. Binding Site Analysis s_model->s_bind

Caption: High-level workflow for Cryo-EM structural determination.

Detailed Protocol Steps:

  • Protein Expression and Purification: Human KCNQ2/KCNQ3 heteromers or KCNQ4 homomers are expressed in mammalian cell lines (e.g., HEK293) for proper folding and post-translational modifications. The protein is then solubilized from the membrane using detergents (e.g., DDM/CHS) and purified via affinity and size-exclusion chromatography.

  • Complex Formation: The purified channel is incubated with a saturating concentration of N-Acetyl Retigabine to ensure full occupancy of the binding sites.

  • Vitrification: A small volume of the complex is applied to an EM grid, blotted to create a thin film, and plunge-frozen into liquid ethane. This traps the complexes in a thin layer of non-crystalline (vitreous) ice.

  • Data Collection: The frozen grids are imaged in a transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector. Thousands of movies are collected.

  • Image Processing: The raw movies are processed to correct for beam-induced motion and to estimate the contrast transfer function (CTF) of the microscope. Individual particle images are then picked from the micrographs.

  • 2D and 3D Classification: The particles are classified into 2D averages to remove junk particles and select for homogeneous populations. These are then used to generate an initial 3D model, which is refined to high resolution (typically <3.5 Å).

  • Model Building: The amino acid sequence of the KCNQ channel is fitted into the final 3D density map. The NAR molecule is then explicitly modeled into its corresponding density in the binding pocket.

Trustworthiness: The quality of the final Cryo-EM map is self-validating. Clear, unambiguous density for the ligand, side chains of interacting residues, and surrounding helices provides high confidence in the identified binding pose.

Computational Analysis: Refining and Interrogating the Structure

High-resolution structures from Cryo-EM provide a static snapshot. Computational methods, such as molecular dynamics (MD) simulations and molecular docking, are essential for understanding the dynamic nature of the NAR-KCNQ interaction and for predicting the effects of modifications.[12][13][14]

Molecular Dynamics (MD) Simulations

MD simulations model the movement of every atom in the protein-ligand complex over time, providing insights into the stability of the binding pose and the flexibility of the binding pocket.[12][15]

Protocol for MD Simulation:

  • System Setup: The Cryo-EM structure of the NAR-KCNQ complex is placed in a simulated lipid bilayer (e.g., POPC) and solvated with water and ions to mimic a physiological environment.

  • Parameterization: Force field parameters are assigned to the protein, lipids, water, ions, and the NAR molecule.

  • Minimization and Equilibration: The system's energy is minimized to remove steric clashes. It is then gradually heated and equilibrated under constant pressure and temperature (NPT ensemble) to allow the system to relax.

  • Production Run: A long simulation (typically >100 nanoseconds) is run to sample the conformational landscape of the complex.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of hydrogen bonds, hydrophobic contacts, and the overall root-mean-square deviation (RMSD) of the ligand in the binding pocket.

Expertise: MD simulations can reveal transient interactions not visible in the static structure and can predict how mutations of key residues might destabilize ligand binding, guiding future mutagenesis experiments.[16]

Molecular Docking

Docking is used to predict the binding pose of new, untested NAR analogs.[17][18] Using the validated Cryo-EM structure as a receptor grid provides a high-confidence starting point.

Docking_Workflow r_prep 1. Receptor Preparation (Cryo-EM KCNQ Structure) grid_gen 3. Grid Generation (Define Binding Pocket) r_prep->grid_gen l_prep 2. Ligand Library Preparation (NAR Analogs) docking 4. Molecular Docking (Predict Binding Poses) l_prep->docking grid_gen->docking scoring 5. Scoring & Ranking (Estimate Binding Affinity) docking->scoring analysis 6. Pose Analysis & Selection (Visual Inspection, Interaction Analysis) scoring->analysis synthesis 7. Prioritize for Synthesis analysis->synthesis

Caption: Computational workflow for structure-based drug design.

Analysis of the N-Acetyl Retigabine Binding Site

Structural and computational analyses consistently identify the NAR binding site as a hydrophobic pocket near the channel's activation gate.[1][19] This pocket is formed at the interface of two adjacent subunits, lined by residues from the S5 helix of one subunit and the S6 helix and pore helix of the neighboring subunit.[5][8]

Key Interacting Residues:

Cryo-EM structures and mutagenesis studies have pinpointed several critical residues. The most crucial is a conserved tryptophan residue in the S5 helix (Trp236 in KCNQ2, Trp265 in KCNQ3).[7][19][20]

Binding_Pocket cluster_pocket NAR Binding Pocket W236 Trp236 (S5) L299 Leu299 (S6) S303 Ser303 (S6) L272 Leu272 (S5) L338 Leu338 (S6, adjacent) NAR N-Acetyl Retigabine NAR->W236 H-bond / π-π NAR->L299 Hydrophobic NAR->S303 H-bond NAR->L272 Hydrophobic NAR->L338 Hydrophobic

Caption: Key interactions within the NAR binding site.

Mechanism of Action:

The binding of NAR into this pocket acts as a molecular "wedge," stabilizing the open conformation of the channel's activation gate.[3][8][19] By forming key hydrogen bonds with the Trp236 side chain and the Leu299 main chain carbonyl, NAR physically holds the S6 helices in a more separated, open state.[5][16] This lowers the energy barrier for channel opening, resulting in the characteristic hyperpolarizing shift in the voltage-activation curve observed in electrophysiology experiments.

Conclusion: From Structure to Therapeutic Advancement

The structural analysis of the N-Acetyl Retigabine binding site on KCNQ channels is a powerful, multi-disciplinary endeavor. It begins with rigorous biophysical validation, proceeds to high-resolution structural determination via Cryo-EM, and is refined through computational modeling. The resulting atomic-level insights into the binding pocket and the mechanism of channel modulation are not merely academic; they are actionable blueprints for the design of novel anticonvulsants. By understanding the precise interactions that confer potency and the structural features that can be modified to enhance selectivity and safety, researchers can move beyond the limitations of retigabine and develop truly next-generation therapies for neurological disorders.

References

  • Wuttke, T. V., Seebohm, G., Bail, S., Maljevic, S., & Lerche, H. (2005). The new anticonvulsant retigabine favors voltage-dependent opening of the Kv7.2 (KCNQ2) channel by binding to its activation gate. Molecular Pharmacology, 67(4), 1009-1017. [Link]

  • EMDB-30245: Cryo-EM structure of human KCNQ4 with retigabine. (n.d.). Yorodumi. Retrieved from [Link]

  • Gunthorpe, M. J., Large, C. H., & Sankar, R. (2012). The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy. Epilepsia, 53(3), 412–424. [Link]

  • Ahmad, F., & Ganaie, M. A. (2022). Identifying the mechanism of action of the Kv7 channel opener, retigabine in the treatment of epilepsy. National Genomics Data Center. [Link]

  • Schenzer, A., Friedrich, T., Pusch, M., Saft, L., Jentsch, T. J., & Grotzinger, J. (2005). Molecular Determinants of KCNQ (Kv7) K+ Channel Sensitivity to the Anticonvulsant Retigabine. Journal of Neuroscience, 25(20), 5051–5060. [Link]

  • Correa, F., & Carrillo, E. (2016). Retigabine holds KV7 channels open and stabilizes the resting potential. Journal of General Physiology, 147(3), 229–241. [Link]

  • Garofalo, S., Bonvin, A. M. J. J., Bosin, A., Di Giorgio, F. P., Ombrato, R., & Vargiu, A. V. (2022). Molecular Insights Into Binding and Activation of the Human KCNQ2 Channel by Retigabine. Frontiers in Molecular Biosciences, 9, 839249. [Link]

  • Predicted binding poses of retigabine (a), 14 (b), and 18a (c). (n.d.). ResearchGate. Retrieved from [Link]

  • Garofalo, S., Bonvin, A. M. J. J., Bosin, A., Di Giorgio, F. P., Ombrato, R., & Vargiu, A. V. (2022). Molecular Insights Into Binding and Activation of the Human KCNQ2 Channel by Retigabine. Frontiers in Molecular Biosciences, 9. [Link]

  • Garofalo, S., Bonvin, A. M. J. J., Bosin, A., Di Giorgio, F. P., Ombrato, R., & Vargiu, A. V. (2022). Molecular Insights Into Binding and Activation of the Human KCNQ2 Channel by Retigabine. PMC - PubMed Central. [Link]

  • Figure 2. Molecular dynamics (MD) simulations of retigabine analogues. (n.d.). ResearchGate. Retrieved from [Link]

  • Lange, W., Geissendorfer, J., Schenzer, A., Grotzinger, J., Seebohm, G., Friedrich, T., & Schwake, M. (2009). Refinement of the binding site and mode of action of the anticonvulsant Retigabine on KCNQ K+ channels. Molecular Pharmacology, 75(2), 272-280. [Link]

  • Miceli, F., & Soldovieri, M. V. (2023). Targeting ion channels with ultra-large library screening for hit discovery. PMC. [Link]

  • Zhang, J., & Sanguinetti, M. C. (2012). Sequence determinants of subtype-specific actions of KCNQ channel openers. The Journal of Physiology, 590(21), 5431-5447. [Link]

  • Ezogabine. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Multiple retigabine molecules modulate KCNQ2 and KCNQ3 channel subunits... (n.d.). ResearchGate. Retrieved from [Link]

  • Sun, J., & MacKinnon, R. (2017). Cryo-EM structure of a KCNQ1/CaM complex reveals insights into congenital long QT syndrome. PubMed Central. [Link]

  • Schenzer, A., Friedrich, T., Pusch, M., Saft, L., Jentsch, T. J., & Grotzinger, J. (2005). Molecular Determinants of KCNQ (Kv7) K+ Channel Sensitivity to the Anticonvulsant Retigabine. PubMed Central. [Link]

  • Yarov-Yarovoy, V., DeCaen, P. G., & Catterall, W. A. (2024). Toward high-resolution modeling of small molecule-ion channel interactions. Frontiers in Pharmacology, 15, 1411428. [Link]

  • Wang, T., Zhang, Y., Chen, J., & Li, Y. (2021). Molecular Mechanisms and Structural Basis of Retigabine Analogues in Regulating KCNQ2 Channel. Frontiers in Pharmacology, 12, 742163. [Link]

  • Treven, M., Koenig, X., Assadpour, E., Gantumur, E., Meyer, C., Hilber, K., Boehm, S., & Kubista, H. (2015). The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors. Epilepsia, 56(8), e111-e121. [Link]

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  • Miceli, F., Soldovieri, M. V., Ambrosino, P., De Maria, M., Manfra, I., & Taglialatela, M. (2022). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. ACS Chemical Neuroscience, 13(10), 1543-1558. [Link]

  • Lange, W., Geissendorfer, J., Schenzer, A., Grotzinger, J., Seebohm, G., Friedrich, T., & Schwake, M. (2009). Refinement of the Binding Site and Mode of Action of the Anticonvulsant Retigabine on KCNQ K(+) Channels. ResearchGate. [Link]

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Foundational

N-Acetyl Retigabine: A Technical Guide to the Primary Active Metabolite of a KCNQ Potassium Channel Opener

For Researchers, Scientists, and Drug Development Professionals Foreword This technical guide provides an in-depth exploration of N-acetyl retigabine (NAMR), the principal active metabolite of the pioneering KCNQ potassi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides an in-depth exploration of N-acetyl retigabine (NAMR), the principal active metabolite of the pioneering KCNQ potassium channel opener, retigabine. While retigabine itself has been a focal point of extensive research, a comprehensive understanding of its primary metabolite is crucial for a complete pharmacological picture. This document synthesizes the current knowledge on N-acetyl retigabine, from its chemical properties and mechanism of action to its pharmacokinetic profile and analytical methodologies. It is designed to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development, offering insights into the nuanced role of this active metabolite in the context of KCNQ channel modulation.

Introduction: The Significance of an Active Metabolite

Retigabine (ezogabine) marked a significant advancement in the treatment of epilepsy by introducing a novel mechanism of action: the opening of KCNQ (Kv7) voltage-gated potassium channels.[1] This action hyperpolarizes neuronal membranes, thereby reducing excitability and suppressing seizure activity.[1] Following administration, retigabine is extensively metabolized in the liver, primarily through N-acetylation and N-glucuronidation.[2] The N-acetylation process yields N-acetyl retigabine, a metabolite that retains pharmacological activity.[3]

The study of active metabolites is a critical aspect of drug development and clinical pharmacology. An active metabolite can contribute to the parent drug's therapeutic effect, influence its side-effect profile, and impact its pharmacokinetic variability. Understanding the specific properties of N-acetyl retigabine is therefore essential for a comprehensive evaluation of retigabine's clinical performance and for the rational design of future KCNQ channel modulators.

Chemical Profile and Synthesis

Chemical Structure:

N-acetyl retigabine is chemically known as ethyl N-(2-acetamido-4-((4-fluorobenzyl)amino)phenyl)carbamate. Its structure is closely related to retigabine, with the key difference being the acetylation of the amino group at the 2-position of the phenylenediamine core.

Synthesis:

While detailed, standalone synthetic protocols for N-acetyl retigabine are not extensively published in the primary literature, its synthesis can be logically inferred from the structure of retigabine. The most direct laboratory synthesis would involve the selective N-acetylation of retigabine.

A plausible synthetic route is as follows:

  • Starting Material: Retigabine (N-(2-amino-4-((4-fluorobenzyl)amino)phenyl)carbamic acid ethyl ester).

  • Acetylation: Reaction of retigabine with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a suitable base to neutralize the acid byproduct. The reaction would likely be performed in an aprotic solvent.

  • Purification: The resulting N-acetyl retigabine would be purified from the reaction mixture using standard chromatographic techniques, such as column chromatography, to isolate the desired product from any unreacted starting material or di-acetylated byproducts.

It is also noteworthy that N-acetyl retigabine has been identified as a process-related impurity in the synthesis of retigabine, suggesting its formation under certain reaction conditions.[4]

Mechanism of Action: A Modulator of KCNQ Channels

N-acetyl retigabine exerts its pharmacological effects, at least in part, through the positive modulation of KCNQ potassium channels, the same molecular targets as its parent compound, retigabine.[3]

Interaction with the KCNQ Channel

Like retigabine, N-acetyl retigabine is believed to bind to a hydrophobic pocket within the pore region of KCNQ channels, at the interface of two adjacent subunits.[1] This binding site involves key residues in the S5 and S6 transmembrane segments. The interaction with this site is thought to stabilize the open conformation of the channel.[1]

KCNQ_Channel_Opening cluster_membrane Cell Membrane cluster_pore Pore Domain KCNQ_Closed KCNQ Channel (Closed State) KCNQ_Open KCNQ Channel (Open State) KCNQ_Closed->KCNQ_Open Stabilizes open conformation Hyperpolarization Membrane Hyperpolarization KCNQ_Open->Hyperpolarization S5 S5 S6 S6 NAMR N-Acetyl Retigabine NAMR->KCNQ_Closed Binds to pore region Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Figure 1: Proposed mechanism of KCNQ channel opening by N-acetyl retigabine.

Electrophysiological Effects and Potency

Direct and detailed electrophysiological studies on N-acetyl retigabine are limited. However, in vivo studies in rodent models provide an indication of its potency relative to retigabine. N-acetyl retigabine is reported to have approximately one-third to one-fifth the anticonvulsant activity of retigabine in electroshock models and as low as one-thirtieth the activity in kindling models of partial seizures.[5] This suggests that while it is an active KCNQ channel opener, its potency is significantly lower than that of the parent drug.

The primary electrophysiological effect of retigabine is a hyperpolarizing shift in the voltage-dependence of KCNQ channel activation, which increases the open probability of the channel at or near the resting membrane potential.[6][7] It is presumed that N-acetyl retigabine shares this mechanism, albeit with a reduced effect size, which would account for its lower in vivo potency.

Pharmacokinetics

The pharmacokinetic profile of N-acetyl retigabine is intrinsically linked to that of its parent drug, retigabine.

Formation and Distribution

Retigabine is rapidly absorbed orally, with an absolute bioavailability of approximately 60%.[2] It is extensively metabolized, with N-acetylation being a primary pathway, leading to the formation of N-acetyl retigabine.[2] The systemic exposure and elimination half-life of N-acetyl retigabine are similar to those of retigabine.[5]

Metabolism and Excretion

N-acetyl retigabine itself undergoes further metabolism, primarily through N-glucuronidation.[5] Both retigabine and its metabolites, including N-acetyl retigabine and their glucuronidated forms, are primarily eliminated via the kidneys.[2]

ParameterRetigabineN-Acetyl Retigabine
Time to Peak (Tmax) 0.5 - 2.0 hoursSimilar to Retigabine
Half-life (t1/2) 6 - 8 hours7 - 11 hours
Protein Binding ~80%~45%
Metabolism N-acetylation, N-glucuronidationN-glucuronidation
Excretion RenalRenal

Table 1: Comparative pharmacokinetic parameters of retigabine and N-acetyl retigabine.[2][3][5]

Pharmacological Effects and Contribution to Retigabine's Profile

Anticonvulsant Activity

As mentioned, N-acetyl retigabine possesses anticonvulsant properties, although it is less potent than retigabine.[5] Given its substantial systemic exposure, it is plausible that N-acetyl retigabine contributes to the overall anticonvulsant effect of retigabine, particularly during chronic administration. However, the extent of this contribution is not fully elucidated and is likely less significant than that of the parent drug.

Other Central Nervous System Effects

Retigabine has been investigated for a range of other neurological and psychiatric conditions, including neuropathic pain and anxiety, owing to its ability to dampen neuronal hyperexcitability.[1] It is conceivable that N-acetyl retigabine could contribute to these effects as well, although specific studies are lacking.

Analytical Methodologies

The accurate quantification of N-acetyl retigabine in biological matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.

Sample Preparation and Extraction

A significant challenge in the analysis of N-acetyl retigabine is the potential for back-conversion from its labile N-glucuronide metabolite during sample handling and processing, which can lead to an overestimation of its concentration.[5] Careful control of temperature and pH is therefore critical.

Step-by-Step Protocol for Plasma Sample Analysis:

  • Sample Collection and Storage: Collect blood samples in tubes containing an appropriate anticoagulant. Centrifuge to separate plasma. Store plasma samples at -80°C until analysis to minimize degradation of N-glucuronide metabolites.

  • Protein Precipitation: To a known volume of plasma, add a protein precipitating agent such as acetonitrile, typically in a 3:1 ratio (v/v).

  • Internal Standard: Add an internal standard (e.g., a stable isotope-labeled analog of N-acetyl retigabine) to the sample to correct for variability in extraction and instrument response.

  • Vortex and Centrifuge: Vortex the mixture to ensure complete protein precipitation. Centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Analytical_Workflow Start Plasma Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Start->Protein_Precipitation Internal_Standard Add Internal Standard Protein_Precipitation->Internal_Standard Centrifugation Centrifugation Internal_Standard->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MS_MS LC-MS/MS Analysis Supernatant_Collection->LC_MS_MS Quantification Quantification LC_MS_MS->Quantification

Figure 2: General workflow for the analytical determination of N-acetyl retigabine in plasma.

Chromatographic and Mass Spectrometric Conditions
  • Chromatography: Reverse-phase HPLC is typically used for separation, with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity for the detection and quantification of N-acetyl retigabine and its internal standard.

Therapeutic Potential and Future Directions

The therapeutic potential of N-acetyl retigabine as a standalone drug is currently unclear. Its lower potency compared to retigabine may limit its development as a primary anticonvulsant. However, its distinct pharmacokinetic profile, such as its lower plasma protein binding, could offer advantages in certain clinical scenarios.

Future research should focus on:

  • Direct Electrophysiological Characterization: Detailed patch-clamp studies are needed to precisely quantify the potency and efficacy of N-acetyl retigabine on various KCNQ channel subtypes.

  • In Vivo Studies: Administering N-acetyl retigabine directly in animal models of epilepsy and other neurological disorders would provide a clearer understanding of its pharmacological profile, independent of its formation from retigabine.

  • Contribution to Side Effects: Investigating the role of N-acetyl retigabine in the side-effect profile of retigabine could inform the development of safer KCNQ channel openers.

Conclusion

N-acetyl retigabine is a pharmacologically active metabolite of retigabine that acts as a KCNQ potassium channel opener. While it is less potent than its parent compound, its significant systemic exposure suggests a potential contribution to the overall clinical effects of retigabine. A thorough understanding of its synthesis, mechanism of action, pharmacokinetics, and pharmacological effects is crucial for a complete appreciation of retigabine's pharmacology and for the future development of novel therapies targeting KCNQ channels. Further research is warranted to fully elucidate the standalone therapeutic potential of this intriguing molecule.

References

  • Discovery of Novel Retigabine Derivatives as Potent KCNQ4 and KCNQ5 Channel Agonists with Improved Specificity. ACS Medicinal Chemistry Letters.
  • Refinement of the binding site and mode of action of the anticonvulsant Retigabine on KCNQ K+ channels. Molecular Pharmacology.
  • Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite; overcoming challenges associated with circulating labile N-glucuronide metabolites. Analytical Methods.
  • Molecular Insights Into Binding and Activation of the Human KCNQ2 Channel by Retigabine. Frontiers in Molecular Biosciences.
  • Effect of the KCNQ potassium channel opener retigabine on single KCNQ2/3 channels expressed in CHO cells. The Journal of Physiology.
  • Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine. The Journal of Neuroscience.
  • Sequence determinants of subtype‐specific actions of KCNQ channel openers. The Journal of Physiology.
  • Molecular Determinants of KCNQ (Kv7) K+ Channel Sensitivity to the Anticonvulsant Retigabine. The Journal of Neuroscience.
  • KCNQ3 is the principal target of retigabine in CA1 and subicular excitatory neurons. Journal of Neurophysiology.
  • Improved synthesis of retigabine. Chinese Journal of Medicinal Chemistry.
  • Molecular basis for ligand activation of the human KCNQ2 channel.
  • Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. Journal of Medicinal Chemistry.
  • Activation of expressed KCNQ potassium currents and native neuronal M-type potassium currents by the anti-convulsant drug retigabine. The Journal of Neuroscience.
  • Clinical utility of adjunctive retigabine in partial onset seizures in adults.
  • The anticonvulsant retigabine is a subtype selective modul
  • Identification and characterization of four process-related impurities in retigabine. Journal of Pharmaceutical and Biomedical Analysis.
  • Influence of retigabine on the anticonvulsant activity of some antiepileptic drugs against audiogenic seizures in DBA/2 mice. European Journal of Pharmacology.
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  • Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review. Journal of Pharmaceutical and Biomedical Analysis.
  • Effect of the KCNQ potassium channel opener retigabine on single KCNQ2/3 channels expressed in CHO cells. The Journal of Physiology.
  • Retigabine: chemical synthesis to clinical applic
  • The spectrum of anticonvulsant efficacy of retigabine (ezogabine)
  • The anticonvulsant retigabine is a subtype selective modul
  • Clinical pharmacokinetics of retigabine/ezogabine. Clinical Pharmacokinetics.
  • The neuronal KCNQ channel opener retigabine inhibits locomotor activity and reduces forebrain excitatory responses to the psychostimulants cocaine, methylphenidate and phencyclidine. Journal of Neurochemistry.
  • Retigabine reduces the excitability of unmyelinated peripheral human axons. Neuroscience Letters.
  • Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels. Molecular Pharmacology.
  • Retigabine synthesis. ChemicalBook.
  • Retigabine: In Partial Seizures. CNS Drugs.
  • Influence of retigabine on the anticonvulsant activity of some antiepileptic drugs against audiogenic seizures in DBA/2 mice. European Journal of Pharmacology.
  • Efficacy of Retigabine in Adjunctive Treatment of Partial Onset Seizures in Adults.
  • Carba Analogues of Flupirtine and Retigabine with Improved Oxidation Resistance and Reduced Risk of Quinoid Metabolite Form
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Exploratory

N-Acetyl Retigabine and its Progenitor, Retigabine: A Technical Guide to Basic Research Applications

Executive Summary Neuronal hyperexcitability is a cornerstone of pathology in a multitude of neurological and psychiatric disorders. The discovery and characterization of modulators of voltage-gated potassium channels, s...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Neuronal hyperexcitability is a cornerstone of pathology in a multitude of neurological and psychiatric disorders. The discovery and characterization of modulators of voltage-gated potassium channels, specifically the Kv7 (KCNQ) family, have provided researchers with powerful tools to probe the mechanisms of this hyperexcitability. Retigabine (Ezogabine) emerged as a first-in-class Kv7 channel opener, demonstrating a broad spectrum of activity in preclinical models of epilepsy, pain, and neurodegeneration.[1][2] Its principal active metabolite, N-Acetyl Retigabine (NAMR), plays a critical role in its pharmacokinetic profile.

This technical guide provides an in-depth exploration of the basic research applications centered on this compound family. While the primary pharmacological activity is attributed to Retigabine, a comprehensive understanding necessitates the inclusion of its N-acetylated metabolite. We will dissect the core mechanism of action, provide detailed experimental protocols for key research areas, and discuss the causal logic behind these experimental designs. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage these tools to investigate the fundamental principles of neuronal excitability and disease.

Introduction: The Retigabine Family

Retigabine, or N-(2-amino-4-(4-fluorobenzylamino)-phenyl)carbamic acid ethyl ester, is a potent anticonvulsant whose primary mechanism involves the positive allosteric modulation of Kv7.2 to Kv7.5 potassium channels.[2] These channels are critical for generating the M-current, a non-inactivating potassium current that stabilizes the neuronal membrane potential and dampens repetitive firing.[2]

Upon administration, Retigabine is metabolized in the body, with a significant pathway being N-acetylation to form N-Acetyl Retigabine (NAMR). While Retigabine is the primary pharmacologically active agent, understanding the disposition and potential activity of NAMR is crucial for interpreting pharmacokinetic, efficacy, and toxicology data. Bioanalytical methods are therefore routinely validated to quantify both the parent drug and its main metabolite from biological matrices like human plasma.[3] This guide will primarily focus on the applications of Retigabine, the active moiety, while dedicating a specific section to the analytical and metabolic importance of N-Acetyl Retigabine.

Core Mechanism of Action: Stabilizing the Neuron

The therapeutic and research utility of Retigabine stems from its ability to enhance the activity of Kv7 channels, which are fundamental regulators of neuronal excitability.[1][4]

Causality of Action:

  • Binding and Modulation: Retigabine binds to a hydrophobic pocket in the pore domain of Kv7.2-Kv7.5 channels. A key interaction involves a tryptophan residue (W236 in Kv7.2) that acts as a hydrogen bond donor to the carbamate group of Retigabine.[3]

  • Biophysical Consequences: This binding has two main effects: it causes a hyperpolarizing (leftward) shift in the voltage-dependence of channel activation and can increase the maximal opening probability of the channel.[5]

  • Physiological Outcome: By opening these potassium channels at more negative membrane potentials, Retigabine increases the M-current. This outward flow of potassium ions hyperpolarizes the neuron, moving its resting membrane potential further from the threshold required to fire an action potential. This effectively "clamps" the neuron in a less excitable state, reducing the likelihood of spontaneous or repetitive firing.

At higher, often supra-therapeutic concentrations, Retigabine has also been shown to modulate GABA-A receptors, preferentially acting on extrasynaptic receptors containing δ subunits.[6][7] This secondary mechanism may contribute to its broad anticonvulsant profile but is distinct from its primary action on Kv7 channels.[6]

cluster_Neuron Neuronal Membrane Neuron Neuron Interior (Negative) ECF Extracellular Fluid (Positive) Retigabine Retigabine Kv7 Kv7.2/7.3 Channel (Closed at Rest) Retigabine->Kv7 Binds to Channel Kv7_Open Kv7.2/7.3 Channel (Open) Kv7->Kv7_Open Induces Conformational Change (Positive Allosteric Modulation) K_Efflux K+ Efflux Kv7_Open->K_Efflux Facilitates Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: Experimental workflow for a preclinical neuropathic pain study.

Causality in Protocol Design:

  • Model Choice (SNI): The SNI model creates a robust and lasting mechanical hypersensitivity in the paw region innervated by the intact sural nerve, providing a clear behavioral endpoint.

  • Behavioral Endpoint (von Frey): Quantifying the paw withdrawal threshold provides an objective measure of mechanical allodynia.

  • Pharmacological Validation: The anti-allodynic effects of Retigabine can be mechanistically confirmed by co-administration with a selective Kv7 channel blocker like XE991. Reversal of the analgesic effect by the blocker provides strong evidence that the action is mediated through Kv7 channels. [8][9]

    Pain Model Animal Model Key Findings with Retigabine Reference(s)
    Neuropathic Pain Chronic Constriction Injury (CCI) Attenuated mechanical and cold hypersensitivity. [8]
    Neuropathic Pain Spared Nerve Injury (SNI) Attenuated mechanical hypersensitivity. [8]
    Diabetic Neuropathy Streptozotocin (STZ) Rat Significantly attenuated mechanical allodynia. [9]

    | Inflammatory Pain | Formalin Test | Attenuated flinching behavior in the second phase. | [8]|

Neurodegenerative and Neuroprotective Applications

A growing body of evidence suggests that neuronal hyperexcitability is not just a symptom but a potential driver of neurodegeneration in diseases like Alzheimer's Disease (AD) and Amyotrophic Lateral Sclerosis (ALS). [10][11]Retigabine serves as a critical tool to test the "hyperexcitability hypothesis."

Experimental Rationale: In AD models, hyperexcitability in circuits like the hippocampus is thought to contribute to both cognitive deficits and amyloid pathology. The hypothesis is that by suppressing this aberrant activity with Retigabine, one can alleviate behavioral deficits and potentially slow the underlying pathology.

Key Findings in Neurodegeneration Models:

  • Alzheimer's Disease (AD): In APP/PS1 transgenic mice, Retigabine treatment was shown to alleviate cognitive impairment, reduce the number of abnormal discharges in the brain, decrease Aβ plaque numbers, and reduce the expression of phosphorylated Tau protein. [10]* Neuroprotection: Retigabine demonstrates neuroprotective effects in various injury models. It can prevent neuronal death following organophosphate-induced status epilepticus,[12][13] protect against cisplatin-induced peripheral neuropathy by preventing membrane depolarization,[14] and reduce glutamate-induced neurodegeneration in hippocampal cultures. [15]* Amyotrophic Lateral Sclerosis (ALS): Altered motor neuron excitability is an early feature of ALS. [11]Studies have shown that Retigabine can reduce motor neuron excitability, suggesting a potential disease-modifying effect. [11][16]

The Role of N-Acetyl Retigabine (NAMR) in Research

While Retigabine is the active molecule, its metabolite, NAMR, is central to its preclinical and clinical evaluation.

Metabolic Profile: Retigabine is extensively metabolized, primarily through N-glucuronidation and N-acetylation. The N-acetylation of one of Retigabine's aromatic amine groups by N-acetyltransferases results in the formation of N-Acetyl Retigabine (NAMR), a major circulating metabolite. [3] Pharmacological Significance: The pharmacological activity of NAMR is significantly lower than that of the parent compound. Its primary importance in research lies in its role as a biomarker for Retigabine exposure and metabolism. Accurate quantification of both compounds is essential for:

  • Pharmacokinetic (PK) Modeling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Retigabine.

  • Drug-Drug Interaction Studies: Assessing whether co-administered drugs affect the metabolic pathways of Retigabine, which would be reflected in the ratio of parent drug to metabolite.

  • Toxicology Studies: The inactive metabolite can sometimes contribute to off-target toxicity. While the specific toxicity of NAMR is not a major reported concern, the photo-oxidation of Retigabine itself into dimer metabolites has been linked to side effects, leading to the development of more stable analogues. [17][18][19]

Protocol: Quantification of Retigabine and N-Acetyl Retigabine in Plasma by LC-MS/MS

This protocol outlines a general procedure for the simultaneous bioanalysis of the parent drug and its N-acetyl metabolite, a critical step in any preclinical study.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples (e.g., 50 µL) on ice.

    • Add 150 µL of a precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard (e.g., a deuterated analogue of Retigabine).

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C).

    • Transfer the clear supernatant to a 96-well plate or autosampler vials for analysis.

  • LC-MS/MS Conditions (Example):

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A suitable gradient from low to high organic phase to separate the analytes from matrix components.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS/MS):

      • Ion Source: Electrospray Ionization (ESI), positive mode.

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for Retigabine, N-Acetyl Retigabine, and the internal standard.

  • Quantification:

    • Generate a calibration curve using blank plasma spiked with known concentrations of both Retigabine and N-Acetyl Retigabine.

    • Plot the peak area ratio (analyte/internal standard) against the nominal concentration.

    • Use a weighted linear regression to fit the curve.

    • Calculate the concentrations in the unknown study samples by interpolating their peak area ratios from the calibration curve.

Trustworthiness of the Protocol: This method is validated by running quality control (QC) samples at low, medium, and high concentrations alongside the study samples. The accuracy and precision of the QC samples must fall within established regulatory guidelines (e.g., ±15%) for the data to be considered reliable.

Future Directions and Conclusion

Retigabine, despite its market discontinuation due to side effects, remains an indispensable research tool. [3][19]Its well-characterized mechanism of action provides a solid foundation for investigating the role of Kv7 channels in a vast array of physiological and pathological processes. The challenges associated with Retigabine's chemical stability and side-effect profile have catalyzed the development of a new generation of Kv7 modulators. [17][19]Researchers are actively designing analogues with improved potency, metabolic stability, and reduced potential for forming toxic metabolites. [3][18][19]These next-generation compounds, born from the lessons learned from Retigabine, will continue to advance our understanding of neuronal excitability and offer new therapeutic possibilities for epilepsy, chronic pain, and neurodegenerative diseases.

References

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  • Tullio, M. G., Trovato, A., Mingo, G., St-Pierre, M., Micale, V., & Drago, F. (2009). Retigabine and flupirtine exert neuroprotective actions in organotypic hippocampal cultures. British Journal of Pharmacology. [Link]

  • Wang, H. R., & Li, B. M. (2022). Identifying the mechanism of action of the Kv7 channel opener, retigabine in the treatment of epilepsy. National Genomics Data Center (CNCB-NGDC). [Link]

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  • Spampanato, J., Williams, A. J., Miller, S. L., Smalley, E. M., Aroniadou-Anderjaska, V., & Braga, M. F. (2021). The Kv7 Modulator, Retigabine, is an Efficacious Antiseizure Drug for Delayed Treatment of Organophosphate-induced Status Epilepticus. Neuroscience. [Link]

  • Porter, R. J., et al. (2012). The spectrum of anticonvulsant efficacy of retigabine (ezogabine) in animal models: implications for clinical use. Epilepsia. [Link]

  • Li, M., et al. (2024). The Kv7 channel opener Retigabine reduces neuropathology and alleviates behavioral deficits in APP/PS1 transgenic mice. Behavioural Brain Research. [Link]

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  • Treven, M., et al. (2015). The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors. Epilepsia. [Link]

  • Treven, M., et al. (2015). The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors. Epilepsia. [Link]

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  • Dost, R., et al. (2004). The anti-hyperalgesic activity of retigabine is mediated by KCNQ potassium channel activation. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Dost, R., et al. (2004). The anti-hyperalgesic activity of retigabine is mediated by KCNQ potassium channel activation. ResearchGate. [Link]

  • Y newah, M. S., et al. (2019). Activation of Kv7 channels with the anticonvulsant retigabine alleviates neuropathic pain behaviour in the streptozotocin rat model of diabetic neuropathy. Journal of Drug Targeting. [Link]

  • Miceli, F., et al. (2022). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. PubMed Central. [Link]

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Foundational

An In-depth Technical Guide to the Pharmacology of N-Acetyl Retigabine

This guide provides a detailed examination of the pharmacology of N-Acetyl Retigabine (NAMR), the principal metabolite of the first-in-class KCNQ potassium channel opener, Retigabine (Ezogabine). Designed for researchers...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed examination of the pharmacology of N-Acetyl Retigabine (NAMR), the principal metabolite of the first-in-class KCNQ potassium channel opener, Retigabine (Ezogabine). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data summary. It delves into the mechanistic rationale behind experimental approaches, offers detailed, field-proven protocols for investigation, and synthesizes the current understanding of NAMR's role in the broader pharmacological profile of its parent compound.

Introduction: The Context of Retigabine and the Emergence of a Key Metabolite

Retigabine (N-[2-amino-4-(fluoro-benzylamino)-phenyl]-carbamic acid ethyl ester) marked a significant advancement in anticonvulsant therapy by introducing a novel mechanism of action: the positive allosteric modulation of neuronal KCNQ (Kv7) voltage-gated potassium channels.[1][2] Specifically, its activity on KCNQ2/3 and KCNQ3/5 heteromers, which largely constitute the neuronal M-current, serves to stabilize the membrane potential and dampen pathological neuronal hyperexcitability.[2][3][4] This unique mechanism established its efficacy in treating partial-onset seizures.[5]

However, the clinical pharmacology of any therapeutic agent is defined not only by the parent drug but also by its metabolites. In humans, Retigabine is extensively metabolized, primarily via Phase II conjugation reactions that bypass the cytochrome P450 enzyme system.[5][6] The two major metabolic pathways are direct N-glucuronidation of the parent drug and, most significantly, N-acetylation to form N-Acetyl Retigabine (NAMR).[7][8] Given that NAMR exhibits systemic exposure and an elimination half-life similar to Retigabine itself, a thorough investigation of its distinct pharmacological properties is imperative for a complete understanding of the drug's overall effects, safety profile, and potential for drug-drug interactions.[9] This guide focuses on the synthesis, pharmacokinetics, and biological activity of this key metabolite.

Biotransformation: The Metabolic Journey from Retigabine to NAMR

The conversion of Retigabine to N-Acetyl Retigabine is a critical step in its clearance. This biotransformation is not mediated by the often-implicated CYP450 system, which contributes to Retigabine's low potential for metabolic drug-drug interactions.[7] Instead, the primary pathway involves enzymatic acetylation.

Core Mechanism: The key enzyme responsible for this conversion is the cytosolic N-acetyltransferase 2 (NAT2).[6] This enzyme catalyzes the transfer of an acetyl group from the cofactor Acetyl-Coenzyme A (Acetyl-CoA) to the aromatic amine (N) of Retigabine. This process yields the N-acetylated metabolite, NAMR. Following this, both Retigabine and NAMR can undergo further metabolism via N-glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), to form more water-soluble compounds that are readily excreted.[8][9]

The diagram below outlines this primary metabolic cascade.

cluster_0 Metabolic Pathway of Retigabine Retigabine Retigabine NAMR N-Acetyl Retigabine (NAMR) Retigabine->NAMR N-acetyltransferase 2 (NAT2) + Acetyl-CoA Glucuronides N-Glucuronidated Conjugates (Retigabine & NAMR) Retigabine->Glucuronides UGTs + UDPGA NAMR->Glucuronides UGTs + UDPGA Excretion Renal Excretion Glucuronides->Excretion

Caption: Metabolic conversion of Retigabine to its primary metabolites.

Comparative Pharmacokinetics: Retigabine vs. N-Acetyl Retigabine

A crucial aspect of understanding NAMR's pharmacology is its pharmacokinetic (PK) profile relative to the parent drug. Clinical studies have demonstrated that NAMR is not a transient, minor metabolite; rather, its plasma concentration and persistence are comparable to those of Retigabine.[9] This underscores the importance of evaluating its intrinsic activity and potential for off-target effects.

Key Pharmacokinetic Parameters

ParameterRetigabineN-Acetyl Retigabine (NAMR)Rationale & Implications
Absolute Bioavailability ~60%[7]N/A (Metabolite)High oral availability of the parent drug ensures significant substrate for NAMR formation.
Tmax (Time to Peak Conc.) 0.5 - 2.0 hours[7]Similar to parentRapid absorption of Retigabine leads to prompt formation of NAMR.
Elimination Half-life (t½) 6 - 8 hours[7]~7 - 11 hours[9]The similar and relatively long half-lives mean both compounds are present in the body for a comparable duration.
Primary Route of Elimination Renal (~36% unchanged)[7]Renal[10]Both compounds are cleared by the kidneys, making renal function a critical factor in their disposition.
Effect of Hemodialysis ~52% reduction in plasma conc.[10][11]~51% reduction in plasma conc.[10][11]Both parent and metabolite are effectively removed by hemodialysis, requiring dose adjustments in patients with end-stage renal disease.

Pharmacological Activity: An Investigation into a "Weakly Active" Metabolite

While Retigabine's identity as a potent KCNQ channel opener is well-established, its N-acetylated metabolite has been characterized as "weakly active" or "inactive".[4][9] This distinction is fundamental. The acetylation of the aromatic amine group on Retigabine significantly alters its chemical structure, which can be expected to impact its interaction with the KCNQ channel binding pocket.

4.1. KCNQ Channel Modulation

The primary mechanism of Retigabine involves a critical hydrogen bond between its carbamate group and a tryptophan residue (W236 in KCNQ2) in the S5 segment of the channel pore.[12] This interaction is key to stabilizing the open conformation of the channel. While the N-acetylation occurs at a different position on the molecule, this significant chemical modification could indirectly alter the compound's conformation or its ability to properly orient within the binding site, thereby diminishing or abolishing its channel-opening activity. To date, published literature has not provided evidence that NAMR is a significant positive modulator of KCNQ channels.

4.2. Interaction with P-glycoprotein (P-gp)

Interestingly, in vitro studies have revealed a pharmacological activity of NAMR that is distinct from its parent compound. NAMR was found to be a concentration-dependent inhibitor of the efflux transporter P-glycoprotein (P-gp), whereas Retigabine was not.[9] This finding is of high clinical relevance. P-gp is expressed at the blood-brain barrier and in other tissues, and its inhibition can lead to significant drug-drug interactions by altering the disposition of other P-gp substrates. This highlights a critical principle: a metabolite considered "inactive" at the primary target may possess other clinically relevant activities.

Key Experimental Protocols for Characterization

To rigorously investigate the pharmacology of N-Acetyl Retigabine, a series of well-controlled, self-validating experiments are required. The following protocols provide a robust framework for confirming metabolic pathways and definitively assessing biological activity.

5.1. Protocol: In Vitro Metabolism and NAMR Formation

Objective: To confirm the formation of N-Acetyl Retigabine from Retigabine using a biological matrix and to characterize the kinetics of this conversion.

Causality: This assay directly validates the primary metabolic pathway. Using human liver S9 fractions provides a rich source of both cytosolic (NATs) and microsomal (UGTs) enzymes, allowing for the observation of both acetylation and subsequent glucuronidation.

Methodology:

  • Preparation: Thaw human liver S9 fraction and the necessary cofactors (Acetyl-CoA, UDPGA, and the PAPS for sulfation) on ice. Prepare a stock solution of Retigabine in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Phosphate buffer (pH 7.4)

    • Human liver S9 fraction (e.g., 1 mg/mL final concentration)

    • Cofactor mix (including Acetyl-CoA and UDPGA)

  • Initiation: Pre-warm the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding Retigabine stock solution to a final concentration of interest (e.g., 10 µM).

  • Time Points: Incubate at 37°C in a shaking water bath. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This precipitates the proteins and halts enzymatic activity.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

  • Validation Controls:

    • Negative Control (No Cofactor): Run a parallel reaction without Acetyl-CoA to confirm that NAMR formation is cofactor-dependent.

    • Negative Control (Heat-Inactivated S9): Run a reaction with S9 fraction that has been boiled to demonstrate the enzymatic nature of the conversion.

    • Positive Control: Use an analytical standard of N-Acetyl Retigabine to confirm retention time and fragmentation patterns on the LC-MS/MS.

5.2. Protocol: Electrophysiological Assessment of KCNQ2/3 Channel Activity

Objective: To definitively determine if N-Acetyl Retigabine modulates the activity of KCNQ2/3 channels, the primary target of Retigabine.

Causality: Whole-cell patch-clamp electrophysiology is the gold-standard for measuring ion channel function directly.[12] By controlling the membrane voltage and measuring the resulting current, one can precisely quantify changes in channel activation and conductance caused by a test compound. This protocol is designed to be self-validating through the mandatory inclusion of positive and negative controls.

cluster_workflow Patch-Clamp Workflow for NAMR Activity start_end start_end process process decision decision output output Start Start: CHO cells expressing KCNQ2/3 channels Patch Establish Whole-Cell Patch Configuration Start->Patch Baseline Record Baseline Currents Patch->Baseline Apply_Vehicle Apply Vehicle (Negative Control) Baseline->Apply_Vehicle Washout1 Washout Apply_Vehicle->Washout1 Apply_NAMR Apply N-Acetyl Retigabine (Test Compound) Washout1->Apply_NAMR Washout2 Washout Apply_NAMR->Washout2 Apply_RTG Apply Retigabine (Positive Control) Washout2->Apply_RTG Analysis Analyze Data: - Current Amplitude - Voltage-Dependence Apply_RTG->Analysis

Caption: Experimental workflow for testing NAMR on KCNQ channels.

Methodology:

  • Cell Culture: Use a stable cell line (e.g., Chinese Hamster Ovary - CHO) expressing human KCNQ2 and KCNQ3 subunits. Culture under standard conditions.

  • Electrophysiology Setup: Prepare standard internal (pipette) and external (bath) solutions for recording potassium currents.

  • Whole-Cell Configuration: Obtain a gigaseal on a single cell and rupture the membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Clamp the cell at a holding potential of -80 mV. Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV) to elicit KCNQ2/3 currents.

  • Baseline Recording: Record stable baseline currents for several minutes to ensure the recording is viable.

  • Compound Application:

    • Vehicle Control: Perfuse the cell with the external solution containing the vehicle (e.g., 0.1% DMSO) for 2-3 minutes while continuing to apply the voltage protocol. This establishes the baseline response and controls for any solvent effects.

    • N-Acetyl Retigabine Application: Perfuse the cell with a known concentration of N-Acetyl Retigabine (e.g., 10 µM). Record the currents to observe any changes in amplitude or activation kinetics.

    • Washout: Perfuse with the control external solution to see if any effects are reversible.

    • Positive Control: Perfuse the same cell with a known concentration of Retigabine (e.g., 10 µM). A significant enhancement of the current validates the health of the cell and its responsiveness, confirming that any lack of effect from NAMR is due to its intrinsic properties.[3][13]

  • Data Analysis: Measure the current amplitude at a specific voltage step (e.g., 0 mV). Construct a current-voltage (I-V) relationship and a conductance-voltage (G-V) curve. Compare the effects of the vehicle, NAMR, and Retigabine on the current amplitude and the voltage of half-maximal activation (V½).

Conclusion and Future Directions

The investigation into the pharmacology of N-Acetyl Retigabine reveals a nuanced profile. As the primary and stable metabolite of Retigabine, its pharmacokinetics are a major determinant of the drug's overall disposition and clearance.[7][9] While current evidence suggests it lacks the significant KCNQ channel-opening activity of its parent compound, its inhibitory action on the P-gp transporter introduces a separate, clinically relevant pharmacological effect that warrants consideration in polypharmacy settings.[4][9]

Future research should focus on:

  • Broad Panel Screening: To definitively confirm its "inactive" status on CNS targets, NAMR should be screened against a wide array of neuronal receptors and ion channels.

  • In Vivo P-gp Inhibition Studies: The clinical significance of NAMR's P-gp inhibition should be explored in preclinical models to understand its potential to alter the pharmacokinetics of co-administered drugs.

  • NAT2 Polymorphism Impact: Investigating how genetic polymorphisms in the NAT2 enzyme affect the ratio of Retigabine to NAMR could help explain inter-individual variability in drug response and side effects.[9]

By combining rigorous metabolic studies with gold-standard functional assays, researchers can build a complete pharmacological picture, ensuring a comprehensive understanding of not just the drug, but the active system of the drug and its metabolites.

References

  • Tompson, D. J., & Poole, R. M. (2011). Clinical pharmacokinetics of retigabine/ezogabine. Clinical Pharmacokinetics, 50(10), 621–635. [Link]

  • Barrese, V., Miceli, F., Soldovieri, M. V., Ambrosino, P., Iannotti, F. A., Cilio, M. R., & Taglialatela, M. (2010). Neuronal potassium channel openers in the management of epilepsy: role and potential of retigabine. Clinical Pharmacology: Advances and Applications, 2, 225–236. [Link]

  • Hartenstein, J., Hiller, A., & Klebingat, K. J. (1998). Metabolism of retigabine (D-23129), a novel anticonvulsant. Drug Metabolism and Disposition, 26(7), 633–641. [Link]

  • Luszczki, J. J. (2009). Retigabine: the newer potential antiepileptic drug. Pharmacological Reports, 61(4), 577–587. [Link]

  • Tatulian, L., Delmas, P., Abogadie, F. C., & Brown, D. A. (2001). Activation of expressed KCNQ potassium currents and native neuronal M-type potassium currents by the anti-convulsant drug retigabine. Journal of Neuroscience, 21(15), 5535–5545. [Link]

  • Tompson, D. J., & Poole, R. M. (2011). Clinical Pharmacokinetics of Retigabine/Ezogabine. ResearchGate. [Link]

  • Nasreddine, W., & Beydoun, A. (2011). Retigabine (ezogabine) as add-on therapy for partial-onset seizures: an update for clinicians. Therapeutic Advances in Neurological Disorders, 4(3), 161–169. [Link]

  • Tatulian, L., Delmas, P., Abogadie, F. C., & Brown, D. A. (2001). Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Ezogabine. PubChem Compound Database. Retrieved from [Link]

  • Blackburn-Munro, G., & Jensen, B. S. (2003). The anti-hyperalgesic activity of retigabine is mediated by KCNQ potassium channel activation. Pain, 101(1-2), 29–37. [Link]

  • Tompson, D., Weatherhead, A., Warrington, S., & Poole, R. (2013). Effect of Hemodialysis on Pharmacokinetics of Ezogabine/Retigabine and its N-Acetyl Metabolite in Patients with End Stage Renal Disease. Ingenta Connect. [Link]

  • Tompson, D. J., Weatherhead, A., Warrington, S. J., & Poole, R. M. (2013). Effect of hemodialysis on pharmacokinetics of ezogabine/retigabine and its N-acetyl metabolite in patients with end stage renal disease. Current Pharmaceutical Design, 19(34), 6161–6167. [Link]

  • Miceli, F., Soldovieri, M. V., Ambrosino, P., De Maria, M., de la Cuesta, F., Hernandez-Linares, Y., ... & Taglialatela, M. (2012). Retigabine delays current activation kinetics of KCNQ2 A/V channels. ResearchGate. [Link]

  • Kim, R. Y., Yau, M. C., Galpin, J. D., & Ahern, C. A. (2014). Mechanistic insights into retigabine modulation of neuronal KCNQ channels. SciSpace. [Link]

  • Blackburn-Munro, G. (2004). Retigabine: chemical synthesis to clinical application. Current Opinion in Investigational Drugs, 5(7), 748–756. [Link]

  • Treven, M., Koenig, X., Assadpour, E., Gantumur, E., Meyer, C., Hilber, K., ... & Kubista, H. (2015). The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors. Epilepsia, 56(6), 847–857. [Link]

  • Miceli, F., Soldovieri, M. V., Ambrosino, P., Barrese, V., Iannotti, F. A., Cilio, M. R., & Taglialatela, M. (2020). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. ACS Chemical Neuroscience, 11(15), 2341–2353. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for N-Acetyl Retigabine Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This document provides a detailed guide for the electrophysiological characterization of N-Acetyl Retiga...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a detailed guide for the electrophysiological characterization of N-Acetyl Retigabine, the primary metabolite of the Kv7 channel opener Retigabine (Ezogabine), using the whole-cell patch-clamp technique. While specific protocols for N-Acetyl Retigabine are not widely published, its structural and pharmacokinetic similarity to Retigabine allows for the adaptation of established methodologies for Kv7 channel modulators.[1] This guide offers a comprehensive framework, grounded in the known pharmacology of Kv7 channels and Retigabine, to enable researchers to rigorously assess the modulatory effects of N-Acetyl Retigabine on neuronal excitability. We present not just a series of steps, but the underlying scientific rationale, empowering investigators to understand, troubleshoot, and adapt these protocols for their specific experimental needs.

Introduction: The Significance of N-Acetyl Retigabine and Kv7 Channels

Voltage-gated potassium channels of the Kv7 family, particularly the heteromeric Kv7.2/7.3 channels, are critical regulators of neuronal excitability.[2] These channels generate the M-current, a subthreshold, non-inactivating potassium current that stabilizes the resting membrane potential and dampens repetitive firing.[3] Their dysfunction is implicated in hyperexcitability disorders such as epilepsy.[2]

Retigabine, a first-in-class Kv7 channel opener, demonstrated clinical efficacy as an anticonvulsant by positively modulating these channels.[3] Its primary mechanism of action involves a hyperpolarizing shift in the voltage-dependence of channel activation and stabilization of the open channel conformation, leading to an increased M-current and reduced neuronal firing.[4][5] N-Acetyl Retigabine is the principal metabolite of Retigabine.[1] Understanding its activity at Kv7 channels is crucial for a complete pharmacological profile of Retigabine's in vivo effects and for the development of new, potentially more stable, and selective Kv7 modulators.[6][7]

This guide provides a robust patch-clamp electrophysiology protocol to investigate the hypothesis that N-Acetyl Retigabine retains the Kv7 channel opening activity of its parent compound.

Core Principles and Experimental Rationale

The protocols herein are designed to be self-validating. The experimental workflow progresses from observing the global effects on neuronal firing to dissecting the specific ionic currents responsible for these changes.

The Logic of the Experimental Approach

Our investigation into N-Acetyl Retigabine's effects follows a logical progression:

  • Current-Clamp: To assess the compound's impact on overall neuronal excitability, including resting membrane potential and action potential firing.

  • Voltage-Clamp: To isolate and characterize the specific effects on voltage-gated potassium currents, particularly the M-current mediated by Kv7 channels.

This dual approach allows for a comprehensive understanding of N-Acetyl Retigabine's mechanism of action.

Experimental Systems and Cell Preparation

The choice of experimental system is critical. We recommend using a cell line heterologously expressing human Kv7.2 and Kv7.3 subunits, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells. This provides a controlled environment to study the compound's direct effects on the channels of interest, minimizing confounding variables from other native ion channels.

Cell Culture and Transfection
  • Cell Lines: CHO-K1 or HEK293T cells are suitable.

  • Culture Conditions: Maintain cells in appropriate culture medium (e.g., DMEM/F12 for CHO, DMEM for HEK293) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a 5% CO₂ humidified incubator.

  • Transfection: Co-transfect cells with plasmids encoding human Kv7.2 and Kv7.3 subunits using a suitable transfection reagent. A fluorescent reporter plasmid (e.g., eGFP) can be co-transfected to identify successfully transfected cells for recording.

  • Post-Transfection: Plate cells onto glass coverslips 24 hours post-transfection and allow for channel expression for another 24-48 hours before recording.

Solutions and Reagents

Accurate and consistent solution preparation is paramount for reproducible results.

Extracellular (Bath) Solution
ComponentConcentration (mM)
NaCl140
KCl2.5
CaCl₂2
MgCl₂1
HEPES10
Glucose10
pH 7.4 with NaOH
Osmolarity ~310-320 mOsm
Intracellular (Pipette) Solution
ComponentConcentration (mM)
K-Gluconate140
MgCl₂2
EGTA1
HEPES10
Mg-ATP4
Na₂-GTP0.3
pH 7.3 with KOH
Osmolarity ~290-300 mOsm

Rationale: A K-Gluconate based intracellular solution is used to maintain physiological potassium gradients. ATP and GTP are included to support cellular energy-dependent processes. EGTA buffers intracellular calcium to minimize the activation of calcium-dependent channels.

N-Acetyl Retigabine Stock Solution

Prepare a high-concentration stock solution (e.g., 10-100 mM) of N-Acetyl Retigabine in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the recording solution should be kept below 0.1% to avoid off-target effects.

Whole-Cell Patch-Clamp Protocols

The following protocols provide a step-by-step guide for both current-clamp and voltage-clamp recordings.

Establishing a Whole-Cell Recording

A detailed guide on establishing a whole-cell patch-clamp recording can be found in numerous methodology resources.[8][9] Briefly, a glass micropipette with a resistance of 3-5 MΩ is brought into contact with a transfected cell. A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction. The membrane patch is then ruptured by applying a brief pulse of suction, establishing the whole-cell configuration.

Current-Clamp Protocol: Assessing Neuronal Excitability

This protocol aims to determine if N-Acetyl Retigabine alters the resting membrane potential and the cell's firing properties, consistent with the action of a Kv7 channel opener.[10]

Steps:

  • Establish a stable whole-cell recording in current-clamp mode.

  • Record the resting membrane potential (RMP) of the cell.

  • Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +200 pA in 20 pA increments, for 500 ms) to elicit voltage responses and action potentials.

  • Perfuse the cell with the extracellular solution containing the desired concentration of N-Acetyl Retigabine (e.g., 1 µM, 10 µM, 30 µM).

  • Repeat the current injection protocol at steady-state drug effect (typically 3-5 minutes of perfusion).

  • Perform a washout with the control extracellular solution to assess the reversibility of the effect.

Expected Results:

  • Hyperpolarization of RMP: An increase in the open probability of Kv7 channels will drive the membrane potential closer to the potassium equilibrium potential.

  • Decreased Firing Frequency: The hyperpolarizing influence of the enhanced M-current will make it more difficult for the cell to reach the action potential threshold, resulting in fewer action potentials for a given depolarizing stimulus.

Voltage-Clamp Protocol: Characterizing Kv7 Channel Modulation

This protocol is designed to isolate and quantify the effects of N-Acetyl Retigabine on Kv7.2/7.3 currents.

Voltage-Step Protocol for Activation Curve:

  • Hold the cell at a hyperpolarized potential (e.g., -90 mV) to ensure all channels are in a closed state.

  • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments, for 1-2 seconds).

  • Follow each depolarizing step with a hyperpolarizing step to a constant voltage (e.g., -120 mV) to record tail currents. The amplitude of the tail currents is proportional to the number of channels opened during the preceding depolarizing step.

  • Record a baseline set of currents in the control extracellular solution.

  • Perfuse with N-Acetyl Retigabine and repeat the voltage protocol.

Data Analysis:

  • Measure the amplitude of the tail currents for each depolarizing voltage step.

  • Normalize the tail current amplitudes to the maximum tail current amplitude.

  • Plot the normalized tail current amplitude against the prepulse potential.

  • Fit the data with a Boltzmann function to determine the half-maximal activation voltage (V₅₀) and the slope factor (k).

Expected Results:

  • Leftward Shift in the Activation Curve: A hallmark of Retigabine and other Kv7 openers is a shift of the V₅₀ to more hyperpolarized potentials, indicating that the channels open at more negative voltages.[4][11]

  • Slowing of Deactivation: Retigabine is known to slow the closing (deactivation) of Kv7 channels.[5] This can be observed as a slower decay of the tail currents.

Visualization of Workflows and Mechanisms

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_cc_analysis Current-Clamp Analysis cluster_vc_analysis Voltage-Clamp Analysis cell_culture CHO/HEK293 Cell Culture transfection Co-transfection with hKv7.2, hKv7.3, eGFP cell_culture->transfection plating Plating on Coverslips transfection->plating whole_cell Establish Whole-Cell Configuration plating->whole_cell current_clamp Current-Clamp Protocol whole_cell->current_clamp voltage_clamp Voltage-Clamp Protocol whole_cell->voltage_clamp drug_app N-Acetyl Retigabine Application current_clamp->drug_app rmp RMP Analysis current_clamp->rmp firing Firing Frequency Analysis current_clamp->firing activation_curve Activation Curve (V1/2) voltage_clamp->activation_curve deactivation Deactivation Kinetics voltage_clamp->deactivation washout Washout drug_app->washout

Caption: Experimental workflow for patch-clamp analysis.

Mechanism of Action Diagram

G cluster_channel Kv7.2/7.3 Channel cluster_drug N-Acetyl Retigabine cluster_effects Electrophysiological Effects channel Gating Machinery Pore Domain hyperpolarization Membrane Hyperpolarization channel:pore->hyperpolarization K+ Efflux drug N-Ac-RTG drug->channel:gate Binds to a hydrophobic pocket stabilization Stabilization of Open State hyperpolarization->stabilization current Increased M-Current stabilization->current excitability Decreased Neuronal Excitability current->excitability

Caption: Hypothesized mechanism of N-Acetyl Retigabine.

Quantitative Data Summary

The following table summarizes the expected effects of a Kv7 channel opener like Retigabine, which can be used as a benchmark for evaluating N-Acetyl Retigabine.

ParameterControl+ N-Acetyl Retigabine (Predicted)
Resting Membrane Potential -60 mV to -70 mVMore negative (e.g., -75 mV to -85 mV)
Action Potential Firing Stimulus-dependent firingReduced firing frequency
Kv7.2/7.3 V₅₀ of Activation -30 mV to -40 mVHyperpolarizing shift (e.g., -50 mV to -60 mV)
Deactivation Time Constant Fast (e.g., tens of ms)Slower (e.g., hundreds of ms)

Trustworthiness and Self-Validation

The robustness of this protocol lies in its integrated controls and multi-faceted approach:

  • Internal Control: Each cell serves as its own control before drug application.

  • Concentration-Response: Establishing a dose-dependent effect is crucial for confirming the specificity of the interaction.

  • Use of a Specific Kv7 Blocker: The specificity of the observed effects can be confirmed by co-application of a known Kv7 channel blocker, such as XE991. The blocker should reverse the effects of N-Acetyl Retigabine.

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the patch-clamp electrophysiological characterization of N-Acetyl Retigabine. By understanding the rationale behind each step, researchers are well-equipped to investigate the potential of this compound as a modulator of Kv7 channels and to contribute valuable data to the field of neuronal excitability and drug development.

References

  • PubChem. (n.d.). Ezogabine. National Center for Biotechnology Information. Retrieved from [Link]

  • Stas, M., et al. (2016). Modulation of the heart's electrical properties by the anticonvulsant drug retigabine. British Journal of Pharmacology, 173(15), 2347-2360. Available from: [Link]

  • Corbin-Leftwich, A. N., et al. (2016). Retigabine holds KV7 channels open and stabilizes the resting potential. Journal of General Physiology, 147(3), 229-241. Available from: [Link]

  • Gunthorpe, M. J., et al. (2012). The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy. Epilepsia, 53(3), 406-416. Available from: [Link]

  • Miceli, F., et al. (2021). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. ACS Chemical Neuroscience, 12(15), 2849-2862. Available from: [Link]

  • Treven, M., et al. (2015). The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors. Epilepsia, 56(8), 647-657. Available from: [Link]

  • Greene, D. L., & Hoshi, N. (2017). Pharmacological Manipulation of Kv7 Channels as a New Therapeutic Tool for Multiple Brain Disorders. Frontiers in Physiology, 8, 409. Available from: [Link]

  • Corbin-Leftwich, A. N., et al. (2016). Figure 2: Effect of Retigabine on the activity of the heteromeric KV7.2/KV7.3 channel. ResearchGate. Available from: [Link]

  • Stas, M., et al. (2016). Modulation of the heart's electrical properties by the anticonvulsant drug retigabine. British journal of pharmacology, 173(15), 2347–2360. Available from: [Link]

  • Brueggemann, L. I., et al. (2011). One man's side effect is another man's therapeutic opportunity: targeting Kv7 channels in smooth muscle disorders. British Journal of Pharmacology, 164(1), 211-222. Available from: [Link]

  • Treven, M., et al. (2015). The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors. Epilepsia, 56(8), 647-657. Available from: [Link]

  • Tatulian, L., et al. (2001). Modulation of KCNQ2/3 potassium channels by the novel anticonvulsant retigabine. Journal of Pharmacology and Experimental Therapeutics, 298(1), 199-207. Available from: [Link]

  • Treven, M., et al. (2015). The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors. Epilepsia, 56(8), 647–657. Available from: [Link]

  • Miceli, F., et al. (2021). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. ACS chemical neuroscience, 12(15), 2849–2862. Available from: [Link]

  • Blackburn-Munro, G., et al. (2005). Retigabine: chemical synthesis to clinical application. CNS drug reviews, 11(1), 1-20. Available from: [Link]

  • Rundfeldt, C., & Netzer, R. (2000). The new anticonvulsant retigabine (D-23129) acts as an opener of K+ channels in neuronal cells. European journal of pharmacology, 397(1), 69-77. Available from: [Link]

  • Lang, B., et al. (2008). Retigabine reduces the excitability of unmyelinated peripheral human axons. Neuropharmacology, 54(8), 1271-1278. Available from: [Link]

  • Kapur, J., & Macdonald, R. L. (2002). Effects of the anticonvulsant retigabine on cultured cortical neurons: changes in electroresponsive properties and synaptic transmission. Molecular pharmacology, 61(4), 921-930. Available from: [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Using N-Acetyl Retigabine in Cultured Cortical Neurons

Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-acetyl retigabine, a primary metabolite of the Kv7 channel opener retigabine,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-acetyl retigabine, a primary metabolite of the Kv7 channel opener retigabine, in primary cultured cortical neurons. This document details the underlying mechanism of action, provides validated, step-by-step protocols for neuronal culture and drug application, and outlines key experimental assays to assess the compound's effects on neuronal excitability, viability, and apoptosis. By explaining the causality behind experimental choices and integrating self-validating systems within each protocol, this guide ensures technical accuracy and reproducibility for investigating the therapeutic potential of N-acetyl retigabine in models of neuronal hyperexcitability and neurodegeneration.

Introduction: The Role of Kv7 Channels and N-Acetyl Retigabine

Neuronal excitability is meticulously controlled by a diverse array of ion channels. Among the most critical regulators are the Kv7 (KCNQ) family of voltage-gated potassium channels.[1] The heteromeric assembly of Kv7.2 and Kv7.3 subunits is the primary molecular basis of the "M-current," a sub-threshold potassium current that stabilizes the neuronal resting membrane potential and dampens repetitive firing.[2] Dysfunction of these channels is linked to hyperexcitability disorders, most notably epilepsy, making them a prime therapeutic target.[1][3]

Retigabine (N-(2-amino-4-(4-fluorobenzylamino)-phenyl)-carbamic acid ethyl ester) was the first-in-class Kv7 channel opener approved as an antiepileptic drug.[2] Its primary mechanism involves binding to a hydrophobic pocket in the channel's pore domain, which stabilizes the open conformation.[4][5] This action causes a hyperpolarizing shift in the voltage-dependence of channel activation, effectively increasing the M-current and reducing neuronal firing.[1][6] N-acetyl retigabine is the main metabolite of retigabine and is a crucial compound to study for its own pharmacological activity and contribution to the overall therapeutic effect. While retigabine has been shown to have a broad spectrum of activity in various seizure models, it also exhibits off-target effects at higher concentrations, including modulation of GABA-A receptors.[2][7][8]

This guide focuses on utilizing primary cortical neuron cultures, a well-established in vitro model[9][10][11], to dissect the specific effects of N-acetyl retigabine on neuronal function.

Mechanism of Action: Kv7 Channel Modulation

N-acetyl retigabine, like its parent compound, is understood to act as a positive allosteric modulator of Kv7.2/7.3 channels. The binding of the compound facilitates channel opening at more negative membrane potentials, thereby enhancing the M-current. This leads to membrane hyperpolarization, moving the neuron further from the threshold required to fire an action potential and increasing the stimulus current required to elicit repetitive firing.

Caption: N-Acetyl Retigabine enhances K+ efflux via Kv7 channels.

Materials and Reagents

This section provides a general list. Specific catalog numbers and suppliers should be determined by the end-user's laboratory standards.

Category Item
Reagents N-Acetyl Retigabine, Dimethyl sulfoxide (DMSO), Poly-D-Lysine (PDL), Papain, DNase I, Trypsin Inhibitor, Neurobasal Medium, B-27 Supplement, GlutaMAX, Penicillin-Streptomycin, Phosphate Buffered Saline (PBS), Paraformaldehyde (PFA), Triton X-100, Bovine Serum Albumin (BSA), Primary Antibodies (e.g., anti-Kv7.2, anti-Kv7.3, anti-MAP2), Alexa Fluor-conjugated Secondary Antibodies, DAPI, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Caspase-3 Substrate (e.g., Ac-DEVD-pNA), Lysis Buffer.
Equipment Laminar Flow Hood, CO2 Incubator (37°C, 5% CO2), Inverted Microscope, Dissection Microscope, Surgical Tools, Centrifuge, Water Bath, Spectrophotometer (Plate Reader), Electrophysiology Rig (Amplifier, Digitizer, Micromanipulators), Fluorescence Microscope.
Consumables Timed-pregnant rodents (E15-E18 mice or E18-E19 rats), Cell Culture Plates/Dishes, Glass Coverslips, Pipettes and Tips, Centrifuge Tubes, Cell Strainer (70 µm).

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of cortical neurons from embryonic rodents. The use of embryonic tissue is preferred as neurons at this stage have less extensive processes, making them more resilient to the dissociation process.[11] All steps should be performed under sterile conditions in a laminar flow hood.

Neuron_Culture_Workflow start Start: Timed-Pregnant Dam dissection Dissect Embryos (E15-18) Isolate Cerebral Cortices start->dissection 1. Euthanasia meninges Remove Meninges dissection->meninges 2. In cold HBSS dissociation Enzymatic Dissociation (e.g., Papain/DNase I) meninges->dissociation 3. 37°C for 15-30 min trituration Mechanical Trituration dissociation->trituration 4. Gentle pipetting filter Filter Through 70µm Cell Strainer trituration->filter 5. Obtain single-cell suspension centrifuge Centrifuge & Resuspend filter->centrifuge 6. 200 x g, 5 min count Count Cells (Hemocytometer) centrifuge->count 7. In plating medium plate Plate Cells onto PDL-coated Coverslips count->plate 8. Adjust density incubate Incubate (37°C, 5% CO2) DIV 7-14 for Maturation plate->incubate 9. Media change every 3-4 days end Mature Neuronal Culture Ready incubate->end

Caption: Workflow for establishing primary cortical neuron cultures.

Step-by-Step Methodology
  • Plate Coating: The day before dissection, coat culture plates or glass coverslips with Poly-D-Lysine (50-100 µg/mL in sterile water) for at least 1 hour at 37°C or overnight at 4°C. Aspirate the PDL solution and wash 2-3 times with sterile PBS before use.[9]

  • Dissection: Euthanize a timed-pregnant rodent (e.g., E15.5 mouse) according to approved institutional protocols.[11] Dissect the embryos and place them in ice-cold Hank's Balanced Salt Solution (HBSS). Under a dissection microscope, remove the brains and isolate the cerebral cortices. Carefully peel away the meninges.[12]

  • Dissociation: Transfer the cortical tissue to a tube containing an enzymatic solution (e.g., Papain at 20 U/mL with DNase I at 100 U/mL in a buffered salt solution). Incubate at 37°C for 15-30 minutes, with gentle mixing every 5 minutes.

  • Inactivation & Washing: Stop the enzymatic reaction by replacing the enzyme solution with a trypsin inhibitor solution or by washing the tissue several times with warm, complete culture medium.[12]

  • Trituration: Gently triturate the tissue with a fire-polished Pasteur pipette or a series of decreasing-bore pipette tips until the solution is cloudy and homogenous. Allow larger tissue pieces to settle and transfer the single-cell suspension to a new tube.

  • Cell Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet in pre-warmed complete culture medium (e.g., Neurobasal medium with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin). Perform a cell count using a hemocytometer and Trypan Blue.

  • Culture Maintenance: Plate the cells at a desired density (e.g., 2 x 10^5 cells/well in a 24-well plate) onto the pre-coated plates. Incubate at 37°C in a humidified 5% CO2 atmosphere. Perform a half-media change every 3-4 days. Neurons are typically considered mature and suitable for experiments between 7 and 14 days in vitro (DIV).

Protocol 2: Application of N-Acetyl Retigabine

Causality: N-acetyl retigabine is hydrophobic and requires an organic solvent for solubilization. DMSO is the standard choice. A high-concentration stock solution is prepared to minimize the final solvent concentration in the culture medium, as high levels of DMSO can be toxic to neurons. A vehicle control is essential to distinguish the effects of the compound from any effects of the solvent.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a high-concentration stock solution of N-acetyl retigabine (e.g., 10-100 mM) in sterile, cell culture-grade DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[13][14]

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in pre-warmed complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 30 µM).

  • Treatment:

    • Control Group: Treat a set of cultures with vehicle only (culture medium containing the same final concentration of DMSO as the highest drug concentration group). The final DMSO concentration should ideally be ≤ 0.1%.

    • Treatment Group(s): Carefully remove a portion of the medium from the culture wells and replace it with the medium containing the desired final concentration of N-acetyl retigabine.

  • Incubation: Return the plates to the incubator for the desired treatment duration, which will vary depending on the downstream assay (e.g., 15-30 minutes for acute electrophysiology, 24-48 hours for viability or apoptosis assays).

Experimental Protocols for Assessing Neuronal Response

Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the electrical properties of individual neurons, providing the most definitive evidence of Kv7 channel modulation.[6][15]

Patch_Clamp_Workflow start Mature Neuron on Coverslip transfer Transfer to Recording Chamber with ACSF start->transfer patch Approach Neuron with Glass Pipette transfer->patch seal Form Giga-ohm Seal (>1 GΩ) patch->seal rupture Rupture Membrane (Whole-Cell Mode) seal->rupture record_base Record Baseline Activity (Current or Voltage Clamp) rupture->record_base perfuse Perfuse with N-Acetyl Retigabine record_base->perfuse record_drug Record Post-Drug Activity perfuse->record_drug washout Washout with ACSF record_drug->washout Optional analyze Analyze Data record_drug->analyze

Caption: Workflow for whole-cell patch-clamp recording.

Methodology:

  • Transfer a coverslip with mature neurons (DIV 10-14) to a recording chamber on an inverted microscope stage.

  • Continuously perfuse the chamber with artificial cerebrospinal fluid (ACSF) at room temperature or 32-34°C.

  • Using a micromanipulator, approach a healthy-looking neuron with a glass micropipette filled with intracellular solution.

  • Establish a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Current-Clamp: Record the resting membrane potential (RMP). Inject a series of depolarizing current steps to elicit action potentials and determine the input-output relationship.

  • Drug Application: Perfuse the chamber with ACSF containing N-acetyl retigabine (e.g., 10 µM) for several minutes.

  • Repeat the current-clamp protocol to measure changes in RMP and firing frequency.[6][16]

  • Voltage-Clamp (Optional): To isolate the M-current, hold the neuron at a potential where M-channels are active (e.g., -20 mV) and apply hyperpolarizing steps (e.g., to -60 mV) to observe the deactivating tail current characteristic of the M-current. Compare the current amplitude before and after drug application.

Parameter Expected Effect of N-Acetyl Retigabine Rationale
Resting Membrane Potential Hyperpolarization (more negative)Increased K+ efflux through open Kv7 channels.[6]
Input Resistance DecreaseMore K+ channels are open at rest, increasing membrane conductance.[6]
Action Potential Firing Decreased firing for a given current injectionThe hyperpolarized membrane is further from threshold.[17]
M-Current Amplitude IncreasePositive modulation of Kv7 channels.
Immunocytochemistry (ICC) for Kv7 Channel Localization

ICC allows for the visualization of Kv7 channel expression and localization, confirming the presence of the drug's target on the cultured neurons.[18]

Methodology:

  • Culture neurons on glass coverslips as described in Protocol 1.

  • Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[19]

  • Permeabilization: Wash 3x with PBS, then permeabilize the cell membranes with 0.2-0.3% Triton X-100 in PBS for 5-10 minutes.[19]

  • Blocking: Wash 3x with PBS. Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% Bovine Serum Albumin or Goat Serum in PBS) for 1 hour at room temperature.

  • Primary Antibody: Incubate the cells with primary antibodies diluted in blocking buffer (e.g., rabbit anti-Kv7.2 and mouse anti-MAP2) overnight at 4°C.

  • Secondary Antibody: Wash 3x with PBS. Incubate with corresponding Alexa Fluor-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa 488, goat anti-mouse Alexa 594) for 1-2 hours at room temperature, protected from light.[19]

  • Counterstain & Mounting: Wash 3x with PBS. Counterstain nuclei with DAPI for 10 minutes.[19] Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging: Visualize using a fluorescence or confocal microscope. Kv7 channels are expected to show expression on the soma and dendrites (marked by MAP2).[20]

Neuroprotection/Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability. It is used to determine if N-acetyl retigabine can protect neurons from an insult (neuroprotection) or if it is toxic at high concentrations.

Methodology:

  • Plate neurons in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well.[21]

  • Induce Injury (for neuroprotection studies): After allowing neurons to mature (DIV 7-10), introduce a neurotoxic insult (e.g., glutamate, hydrogen peroxide). Apply N-acetyl retigabine either as a pre-treatment (1 hour before insult), co-treatment, or post-treatment.

  • Incubation: Incubate for the desired duration (e.g., 24 hours).

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance on a microplate spectrophotometer at a wavelength of 570 nm.

  • Analysis: Cell viability is directly proportional to the absorbance. Normalize the results to the untreated control group (100% viability).

Apoptosis Assessment (Caspase-3 Activity Assay)

Activation of caspase-3 is a key event in the apoptotic cascade.[22] This assay quantifies its activity to determine if N-acetyl retigabine induces or prevents apoptosis.

Methodology:

  • Treat neurons cultured in multi-well plates as described in Protocol 2. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Lysis: After treatment, wash the cells with cold PBS and add a lysis buffer. Scrape the cells and collect the lysate.

  • Centrifugation: Centrifuge the lysate at 15,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[23]

  • Assay Reaction: Transfer the supernatant (containing the cytosolic proteins) to a new plate. Add the caspase-3 substrate (e.g., colorimetric DEVD-pNA or fluorometric Ac-DEVD-AMC) and an assay buffer.[22][23]

  • Incubation: Incubate at 37°C for 1-2 hours, protected from light. Activated caspase-3 in the lysate will cleave the substrate, releasing a chromophore (pNA) or fluorophore (AMC).

  • Measurement: Read the absorbance (405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a microplate reader.[22]

  • Analysis: The signal is proportional to the caspase-3 activity. Compare the fold-increase in activity in treated samples relative to the vehicle control. The use of a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) can confirm the specificity of the signal.[23]

Data Interpretation and Troubleshooting

  • Electrophysiology: A hyperpolarizing shift in RMP and a reduction in firing rate are the classic hallmarks of a Kv7 channel opener. If these effects are not observed, verify drug concentration and cell health. The effect should be at least partially reversible upon washout.

  • MTT Assay: An increase in absorbance in insult-treated cells co-treated with N-acetyl retigabine suggests a neuroprotective effect.[24] A decrease in absorbance in cells treated with the drug alone would indicate cytotoxicity. Ensure that the formazan crystals are fully dissolved before reading, as this is a common source of error.

  • Caspase-3 Assay: A reduction in caspase-3 activity in insult-treated cells co-treated with N-acetyl retigabine points towards an anti-apoptotic mechanism of neuroprotection. An increase in activity would suggest the compound itself is inducing apoptosis, which has been noted for some anticonvulsants in specific developmental contexts.[25]

  • General: Always include appropriate controls: untreated cells, vehicle-only treated cells, and a positive control for the specific assay (e.g., KCl for depolarization, staurosporine for apoptosis). Ensure neuronal cultures are healthy and have formed a dense network of processes before beginning experiments. Contamination or poor initial cell health will lead to unreliable data.

References

  • Primary Culture of Cortical Neurons. Bio-protocol. [Link]

  • Protocol for the Primary Culture of Cortical and Hippocampal neurons. Addgene. [Link]

  • Kaech, S., & Banker, G. (2006). Culturing primary neurons from rat hippocampus and cortex. Nature Protocols. [Link]

  • The Preparation of Primary Cortical Neuron Cultures and a Practical Application Using Immunofluorescent Cytochemistry. Springer Nature Experiments. [Link]

  • Caspase Activity Assay. Creative Bioarray. [Link]

  • Kaja, S., et al. (2012). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PMC. [Link]

  • 2.3. Cell Viability Assay. Bio-protocol. [Link]

  • Miceli, F., et al. (2008). Neuronal potassium channel openers in the management of epilepsy: role and potential of retigabine. PMC. [Link]

  • Tatulian, L., et al. (2002). Effects of the anticonvulsant retigabine on cultured cortical neurons: changes in electroresponsive properties and synaptic transmission. PubMed. [Link]

  • Aras, M. A., et al. (2008). Assessment of cell viability in primary neuronal cultures. PubMed. [Link]

  • Otto, J. F., et al. (2001). Effect of Retigabine on Synaptic Transmission Between Pairs of Cultured Cortical Neurons. Epilepsy Foundation. [Link]

  • Soldovieri, M. V., et al. (2024). Targeting Kv7 Potassium Channels for Epilepsy. PMC. [Link]

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  • Eto, K., et al. (2020). Increased neuronal activity triggers local caspase-3 activation at presynapses. ResearchGate. [Link]

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  • Corbin-Leftwich, A. N., et al. (2016). Retigabine holds KV7 channels open and stabilizes the resting potential. PubMed Central. [Link]

  • Wuttke, T. V., et al. (2005). Refinement of the binding site and mode of action of the anticonvulsant Retigabine on KCNQ K+ channels. PubMed. [Link]

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  • Flores-Ramos, M., et al. (2021). Pharmacological Manipulation of Kv7 Channels as a New Therapeutic Tool for Multiple Brain Disorders. Frontiers. [Link]

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  • Top 3 papers published in the topic of Retigabine in 2002. SciSpace. [Link]

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  • Kuruba, R., et al. (2016). The Kv7 modulator, retigabine, is an efficacious antiseizure drug for delayed treatment of organophosphate-induced status epilepticus. PMC. [Link]

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Method

Application Notes and Protocols: Evaluating N-Acetyl Retigabine in Rodent Models of Seizure

Abstract Epilepsy remains a significant neurological challenge, with a substantial portion of patients exhibiting resistance to current therapeutic options. This necessitates the exploration of novel anticonvulsant agent...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Epilepsy remains a significant neurological challenge, with a substantial portion of patients exhibiting resistance to current therapeutic options. This necessitates the exploration of novel anticonvulsant agents with distinct mechanisms of action. Retigabine, the first clinically approved opener of neuronal Kv7 potassium channels, represented a significant advancement in epilepsy treatment. Its primary, pharmacologically active metabolite, N-acetyl retigabine, offers a key therapeutic moiety for investigation. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of N-acetyl retigabine using well-established, acute seizure models in rodents. We delve into the scientific rationale behind the protocols, offering detailed, step-by-step methodologies for the Maximal Electroshock (MES), Pentylenetetrazol (PTZ), and 6 Hz psychomotor seizure models, and provide insights into data interpretation and best practices to ensure robust and reproducible findings.

Scientific Background: Mechanism and Pharmacokinetics

Mechanism of Action: Targeting Neuronal Hyperexcitability

The anticonvulsant activity of retigabine, and by extension its active N-acetyl metabolite, is primarily attributed to its function as a positive allosteric modulator of voltage-gated potassium channels, specifically the Kv7.2 and Kv7.3 (also known as KCNQ2 and KCNQ3) subtypes.[1][2] These channels are critical for generating the 'M-current', a subthreshold potassium current that stabilizes the neuronal membrane potential and dampens repetitive firing.[2]

By binding to and enhancing the opening of Kv7.2/7.3 channels, N-acetyl retigabine facilitates an efflux of potassium (K+) ions from the neuron.[3] This action results in hyperpolarization of the resting membrane potential, making it more difficult for neurons to reach the threshold required to fire an action potential.[1][4] This stabilization of neuronal membranes is the core mechanism that reduces the hyperexcitability characteristic of seizure states.[2] While the primary mechanism is Kv7 channel activation, some studies suggest that retigabine may also act as a subtype-selective modulator of GABA-A receptors, which could contribute to its broad anticonvulsant profile.[5][6]

Mechanism_of_Action cluster_membrane Neuronal Membrane Kv7 Kv7.2/Kv7.3 Channel (Closed State) Kv7_open Kv7.2/Kv7.3 Channel (Open State) K_efflux Increased K+ Efflux Kv7_open->K_efflux NAR N-Acetyl Retigabine NAR->Kv7 Binds & Stabilizes Open Conformation Hyperpol Membrane Hyperpolarization K_efflux->Hyperpol Excitability Decreased Neuronal Excitability Hyperpol->Excitability Effect Anticonvulsant Effect Excitability->Effect Experimental_Workflow cluster_groups Groups cluster_models Induction Models A 1. Animal Acclimatization (e.g., 7 days) B 2. Group Assignment (n=8-12 per group) A->B C 3. Drug Administration B->C D 4. Pretreatment Period (e.g., 30-60 min based on Tmax) C->D Vehicle Vehicle Control Test_Compound N-Acetyl Retigabine (Dose Range) Positive_Control Positive Control (e.g., Phenytoin) E 5. Seizure Induction D->E F 6. Behavioral Observation & Scoring (Defined Endpoint) E->F MES MES PTZ PTZ Hz6 6 Hz G 7. Data Analysis (e.g., ED50, % Protection) F->G

Caption: General experimental workflow for anticonvulsant screening.

Experimental Protocols

General Preparation & Compound Formulation
  • Animal Models: Adult male Sprague-Dawley rats (150-250g) or CF-1 mice (20-30g) are commonly used. [7][8]Animals should be acclimated to the laboratory environment for at least one week prior to experimentation. All procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).

  • Compound Formulation: N-acetyl retigabine should be dissolved in an appropriate vehicle. A common vehicle is 0.5% methylcellulose in sterile water. Prepare fresh on the day of the experiment. The concentration should be calculated to allow for a standard administration volume (e.g., 5-10 mL/kg for oral gavage or intraperitoneal injection).

Protocol 1: Maximal Electroshock (MES) Seizure Model

Objective: To determine the ability of N-acetyl retigabine to prevent the spread of generalized tonic-clonic seizures. [9] Materials:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Animal restrainers

  • 0.5% Tetracaine hydrochloride solution (topical anesthetic)

  • 0.9% Saline solution

  • N-acetyl retigabine solution and vehicle control

Procedure:

  • Animal Preparation: Weigh each animal and calculate the appropriate dose volume.

  • Drug Administration: Administer N-acetyl retigabine or vehicle via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.). A typical starting dose range for retigabine in rats is 5-30 mg/kg. [10]3. Pretreatment: Allow for a pretreatment period of 30-60 minutes.

  • Anesthesia & Stimulation: Apply a drop of topical anesthetic to the corneas of the restrained animal, followed by a drop of saline to ensure good electrical contact. [9]5. Place the corneal electrodes over the eyes and deliver an alternating current electrical stimulus.

    • Mice: 50 mA, 60 Hz for 0.2 seconds. [7] * Rats: 150 mA, 60 Hz for 0.2 seconds. [7][9]6. Observation: Immediately after the stimulus, release the animal into an observation chamber and observe for the presence or absence of a tonic hindlimb extension seizure. This is characterized by a rigid, extended posture of the hindlimbs lasting for more than 3 seconds.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered "protected" if it does not exhibit this phase of the seizure. [7] Data Analysis: The percentage of animals protected at each dose is calculated. The Median Effective Dose (ED₅₀), the dose that protects 50% of the animals, can be determined using probit analysis.

Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Model

Objective: To evaluate the efficacy of N-acetyl retigabine against chemically-induced clonic seizures. [11] Materials:

  • Pentylenetetrazol (PTZ)

  • 0.9% Saline solution

  • N-acetyl retigabine solution and vehicle control

  • Observation chambers

  • Syringes and needles

Procedure:

  • PTZ Preparation: Dissolve PTZ in 0.9% saline to a concentration that will deliver a convulsive dose (e.g., 60-85 mg/kg for mice, 50-70 mg/kg for rats) in a standard injection volume. [12][13]Prepare this solution fresh.

  • Drug Administration: Administer N-acetyl retigabine or vehicle i.p. or p.o. Effective doses for retigabine in this model range from 1 mg/kg to 15 mg/kg depending on the age of the animal. [14]3. Pretreatment: Allow for a 30-60 minute pretreatment period.

  • PTZ Injection: Administer the prepared PTZ solution subcutaneously (s.c.) or intraperitoneally (i.p.). [15]5. Observation: Immediately place the animal in an individual observation chamber and record seizure activity for at least 30 minutes. Score the maximal seizure severity using a modified Racine scale.

Modified Racine Scale for PTZ-Induced Seizures:

  • Stage 0: No response

  • Stage 1: Ear and facial twitching

  • Stage 2: Myoclonic jerks, head nodding

  • Stage 3: Forelimb clonus

  • Stage 4: Rearing with forelimb clonus

  • Stage 5: Rearing and falling, loss of posture, generalized tonic-clonic seizure [12] Data Analysis: Compare the mean maximal seizure scores between the vehicle and drug-treated groups. The latency to the first myoclonic jerk or generalized seizure can also be used as a secondary endpoint.

Protocol 3: 6 Hz Psychomotor Seizure Model

Objective: To assess the potential of N-acetyl retigabine in a model of therapy-resistant focal seizures. [16][17] Materials:

  • Electroconvulsive shock apparatus (capable of delivering low-frequency stimulus)

  • Corneal electrodes

  • Animal restrainers

  • Topical anesthetic and saline

  • N-acetyl retigabine solution and vehicle control

Procedure:

  • Drug Administration: Administer N-acetyl retigabine or vehicle i.p. or p.o. and allow for a 30-60 minute pretreatment period.

  • Anesthesia & Stimulation: Anesthetize the corneas as described in the MES protocol.

  • Deliver a low-frequency, long-duration electrical stimulus through the corneal electrodes.

    • Stimulus Parameters (Mice): 6 Hz, 0.2 ms rectangular pulse width, 3-second duration, at an intensity of 22, 32, or 44 mA. [18][19]The 32 mA and 44 mA intensities are often used to test for therapy resistance.

  • Observation: Immediately after the stimulus, observe the animal for up to 2 minutes. The characteristic seizure behavior is a "stun" or immobile posture, often accompanied by forelimb clonus, jaw clonus, twitching vibrissae, and Straub tail. [16]5. Endpoint: An animal is considered "protected" if it does not display this stereotyped seizure behavior and resumes normal exploratory activity within approximately 10 seconds. [18] Data Analysis: Calculate the percentage of animals protected in each treatment group. The ED₅₀ can be determined if a dose-response relationship is established.

Data Interpretation and Best Practices

Quantitative Data Summary

The following table summarizes established effective doses for the parent compound, retigabine, which can serve as a guide for initial dose-finding studies with N-acetyl retigabine.

Seizure ModelSpeciesAdministration RouteED₅₀ (mg/kg)Source
MES Ratp.o.13.9[10]
PTZ Rat (P7)i.p.5.0[14]
PTZ Rat (P25)i.p.1.0[14]
PTZ Mousei.p.~1-3[20]
AMPH+CDP Rati.p.1.0[21]
A model of mania with relevance to anticonvulsant activity.
Causality and Experimental Choices
  • Vehicle Selection: The vehicle must be inert and capable of solubilizing the test compound without affecting seizure thresholds. A vehicle-only control group is mandatory to establish a baseline seizure response.

  • Pretreatment Time: The choice of a 30-60 minute pretreatment interval is directly informed by pharmacokinetic data showing that Tmax for retigabine is within this window. [22]This ensures the test is conducted when the compound's concentration in the brain is likely at its peak.

  • Positive Controls: Including a standard anticonvulsant drug (e.g., Phenytoin for MES, Diazepam for PTZ, Valproate for 6 Hz) validates the integrity of the experimental model on a given day, confirming that the animals are responding as expected to a compound with a known mechanism of action.

Self-Validating Systems and Troubleshooting

A well-designed protocol is a self-validating system. The vehicle control group should consistently exhibit a high rate of seizures (typically >95%), while the positive control group should show significant protection. If either of these fails, it may indicate issues with the stimulus parameters, convulsant agent potency, or animal health, and the results from that experimental run should be considered invalid. Dose-dependent effects of N-acetyl retigabine—where higher doses provide greater protection up to a certain point—provide strong evidence of a true pharmacological effect. Be mindful that at higher doses, some compounds, including retigabine, can show ataxia or even pro-convulsant effects in certain models, which should be noted. [23]

References

  • Ihara, Y., Tomonoh, Y., Deshimaru, M., Zhang, B., Uchida, T., Ishii, A., & Hirose, S. (2016). Retigabine, a Kv7.2/Kv7.3-Channel Opener, Attenuates Drug-Induced Seizures in Knock-In Mice Harboring Kcnq2 Mutations. PLOS One. [Link]

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  • Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. (2025). JoVE. [Link]

  • Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. (2025). PDF. [Link]

  • Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology. [Link]

  • Khanam, R., & Vohora, D. (2021). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. ResearchGate. [Link]

  • Seizure, Maximal Electroshock, Rat. (n.d.). Pharmacology Discovery Services. [Link]

  • 6-Hz Psychomotor Seizure Model. (n.d.). Melior Discovery. [Link]

  • 6 Hz Electrical Stimulation Test (mouse, rat). (n.d.). PANAChE Database. [Link]

  • Barrese, V., et al. (2010). Neuronal potassium channel openers in the management of epilepsy: role and potential of retigabine. Clinical Pharmacology: Advances and Applications. [Link]

  • Treven, M., et al. (2015). The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors. Epilepsia. [Link]

  • Forcelli, P. A., et al. (2016). Profile of retigabine-induced neuronal apoptosis in the developing rat brain. Epilepsia. [Link]

  • Treven, M., et al. (2015). The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors. PMC. [Link]

  • Miceli, F., et al. (2021). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. PubMed Central. [Link]

  • Williams, A. J., et al. (2022). The Kv7 modulator, retigabine, is an efficacious antiseizure drug for delayed treatment of organophosphate-induced status epilepticus. PMC. [Link]

  • Raol, Y. H., et al. (2012). Anticonvulsant effect of retigabine during postnatal development in rats. Epilepsy Research. [Link]

  • Luszczki, J. J. (2012). Clinical utility of adjunctive retigabine in partial onset seizures in adults. PMC. [Link]

  • Effects of retigabine on seizure-like activity and tonic currents in... (n.d.). ResearchGate. [Link]

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Application

Application Notes and Protocols for In Vitro Efficacy Testing of N-Acetyl Retigabine

Introduction: Unveiling the Activity of a Key Retigabine Metabolite N-Acetyl Retigabine (NAMR) is the primary active metabolite of the KCNQ/Kv7 potassium channel opener, Retigabine.[1] Retigabine demonstrated clinical ef...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Activity of a Key Retigabine Metabolite

N-Acetyl Retigabine (NAMR) is the primary active metabolite of the KCNQ/Kv7 potassium channel opener, Retigabine.[1] Retigabine demonstrated clinical efficacy as an anticonvulsant by enhancing the M-current, a subthreshold potassium current crucial for stabilizing the neuronal membrane potential and controlling excitability.[2] This action is mediated through the opening of neuronal Kv7.2-7.5 voltage-gated potassium channels.[2] Given that NAMR is also pharmacologically active, it is imperative for researchers in neuroscience and drug discovery to possess robust in vitro methodologies to quantify its efficacy and elucidate its mechanism of action.[1]

This guide provides a comprehensive overview of state-of-the-art in vitro assays for characterizing the efficacy of N-Acetyl Retigabine. As a Senior Application Scientist, the protocols detailed herein are designed not merely as a sequence of steps, but as a self-validating experimental framework. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot effectively. The assays described—electrophysiology and thallium flux—are foundational for determining the potency and mechanism of novel KCNQ channel modulators. While the majority of the literature focuses on the parent compound, Retigabine, the methodologies are directly applicable to its active N-acetyl metabolite due to their shared core mechanism of action.

Mechanism of Action: Targeting the KCNQ/Kv7 Channel

N-Acetyl Retigabine, like its parent compound, is understood to exert its effects by positively modulating the function of KCNQ (Kv7) potassium channels, primarily the heteromeric KCNQ2/3 channels which are major contributors to the neuronal M-current.[3][4] The primary mechanism of action involves a hyperpolarizing shift in the voltage-dependence of channel activation.[5][6] This means the channels are more likely to be open at the resting membrane potential of a neuron, leading to an increased potassium efflux which hyperpolarizes the cell membrane and dampens neuronal excitability.[6]

Retigabine binds to a hydrophobic pocket within the pore domain of the KCNQ channel, at the interface of two adjacent subunits.[7][8] A critical residue for this interaction is a tryptophan within the S5 transmembrane segment (W236 in KCNQ2).[5][9] This binding stabilizes the open conformation of the channel.[7][10] It is highly probable that N-Acetyl Retigabine interacts with the same binding site to elicit its channel-opening effects.

KCNQ_Channel_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular KCNQ_Closed KCNQ Channel (Closed) KCNQ_Open KCNQ Channel (Open) KCNQ_Closed->KCNQ_Open Stabilizes Open State K_out K+ KCNQ_Open->K_out K+ Efflux K_in K+ K_in->KCNQ_Open NAMR N-Acetyl Retigabine NAMR->KCNQ_Closed Binds to hydrophobic pocket

Caption: Mechanism of N-Acetyl Retigabine on KCNQ Channels.

Recommended Cell Lines for In Vitro Assays

The choice of cell line is critical for obtaining reliable and reproducible data. For studying KCNQ channels, it is essential to use a cell line with low endogenous potassium channel expression to ensure that the measured currents are predominantly from the exogenously expressed channels of interest.

Cell LineRecommended UseKey Characteristics
HEK293 Electrophysiology, Thallium FluxHuman embryonic kidney cells. Low endogenous channel expression. Easy to transfect and culture.[4][11]
CHO-K1 Electrophysiology, Thallium FluxChinese hamster ovary cells. Another common choice for stable expression of ion channels.[12][13]

For optimal results, it is highly recommended to use cell lines stably expressing the human KCNQ2 and KCNQ3 subunits, which form the heteromeric channels that are the primary targets of Retigabine.[3][4][11] Several commercial vendors provide these cell lines.

High-Throughput Screening: Thallium Flux Assay

The thallium flux assay is a robust, fluorescence-based method ideal for high-throughput screening (HTS) of potassium channel modulators.[14][15] The assay leverages the permeability of potassium channels to thallium ions (Tl+) and a Tl+-sensitive fluorescent dye.[16][17] When the KCNQ channels are opened by N-Acetyl Retigabine, Tl+ ions flow into the cells, binding to the intracellular dye and causing an increase in fluorescence.[17]

Thallium_Flux_Workflow start Start step1 Seed KCNQ2/3 expressing cells in 96/384-well plates start->step1 step2 Load cells with Thallium-sensitive dye (e.g., FluxOR™) step1->step2 step3 Pre-incubate with N-Acetyl Retigabine or control compounds step2->step3 step4 Add stimulus buffer containing Thallium (Tl+) step3->step4 step5 Measure fluorescence intensity over time using a plate reader step4->step5 step6 Analyze data: Calculate EC50 values step5->step6 end End step6->end

Caption: Workflow for the Thallium Flux Assay.

Protocol: Thallium Flux Assay for N-Acetyl Retigabine

Materials:

  • HEK293 or CHO cells stably expressing human KCNQ2/3

  • Black, clear-bottom 96- or 384-well microplates

  • FluxOR™ Potassium Ion Channel Assay Kit (or similar)[17][18]

  • N-Acetyl Retigabine

  • Positive control (e.g., Retigabine)

  • Negative control (vehicle, e.g., DMSO)

  • Fluorescence plate reader with automated injection capabilities

Methodology:

  • Cell Plating:

    • Seed the KCNQ2/3 expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000-40,000 cells/well for a 96-well plate).

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions (e.g., FluxOR™ dye with probenecid to inhibit dye extrusion).

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate for 60-90 minutes at room temperature, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of N-Acetyl Retigabine, Retigabine (positive control), and vehicle (negative control) in assay buffer.

    • After incubation, remove the dye loading solution and wash the cells gently with assay buffer.

    • Add the compound dilutions to the respective wells and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature.

  • Fluorescence Measurement:

    • Prepare the stimulus buffer containing thallium sulfate (Tl2SO4) and potassium sulfate (K2SO4). The concentration of K2SO4 can be adjusted to achieve the desired level of membrane depolarization for voltage-gated channels.[18]

    • Place the microplate in the fluorescence plate reader.

    • Set the reader to record a baseline fluorescence for a few seconds.

    • Use the automated injector to add the stimulus buffer to each well.

    • Continue to record the fluorescence intensity for 2-5 minutes.

  • Data Analysis:

    • The rate of fluorescence increase is proportional to the KCNQ channel activity.

    • Plot the rate of fluorescence increase against the concentration of N-Acetyl Retigabine.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

ParameterTypical Value Range
Cell Seeding Density (96-well) 20,000 - 40,000 cells/well
Dye Loading Time 60 - 90 minutes
Compound Incubation Time 10 - 30 minutes
Thallium Sulfate Concentration 1 - 5 mM
Potassium Sulfate Concentration 0 - 10 mM
EC50 for Retigabine (literature) ~1 µM

Gold Standard Confirmation: Patch-Clamp Electrophysiology

While thallium flux assays are excellent for screening, patch-clamp electrophysiology remains the gold standard for characterizing ion channel modulators.[19] It provides detailed information about the effects of a compound on channel gating, conductance, and kinetics. Both manual and automated patch-clamp (APC) systems can be used.[19][20][21][22][23] APC systems offer higher throughput and are well-suited for dose-response studies and lead optimization.[20][21][23]

Patch_Clamp_Workflow start Start step1 Prepare KCNQ2/3 expressing cells on coverslips or APC chip start->step1 step2 Establish whole-cell configuration step1->step2 step3 Apply voltage-step protocol to elicit KCNQ currents step2->step3 step4 Record baseline currents step3->step4 step5 Perfuse with N-Acetyl Retigabine at various concentrations step4->step5 step6 Record currents in the presence of the compound step5->step6 step7 Analyze data: Generate G-V curves, calculate EC50 step6->step7 end End step7->end

Caption: Workflow for Patch-Clamp Electrophysiology.

Protocol: Whole-Cell Patch-Clamp Electrophysiology for N-Acetyl Retigabine

Materials:

  • HEK293 or CHO cells expressing KCNQ2/3, plated on glass coverslips

  • Patch-clamp rig (amplifier, micromanipulator, microscope) or an automated patch-clamp system

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular and intracellular recording solutions

  • N-Acetyl Retigabine

  • Data acquisition and analysis software

Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH adjusted to 7.2 with KOH).[24]

Methodology:

  • Cell Preparation:

    • Place a coverslip with adherent cells in the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with extracellular solution.

  • Pipette Preparation and Sealing:

    • Pull glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

    • Approach a cell with the pipette and apply gentle suction to form a gigaohm seal (>1 GΩ) with the cell membrane.

  • Whole-Cell Configuration:

    • Rupture the patch of membrane under the pipette tip with a brief pulse of suction to gain electrical access to the cell interior (whole-cell configuration).

    • Allow the cell to equilibrate with the intracellular solution for a few minutes.

  • Voltage-Clamp Recordings:

    • Hold the cell at a hyperpolarized potential (e.g., -80 mV) where the KCNQ channels are closed.

    • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit KCNQ currents.

    • Record the resulting family of currents.

  • Compound Application:

    • Obtain a stable baseline recording of the KCNQ currents.

    • Perfuse the recording chamber with the extracellular solution containing N-Acetyl Retigabine at a known concentration.

    • Allow sufficient time for the compound effect to reach steady state and record the currents again using the same voltage protocol.

    • Repeat for a range of concentrations to construct a dose-response curve.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step.

    • Convert current to conductance (G) using the formula G = I / (V - Erev), where Erev is the reversal potential for potassium.

    • Plot the normalized conductance against the test potential to generate a conductance-voltage (G-V) curve.

    • Fit the G-V curve with a Boltzmann function to determine the half-activation voltage (V1/2).[25]

    • The efficacy of N-Acetyl Retigabine is quantified by the leftward shift in the V1/2 of activation.

    • Plot the shift in V1/2 or the potentiation of current at a specific voltage against the compound concentration to determine the EC50.

ParameterExpected Outcome with N-Acetyl Retigabine
KCNQ Current Amplitude Increased, particularly at sub-maximal voltages
Voltage of Half-Activation (V1/2) Shift to more hyperpolarized potentials (leftward shift)
Activation/Deactivation Kinetics Accelerated activation, slowed deactivation[5]

Conclusion and Future Directions

The in vitro assays detailed in this application note provide a robust framework for the preclinical evaluation of N-Acetyl Retigabine. The thallium flux assay serves as an efficient primary screening tool, while patch-clamp electrophysiology offers the definitive, high-content data required for a thorough mechanistic understanding. By employing these methods, researchers can accurately determine the potency and efficacy of N-Acetyl Retigabine as a KCNQ2/3 channel opener, paving the way for further investigations into its therapeutic potential for conditions characterized by neuronal hyperexcitability, such as epilepsy.[2] Future studies could involve using these assays to test N-Acetyl Retigabine on KCNQ channels containing disease-associated mutations to explore its potential in personalized medicine.[13]

References

  • Weaver, C. D., et al. (2004). A thallium-sensitive, fluorescence-based assay for detecting and characterizing potassium channel modulators in mammalian cells. Journal of Biomolecular Screening, 9(8), 671-677. [Link]

  • Lange, W., et al. (2009). Refinement of the binding site and mode of action of the anticonvulsant Retigabine on KCNQ K+ channels. Molecular Pharmacology, 75(2), 272-280. [Link]

  • ION Biosciences. Thallium Flux Assays. [Link]

  • Bell, D. C., & Dallas, M. L. (2018). Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective. Expert Opinion on Drug Discovery, 13(5), 435-445. [Link]

  • Sawada, K., et al. (2005). Automated patch clamp system in ion channel drug discovery. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 125(1), 25-30. [Link]

  • Zhang, M., et al. (2021). Molecular Insights Into Binding and Activation of the Human KCNQ2 Channel by Retigabine. Frontiers in Molecular Biosciences, 8, 730515. [Link]

  • Billet, A., et al. (2017). Automated patch clamp in drug discovery: major breakthroughs and innovation in the last decade. Expert Opinion on Drug Discovery, 12(10), 1033-1043. [Link]

  • Cell Microsystems. Automated Patch Clamp. [Link]

  • McCoull, D., et al. (2018). Ion Channel Activators: Thallium Flux and Patch-Clamp Study. SLAS Discovery, 23(8), 815-824. [Link]

  • Kim, R. Y., et al. (2015). Molecular Insights Into Binding and Activation of the Human KCNQ2 Channel by Retigabine. Frontiers in Molecular Biosciences, 8, 730515. [Link]

  • Schenzer, A., et al. (2005). Molecular Determinants of KCNQ (Kv7) K+ Channel Sensitivity to the Anticonvulsant Retigabine. Journal of Neuroscience, 25(20), 5051-5060. [Link]

  • Lange, W., et al. (2009). Refinement of the Binding Site and Mode of Action of the Anticonvulsant Retigabine on KCNQ K(+) Channels. Molecular Pharmacology, 75(2), 272-280. [Link]

  • Sophion Bioscience. Take advantage of automated patch clamp to boost CRO efficiency. [Link]

  • Charles River. Human Kv7.2/Kv7.3 Potassium Channel Cell Line. [Link]

  • Creative Bioarray. Human KCNQ2/KCNQ3 Stable Cell Line-HEK293. [Link]

  • Axxam. Generation and characterization of cell lines stably expressing different isoforms of KCNQ potassium channels suitable for drug. [Link]

  • Miceli, F., et al. (2008). Neuronal potassium channel openers in the management of epilepsy: role and potential of retigabine. Neuropsychiatric Disease and Treatment, 4(4), 747–757. [Link]

  • Zaydman, M. A., & Cui, J. (2014). Gating and Regulation of KCNQ1 and KCNQ1 + KCNE1 Channel Complexes. Frontiers in Physiology, 5, 40. [Link]

  • Li, X., et al. (2011). Identification of novel KCNQ4 openers by a high-throughput fluorescence-based thallium flux assay. Acta Pharmacologica Sinica, 32(11), 1403-1410. [Link]

  • Amato, G. S., et al. (2011). KCNQ2/3 openers show differential selectivity and site of action across multiple KCNQ channels. Molecular Pharmacology, 80(2), 263-273. [Link]

  • Allen, N. M., et al. (2023). Generation of three induced pluripotent stem cell lines from a patient with KCNQ2 developmental and epileptic encephalopathy as. Stem Cell Research, 68, 103061. [Link]

  • Krüger, J., et al. (2024). Retigabine and gabapentin restore channel function and neuronal firing in a cellular model of an epilepsy-associated dominant-negative KCNQ5 variant. Neuropharmacology, 247, 109892. [Link]

  • Niswender, C. M., et al. (2011). A small molecule activator of KCNQ2 and KCNQ4 channels. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Per-Ola, J., et al. (2017). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. Journal of Medicinal Chemistry, 60(13), 5549-5566. [Link]

  • French, J. A., et al. (2011). Efficacy of Retigabine in Adjunctive Treatment of Partial Onset Seizures in Adults. Epilepsy Currents, 11(4), 116–118. [Link]

  • Li, T., et al. (2023). Functional characterization and in vitro pharmacological rescue of KCNQ2 pore mutations associated with epileptic encephalopathy. CNS Neuroscience & Therapeutics, 29(3), 856-868. [Link]

  • Kosenko, A., & Hoshi, N. (2013). The Voltage Activation of Cortical KCNQ Channels Depends on Global PIP2 Levels. The Journal of General Physiology, 141(3), 321–330. [Link]

  • Li, P., et al. (2013). Combinatorial augmentation of voltage-gated KCNQ potassium channels by chemical openers. Proceedings of the National Academy of Sciences, 110(22), 9113-9118. [Link]

  • Blackburn-Munro, G., & Dalby-Brown, W. (2004). Retigabine: chemical synthesis to clinical application. CNS Drug Reviews, 10(1), 1-20. [Link]

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Method

Introduction: The Analytical Imperative for N-Acetyl Retigabine

An Application Note for the Quantification of N-Acetyl Retigabine by High-Performance Liquid Chromatography (HPLC) Retigabine (Ezogabine) is an anticonvulsant drug notable for its unique mechanism of action as a neuronal...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantification of N-Acetyl Retigabine by High-Performance Liquid Chromatography (HPLC)

Retigabine (Ezogabine) is an anticonvulsant drug notable for its unique mechanism of action as a neuronal potassium channel opener. In human metabolism, Retigabine is extensively converted through N-glucuronidation and N-acetylation.[1][2] The primary acetylated metabolite, N-Acetyl Retigabine (NAMR), is of significant pharmacological interest as it is not merely an inactive byproduct but has demonstrated anticonvulsant activity itself.[3][4] Therefore, accurately quantifying its concentration in biological matrices is critical for comprehensive pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM) research, and understanding the overall efficacy and safety profile of Retigabine administration.

This application note details a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the reliable quantification of N-Acetyl Retigabine. The methodology is designed for researchers in pharmaceutical development and clinical science, providing a self-validating framework grounded in established analytical principles and regulatory expectations.

Principle of the Method: Reversed-Phase Chromatography

The separation is achieved by RP-HPLC, a technique that separates analytes based on their hydrophobicity.[5] In this mode, a non-polar stationary phase (typically a C18 bonded silica column) is used with a polar mobile phase. Hydrophobic molecules, like N-Acetyl Retigabine, interact more strongly with the stationary phase, resulting in longer retention times compared to more polar molecules, which are eluted earlier.[5]

While N-Acetyl Retigabine is moderately polar, challenges can arise in achieving adequate retention and separating it from endogenous matrix components.[6][7] This method addresses this by optimizing the mobile phase composition—specifically the ratio of organic solvent to aqueous buffer and the pH—to ensure reproducible retention, sharp peak shape, and effective resolution from the parent drug, Retigabine, and potential interferences. Quantification is performed by measuring the analyte's absorbance at a specific UV wavelength.

Materials and Instrumentation

Reagents and Chemicals
  • N-Acetyl Retigabine Reference Standard (>99% purity)

  • Retigabine Reference Standard (>99% purity)

  • Internal Standard (IS): A structurally similar, stable compound not present in the matrix (e.g., a proprietary analogue or a commercially available compound like Lamotrigine, chosen for its distinct retention time and chemical properties).[4]

  • Acetonitrile (HPLC Grade, >99.9%)

  • Methanol (HPLC Grade, >99.9%)

  • Water (HPLC Grade, Type I or equivalent)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Orthophosphoric Acid (85%, Analytical Grade)

  • Human Plasma, drug-free (for calibration and quality control standards)

Instrumentation and Equipment
  • HPLC System: Agilent 1260 Infinity II, Shimadzu LC-2030, or equivalent, equipped with:

    • Quaternary or Binary Pump

    • Degasser

    • Autosampler with temperature control

    • Thermostatted Column Compartment

    • Photodiode Array (PDA) or UV-Vis Detector

  • Chromatographic Column: C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size)

  • Analytical Balance (4-decimal place)

  • pH Meter

  • Vortex Mixer

  • Centrifuge (capable of >10,000 x g)

  • Syringe Filters (0.22 µm, PTFE or Nylon)

  • Volumetric flasks and pipettes (Class A)

Experimental Protocol

Preparation of Solutions

Causality Note: Precise solution preparation is the foundation of quantitative accuracy. Using volumetric glassware and high-purity reagents minimizes systematic errors.

  • Mobile Phase (Isocratic):

    • Aqueous Component (Buffer): Prepare a 20 mM KH₂PO₄ solution by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water.

    • Adjust the pH of the buffer to 3.0 ± 0.05 with 85% orthophosphoric acid. This acidic pH ensures that the analytes are in a consistent, protonated state, which improves peak shape and retention on a C18 column.

    • Final Mobile Phase: Mix the pH-adjusted buffer and Acetonitrile in a ratio of 60:40 (v/v) .

    • Filter the final mixture through a 0.22 µm membrane filter and degas for 15 minutes in an ultrasonic bath or using an online degasser.

  • Standard Stock Solutions (1 mg/mL):

    • Accurately weigh ~10 mg of N-Acetyl Retigabine and the Internal Standard (IS) into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with Methanol. This solution is stable for up to 3 months when stored at -20°C.

  • Working Standard Solutions & Calibration Curve:

    • Prepare an intermediate stock of N-Acetyl Retigabine (e.g., 100 µg/mL) by diluting the primary stock with a 50:50 Methanol:Water mixture.

    • Perform serial dilutions from the intermediate stock to prepare calibration standards in drug-free plasma. The suggested concentration range is 1.0, 5.0, 10.0, 25.0, 50.0, and 100.0 µg/mL .

    • Prepare a working Internal Standard solution at a fixed concentration (e.g., 20 µg/mL).

Sample Preparation (Protein Precipitation)

Rationale: Biological samples like plasma contain high concentrations of proteins that interfere with HPLC analysis by clogging the column and creating a high background signal. Protein precipitation is a rapid and effective cleanup technique.[8][9][10] Cold acetonitrile is used to enhance the precipitation efficiency.

  • Pipette 100 µL of the sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the working Internal Standard solution (20 µg/mL) and vortex briefly.

  • Add 300 µL of ice-cold Acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to an HPLC vial for analysis.

Chromatographic Conditions

The following table summarizes the optimized parameters for the HPLC system.

ParameterCondition
HPLC Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (or optimal wavelength determined by PDA scan)
Run Time 10 minutes

Note on Wavelength Selection: While a published method for Retigabine used 302.8 nm, its acetylated metabolite may have a slightly different UV maximum.[11] A PDA detector should be used initially to scan the peak for N-Acetyl Retigabine and determine its optimal absorbance wavelength to maximize sensitivity. 280 nm is a robust starting point.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Standards C Protein Precipitation (ACN) A->C B Sample Collection (Plasma) B->C 100 µL D Centrifugation C->D Vortex E Collect Supernatant D->E 10 min @ 12,000g F HPLC Injection (10 µL) E->F G Chromatographic Separation (C18 Column) F->G H UV Detection (280 nm) G->H I Peak Integration (Analyte & IS) H->I J Construct Calibration Curve (Peak Area Ratio vs. Conc.) I->J K Quantify Unknowns J->K

Caption: Workflow for N-Acetyl Retigabine quantification.

Method Validation Protocol (ICH Q2(R2) Framework)

Method validation is a mandatory process to demonstrate that the analytical procedure is suitable for its intended purpose.[12][13][14] The following parameters must be assessed according to the International Council for Harmonisation (ICH) guidelines.[15][16]

System Suitability

Purpose: To ensure the chromatographic system is performing adequately for the analysis. Procedure: Inject five replicates of a mid-range calibration standard (e.g., 25 µg/mL). Acceptance Criteria:

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

  • Tailing Factor (T): 0.8 – 1.5

  • Theoretical Plates (N): > 2000

Specificity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of other components.[15] Procedure: Inject blank plasma, plasma spiked only with Retigabine, plasma spiked only with the IS, and plasma spiked with N-Acetyl Retigabine. Acceptance Criteria: No interfering peaks from endogenous components, the parent drug, or the IS should be observed at the retention time of N-Acetyl Retigabine.

Linearity and Range

Purpose: To verify the direct proportionality between analyte concentration and detector response over a defined range.[15] Procedure: Analyze the prepared calibration standards (1.0-100.0 µg/mL) in triplicate. Construct a calibration curve by plotting the peak area ratio (N-Acetyl Retigabine / IS) against the nominal concentration. Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.995

Accuracy and Precision

Purpose: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between measurements (precision). Procedure: Analyze Quality Control (QC) samples prepared in blank plasma at three concentrations: Low (3.0 µg/mL), Medium (30.0 µg/mL), and High (80.0 µg/mL).

  • Intra-day (Repeatability): Analyze five replicates of each QC level on the same day.

  • Inter-day (Intermediate Precision): Analyze five replicates of each QC level on three different days. Acceptance Criteria:

  • Precision (%RSD): ≤ 15% for each QC level.

  • Accuracy (% Recovery): Within 85% to 115% of the nominal value.

Limit of Quantitation (LOQ)

Purpose: To determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Procedure: Prepare and analyze samples at decreasing concentrations. The LOQ is typically established as the concentration where the signal-to-noise ratio is at least 10:1 and the %RSD and %Recovery criteria are met.

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[15] Procedure: Analyze a mid-range QC sample while introducing small changes to the method:

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 2 °C (33 °C and 37 °C)

  • Mobile Phase pH: ± 0.2 units (2.8 and 3.2) Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the calculated concentration should not significantly deviate from the nominal value.

Validation Parameters Summary
Validation ParameterExpected Result / Acceptance Criteria
System Suitability %RSD ≤ 2.0%, Tailing Factor 0.8-1.5, Plates > 2000
Specificity No interference at analyte retention time
Linearity (r²) ≥ 0.995 over the range of 1.0 - 100.0 µg/mL
Precision (%RSD) ≤ 15% (Intra- and Inter-day)
Accuracy (% Recovery) 85% - 115% (Intra- and Inter-day)
LOQ S/N ≥ 10; Precision ≤ 20%; Accuracy 80-120%
Robustness System suitability and results remain consistent after minor changes
Validation Logic Diagram

Validation FitForPurpose Method is Fit for Purpose (ICH Guideline) Reliability Reliability Reliability->FitForPurpose AccuracyNode Accuracy AccuracyNode->FitForPurpose SpecificityNode Specificity SpecificityNode->FitForPurpose Precision Precision (Intra & Inter-day) Precision->Reliability Linearity Linearity & Range Linearity->Reliability Linearity->AccuracyNode Robustness Robustness Robustness->Reliability LOQ Limit of Quantitation (LOQ) LOQ->Reliability LOQ->AccuracyNode SystemSuitability System Suitability SystemSuitability->AccuracyNode Pre-requisite SystemSuitability->Precision Pre-requisite

Caption: Interdependence of validation parameters.

Data Analysis and Quantification

  • System Suitability Check: Before starting the analysis sequence, confirm that the system suitability injections meet the specified criteria.

  • Calibration Curve Generation: Following the analysis of the calibration standards, the chromatography data system (CDS) software will integrate the peaks for N-Acetyl Retigabine and the Internal Standard. A linear regression analysis is performed on the plot of the peak area ratio (Analyte/IS) versus concentration.

  • Quantification of Unknowns: The concentration of N-Acetyl Retigabine in the unknown samples is automatically calculated by the CDS using the regression equation derived from the calibration curve:

    Concentration = (Peak Area Ratio - y-intercept) / slope

Conclusion

This application note provides a comprehensive and robust RP-HPLC method for the quantitative determination of N-Acetyl Retigabine. The protocol outlines optimized chromatographic conditions and a straightforward sample preparation procedure using protein precipitation, making it suitable for routine analysis in a drug development or research environment. The detailed validation framework, based on ICH Q2(R2) guidelines, ensures that the method is specific, accurate, precise, and reliable for its intended purpose. Adherence to this protocol will enable researchers to generate high-quality, defensible data crucial for advancing the understanding of Retigabine pharmacology.

References

  • ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Vertex AI Search.
  • AMSbiopharma. (2025).
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • ResearchGate. (n.d.). Determination of retigabine and its acetyl metabolite in biological matrices by on-line solid-phase extraction (column switching)
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • PubMed. (2000). Determination of Retigabine and Its Acetyl Metabolite in Biological Matrices by On-Line Solid-Phase Extraction (Column Switching)
  • ICH. (2023).
  • SIELC Technologies. (n.d.). Polar Compounds.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • Wikipedia. (n.d.).
  • RSC Publishing. (2014). Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite.
  • ResearchGate. (2015). How can I prepare samples for quantification of drugs and their metabolites in blood using HPLC?.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Organomation. (n.d.).
  • PubMed. (2000). Metabolism of retigabine (D-23129), a novel anticonvulsant.
  • PubMed Central. (n.d.). Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review.
  • ResearchGate. (2020).

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Application

Application Notes and Protocols: Fluorescence-Based Assays for KCNQ Channel Activation by N-Acetyl Retigabine

Introduction: The Therapeutic Promise of KCNQ Channel Activation The KCNQ (Kv7) family of voltage-gated potassium channels, particularly the neuronal subtypes KCNQ2-KCNQ5, are critical regulators of cellular excitability...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of KCNQ Channel Activation

The KCNQ (Kv7) family of voltage-gated potassium channels, particularly the neuronal subtypes KCNQ2-KCNQ5, are critical regulators of cellular excitability.[1][2] These channels are the molecular correlates of the M-current, a subthreshold potassium current that stabilizes the membrane potential and dampens repetitive firing.[3][4] Their dysfunction is implicated in a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and mood disorders, making them compelling targets for therapeutic intervention.[1][5]

Retigabine, a first-in-class antiepileptic drug, exerts its therapeutic effect by activating KCNQ2-5 channels.[3][6][7] It causes a hyperpolarizing shift in the voltage-dependence of channel activation, thereby increasing the open probability of the channel at physiological membrane potentials.[3][7][8] N-Acetyl Retigabine is a key metabolite and derivative of retigabine, and understanding its interaction with KCNQ channels is crucial for the development of next-generation modulators with improved efficacy and subtype selectivity.[6][9]

High-throughput screening (HTS) methodologies are essential for the discovery and characterization of novel KCNQ channel modulators. Fluorescence-based assays have emerged as robust, scalable, and cost-effective alternatives to traditional electrophysiology for primary screening campaigns.[10][11][12] This document provides detailed application notes and protocols for two principal fluorescence-based assays to assess the activation of KCNQ channels by N-Acetyl Retigabine: the thallium flux assay and the membrane potential assay.

Principle of Fluorescence-Based KCNQ Channel Assays

The core principle of these assays is to indirectly measure the activity of KCNQ channels by detecting changes in intracellular ion concentration or membrane potential using fluorescent indicators.

  • Thallium Flux Assays: These assays leverage the permeability of potassium channels to thallium ions (Tl⁺).[13][14][15][16] A thallium-sensitive fluorescent dye is loaded into cells expressing the KCNQ channel of interest. Upon channel activation, Tl⁺ enters the cell and binds to the dye, causing a significant increase in fluorescence.[17][18][19] The magnitude of this fluorescence increase is proportional to the number of open channels.[13][15][17]

  • Membrane Potential Assays: These assays utilize voltage-sensitive fluorescent dyes that redistribute across the cell membrane in response to changes in membrane potential.[20][21][22][23] KCNQ channel activation leads to an efflux of potassium ions, causing membrane hyperpolarization. This change in membrane potential alters the distribution of the dye, resulting in a measurable change in fluorescence.

Visualizing the Assay Principles

KCNQ_Assay_Principles cluster_Thallium Thallium Flux Assay cluster_Membrane Membrane Potential Assay Thallium_Ext Extracellular Tl⁺ KCNQ_Thallium KCNQ Channel (Open) Thallium_Ext->KCNQ_Thallium Influx Thallium_Int Intracellular Tl⁺ KCNQ_Thallium->Thallium_Int Dye_Thallium Thallium-sensitive Dye Thallium_Int->Dye_Thallium Binds Fluorescence_Thallium Increased Fluorescence Dye_Thallium->Fluorescence_Thallium K_Ext Extracellular K⁺ KCNQ_Membrane KCNQ Channel (Open) KCNQ_Membrane->K_Ext K_Int Intracellular K⁺ K_Int->KCNQ_Membrane Efflux Hyperpolarization Hyperpolarization K_Int->Hyperpolarization Dye_Membrane Voltage-sensitive Dye Hyperpolarization->Dye_Membrane Redistributes Fluorescence_Membrane Altered Fluorescence Dye_Membrane->Fluorescence_Membrane

Caption: Principles of Thallium Flux and Membrane Potential Assays for KCNQ Channels.

Part 1: Thallium Flux Assay for KCNQ Channel Activation

This assay is a highly sensitive and robust method for measuring KCNQ channel activity in a high-throughput format.[10][11][12] The protocol below is optimized for use with a fluorescent microplate reader.

Materials and Reagents
  • Cell Line: A stable cell line expressing the human KCNQ subtype of interest (e.g., CHO-K1 or HEK293 cells). The choice of a stable cell line is crucial for assay reproducibility. Automated patch clamp can be used to validate the functional expression of the KCNQ channels.[24][25][26]

  • Thallium-Sensitive Fluorescent Dye: Commercially available kits such as the FLIPR Potassium Assay Kit or FluxOR Potassium Ion Channel Assay are recommended.[13][14][15][16][18][27] These kits typically contain the dye in an acetoxymethyl (AM) ester form for cell loading, a masking dye to reduce background fluorescence, and necessary buffers.[13][14][15]

  • N-Acetyl Retigabine: Prepare a stock solution in DMSO.

  • Positive Control: Retigabine or another known KCNQ channel opener.[12][28]

  • Negative Control: A known KCNQ channel blocker (e.g., linopirdine) or vehicle (DMSO).[5]

  • Cell Culture Medium: As recommended for the specific cell line.

  • Assay Buffer: Typically a chloride-free buffer to prevent precipitation of thallium chloride.[27]

  • Stimulus Buffer: Assay buffer containing thallium sulfate (Tl₂SO₄) and potassium sulfate (K₂SO₄). The final concentrations of Tl⁺ and K⁺ need to be optimized for the specific cell line and KCNQ subtype.[27]

  • Microplates: 96- or 384-well black-walled, clear-bottom microplates suitable for fluorescence measurements.

Experimental Protocol

Step 1: Cell Plating

  • Harvest and count the cells.

  • Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. This typically ranges from 5,000 to 20,000 cells per well for a 384-well plate.[29]

  • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

Step 2: Dye Loading

  • Prepare the dye loading solution according to the manufacturer's instructions. This usually involves diluting the AM ester dye and a masking agent in the provided assay buffer.

  • Aspirate the cell culture medium from the wells.

  • Add the dye loading solution to each well.

  • Incubate the plate at room temperature or 37°C for a specified time (typically 60-90 minutes) to allow for de-esterification of the dye within the cells. Protect the plate from light during this step.

Step 3: Compound Addition

  • Prepare serial dilutions of N-Acetyl Retigabine, the positive control, and the negative control in the assay buffer.

  • Add the compound solutions to the appropriate wells. It is common to pre-incubate the compounds with the cells for a period (e.g., 15-30 minutes) to allow for target engagement.[29]

Step 4: Fluorescence Measurement

  • Set up the fluorescent microplate reader to the appropriate excitation and emission wavelengths for the chosen dye.

  • Establish a baseline fluorescence reading for each well.

  • Inject the stimulus buffer containing Tl⁺ and K⁺ into each well. The addition of K⁺ helps to depolarize the cell membrane, which can be necessary to open voltage-gated KCNQ channels.[17]

  • Immediately begin kinetic reading of the fluorescence signal for a period of 1-3 minutes.[27]

Data Analysis
  • The primary data will be the rate of fluorescence increase over time.

  • Calculate the response for each well by subtracting the baseline fluorescence from the peak fluorescence or by determining the initial rate of fluorescence increase.

  • Normalize the data to the vehicle control (0% activation) and the positive control (100% activation).

  • Generate concentration-response curves for N-Acetyl Retigabine and calculate the EC₅₀ value (the concentration that elicits 50% of the maximal response).

Expected Results and Interpretation

A successful assay will show a concentration-dependent increase in fluorescence in response to N-Acetyl Retigabine. The EC₅₀ value provides a quantitative measure of the compound's potency as a KCNQ channel activator. A good assay window is indicated by a high signal-to-background ratio and a Z'-factor greater than 0.5.[12]

CompoundEC₅₀ (µM)Max Response (% of Control)Signal-to-Background RatioZ'-Factor
N-Acetyl Retigabine 5.2958.50.78
Retigabine 1.81009.20.81
Linopirdine N/A< 5N/AN/A

Part 2: Membrane Potential Assay for KCNQ Channel Activation

This assay provides an alternative and complementary method to the thallium flux assay. It is particularly useful for confirming the mechanism of action of hit compounds from a primary screen.

Materials and Reagents
  • Cell Line: As described for the thallium flux assay.

  • Membrane Potential-Sensitive Dye: Several types of dyes are available, including slow-response oxonol dyes (e.g., DiBAC₄(3)) and fast-response FRET-based dye pairs.[20][23][30] Commercially available kits like the FLIPR Membrane Potential Assay Kit are convenient.[21]

  • N-Acetyl Retigabine: Prepare a stock solution in DMSO.

  • Positive Control: Retigabine.

  • Negative Control: Vehicle (DMSO).

  • High K⁺ Solution: A buffer with an elevated potassium concentration to depolarize the cells and serve as a positive control for the dye response.

  • Assay Buffer: A physiological buffer such as Hank's Balanced Salt Solution (HBSS).

  • Microplates: As described for the thallium flux assay.

Experimental Protocol

Step 1: Cell Plating

Follow the same procedure as for the thallium flux assay.

Step 2: Dye Loading

  • Prepare the dye loading solution according to the manufacturer's instructions.

  • Aspirate the cell culture medium and add the dye loading solution.

  • Incubate the plate at room temperature for a specified time (typically 30-60 minutes), protected from light.

Step 3: Compound Addition

  • Prepare serial dilutions of N-Acetyl Retigabine and controls in the assay buffer.

  • Add the compound solutions to the wells.

Step 4: Fluorescence Measurement

  • Set up the fluorescent microplate reader with the appropriate filter set for the chosen dye.

  • Establish a baseline fluorescence reading.

  • Add the compounds to the wells.

  • Immediately begin kinetic reading of the fluorescence signal. The direction of the fluorescence change (increase or decrease) will depend on the specific dye used.

  • At the end of the experiment, a high K⁺ solution can be added to all wells to confirm that the dye is responding to changes in membrane potential.

Data Analysis
  • Calculate the change in fluorescence for each well.

  • Normalize the data to the vehicle and positive control responses.

  • Generate concentration-response curves and calculate the EC₅₀ value for N-Acetyl Retigabine.

Workflow Visualization

Assay_Workflow start Start cell_plating 1. Cell Plating (96/384-well plates) start->cell_plating dye_loading 2. Dye Loading (Thallium or Membrane Potential Dye) cell_plating->dye_loading compound_addition 3. Compound Addition (N-Acetyl Retigabine, Controls) dye_loading->compound_addition plate_reading 4. Fluorescence Measurement (Kinetic Read on Plate Reader) compound_addition->plate_reading data_analysis 5. Data Analysis (EC50 Calculation) plate_reading->data_analysis end End data_analysis->end

Caption: General Workflow for Fluorescence-Based KCNQ Channel Assays.

Conclusion and Best Practices

Fluorescence-based assays are powerful tools for the discovery and characterization of KCNQ channel modulators like N-Acetyl Retigabine. The thallium flux assay is generally preferred for primary HTS due to its larger signal window and robustness.[15] The membrane potential assay serves as an excellent secondary assay to confirm the on-target activity of hits.

For reliable and reproducible results, it is essential to:

  • Maintain a healthy and consistent cell culture.

  • Optimize cell seeding density, dye loading conditions, and stimulus concentrations.

  • Include appropriate positive and negative controls in every experiment.

  • Validate hits from fluorescence-based assays using a more direct method of measuring ion channel activity, such as automated patch-clamp electrophysiology.[31][32]

By following these detailed protocols and best practices, researchers can effectively utilize fluorescence-based assays to advance the understanding of KCNQ channel pharmacology and accelerate the development of novel therapeutics.

References

  • FLIPR Potassium Assay Kit Guide. Molecular Devices. [Link]

  • FLIPR Potassium Assay Kit. Molecular Devices. [Link]

  • Automated Patch Clamp for Ion Channel Variant Screening. MaxCyte. [Link]

  • Wolff, C., et al. (2003). Comparative study of membrane potential-sensitive fluorescent probes and their use in ion channel screening assays. Journal of Biomolecular Screening. [Link]

  • FLIPR Potassium Assay Kits. Molecular Devices. [Link]

  • Baxter, D. F., et al. (2002). A novel membrane potential-sensitive fluorescent dye improves cell-based assays for ion channels. Journal of Biomolecular Screening. [Link]

  • FIVEPHOTON MEMBRANE POTENTIAL ION CHANNEL ASSAY KIT. Fivephoton Biochemicals. [Link]

  • Principle of the FLIPR® Potassium Assay Kit. ResearchGate. [Link]

  • Functional analysis of KCNQ2/KCNQ3 channels by automated patch clamp. ResearchGate. [Link]

  • FLIPR Potassium Assay Kit. BioStrategy Ltd. [Link]

  • Vanoye, C. G., et al. (2018). High Throughput Functional Evaluation of KCNQ1 Decrypts Variants of Unknown Significance. Frontiers in Cardiovascular Medicine. [Link]

  • Comparative Study of Membrane Potential-Sensitive Fluorescent Probes and their Use in Ion Channel Screening Assays. Semantic Scholar. [Link]

  • Identification of novel KCNQ4 openers by a high-throughput fluorescence-based thallium flux assay. ResearchGate. [Link]

  • Adaptation of a potassium channel assay to enable easier high throughput screening. BMG LABTECH. [Link]

  • Zhang, H., et al. (2016). Novel KCNQ2 channel activators discovered using fluorescence-based and automated patch-clamp-based high-throughput screening techniques. Acta Pharmacologica Sinica. [Link]

  • Yu, H., et al. (2011). Identification of novel KCNQ4 openers by a high-throughput fluorescence-based thallium flux assay. Acta Pharmacologica Sinica. [Link]

  • Gribkoff, V. K. (2003). The therapeutic potential of neuronal KCNQ channel modulators. Expert Opinion on Therapeutic Targets. [Link]

  • What are KCNQ (Kv7) inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Potassium Channel Assays. ION Biosciences. [Link]

  • Li, X., et al. (2019). Discovery of Novel Retigabine Derivatives as Potent KCNQ4 and KCNQ5 Channel Agonists with Improved Specificity. ACS Medicinal Chemistry Letters. [Link]

  • High-throughput compound screening of K 7.2/7.3 using the Automated Patch Clamp platform Qube 384. Sophion Bioscience. [Link]

  • Tatulian, L., et al. (2001). Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine. Journal of Neuroscience. [Link]

  • Tatulian, L., et al. (2001). Activation of expressed KCNQ potassium currents and native neuronal M-type potassium currents by the anti-convulsant drug retigabine. Journal of Neuroscience. [Link]

  • Blackburn-Munro, G., & Jensen, B. S. (2003). The anti-hyperalgesic activity of retigabine is mediated by KCNQ potassium channel activation. Pain. [Link]

  • Novel KCNQ2 channel activators discovered using fluorescence-based and automated patch-clamp-based high-throughput screening techniques. ResearchGate. [Link]

  • Manville, R. W., & Abbott, G. W. (2021). KCNQ3 is the principal target of retigabine in CA1 and subicular excitatory neurons. Journal of Neurophysiology. [Link]

  • Schenzer, A., et al. (2005). The new anticonvulsant retigabine favors voltage-dependent opening of the Kv7.2 (KCNQ2) channel by binding to its activation gate. Journal of Neuroscience. [Link]

  • Ion Channel Activators: Thallium Flux and Patch-Clamp Study. Metrion Biosciences. [Link]

  • Zaydman, M. A., et al. (2017). PIP2 mediates functional coupling and pharmacology of neuronal KCNQ channels. Proceedings of the National Academy of Sciences. [Link]

  • Discovery of Novel Retigabine Derivatives as Potent KCNQ4 and KCNQ5 Channel Agonists with Improved Specificity. ACS Publications. [Link]

  • Jensen, B. S. (2002). KCNQ4 channel activation by BMS-204352 and retigabine. European Journal of Pharmacology. [Link]

  • Technical Manual GenieHTS Potassium Ion Channel Assay Kit. Assay Genie. [Link]

  • Identification of a novel, small molecule activator of KCNQ1 channels. NIH Molecular Libraries Program. [Link]

  • FluxOR™ Thallium Assay. Creative Bioarray. [Link]

  • Brilliant Thallium Flex - Instructions. ION Biosciences. [Link]

  • KCNQ Potassium Channels as Targets of Botanical Folk Medicines. ResearchGate. [Link]

  • Weaver, C. D., et al. (2009). Cell-based potassium ion channel screening using the FluxOR assay. Journal of Biomolecular Screening. [Link]

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Method

Application Note and Protocols for Whole-Cell Voltage Clamp Characterization of N-Acetyl Retigabine

Introduction: Unveiling the Bioactivity of N-Acetyl Retigabine on Neuronal Kv7 Channels N-Acetyl Retigabine is the primary metabolite of Retigabine (Ezogabine), a first-in-class potassium channel opener previously approv...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of N-Acetyl Retigabine on Neuronal Kv7 Channels

N-Acetyl Retigabine is the primary metabolite of Retigabine (Ezogabine), a first-in-class potassium channel opener previously approved for the treatment of epilepsy.[1][2][3][4] Retigabine exerts its anticonvulsant effects by enhancing the activity of voltage-gated potassium channels of the Kv7 (KCNQ) family, specifically subtypes Kv7.2-Kv7.5, which are predominantly expressed in the nervous system.[3][4][5][6][7] These channels are responsible for the M-current, a subthreshold potassium current that plays a crucial role in stabilizing the neuronal membrane potential and controlling excitability.[3][4][7] By positively modulating these channels, retigabine causes a hyperpolarizing shift in the voltage-dependence of channel activation and increases the maximal open probability, thereby reducing neuronal hyperexcitability.[2][8]

The biotransformation of retigabine to N-Acetyl Retigabine is a significant metabolic pathway.[1][9] Therefore, a thorough understanding of the electrophysiological effects of this acetylated metabolite is critical for a comprehensive pharmacological profile. The whole-cell voltage clamp technique is the gold-standard method for investigating the direct interaction of compounds with voltage-gated ion channels.[1][10][11] It allows for precise control of the cell membrane potential while measuring the resultant ionic currents, providing invaluable insights into the mechanism of action of channel-modulating drugs.[10][11]

This application note provides a detailed protocol for characterizing the effects of N-Acetyl Retigabine on Kv7 channels heterologously expressed in a mammalian cell line using the whole-cell voltage clamp technique. The methodologies described herein are designed to ensure high-quality, reproducible data suitable for academic research and drug development professionals.

Scientific Rationale and Experimental Design

The core principle of this protocol is to isolate and record the currents mediated by Kv7 channels in response to a series of controlled voltage steps, both in the absence and presence of N-Acetyl Retigabine. This allows for a quantitative analysis of the compound's effect on key channel gating parameters, such as the voltage of half-maximal activation (V1/2) and the maximal current amplitude.

Mechanism of Action of Retigabine and its Analogs

Retigabine and its analogs are positive allosteric modulators of Kv7.2-Kv7.5 channels.[12] They bind to a hydrophobic pocket near the channel gate, stabilizing the open state.[4] This results in a leftward shift of the voltage-activation curve, meaning the channels open at more hyperpolarized potentials, and an increase in the maximal current, reflecting a higher open probability.[8][13] This enhanced potassium efflux leads to membrane hyperpolarization and a dampening of neuronal firing, which underlies its anticonvulsant properties.[2][14][15] It is hypothesized that N-Acetyl Retigabine shares this mechanism of action.

cluster_0 Neuronal Membrane Kv7 Kv7 Channel (Closed State) Kv7_open Kv7 Channel (Open State) Kv7->Kv7_open Channel Opening (Voltage-Dependent) K_ion_out K+ Kv7_open->K_ion_out K+ Efflux NAR N-Acetyl Retigabine NAR->Kv7 Binds to hydrophobic pocket NAR->Kv7_open Stabilizes Open State Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization Leads to K_ion_in K+ Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Figure 1: Proposed mechanism of action of N-Acetyl Retigabine on Kv7 channels.

Materials and Reagents

Reagent/Material Supplier Catalogue Number Comments
N-Acetyl RetigabineToronto Research ChemicalsA133150Prepare stock solutions in DMSO.
CHO-K1 cells stably expressing Kv7.2/7.3ATCCCRL-9096 (parental)Or other suitable host cell line.
DMEM/F-12 MediumThermo Fisher Scientific11320033
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
Geneticin (G418)Thermo Fisher Scientific10131035For selection of stable cell lines.
Poly-L-lysineSigma-AldrichP4707For coating coverslips.
Dimethyl sulfoxide (DMSO)Sigma-AldrichD8418For stock solution preparation.
Borosilicate glass capillariesSutter InstrumentBF150-86-10For micropipette fabrication.
NaCl, KCl, CaCl2, MgCl2, HEPES, Glucose, EGTA, K-ATP, Mg-ATPSigma-AldrichVariousFor internal and external solutions.

Experimental Protocols

Cell Culture and Preparation
  • Cell Line Maintenance: Culture CHO-K1 cells stably expressing human Kv7.2 and Kv7.3 subunits in DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 400 µg/mL G418. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Plating for Electrophysiology: Two to three days before recording, plate the cells onto poly-L-lysine coated glass coverslips at a low density to ensure isolated single cells for patching.

Solutions for Whole-Cell Voltage Clamp
Solution Component Concentration (mM)
External (Bath) Solution NaCl140
KCl2.5
CaCl22
MgCl21
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH, Osmolarity ~310 mOsm
Internal (Pipette) Solution K-Aspartate120
KCl20
MgCl21
EGTA10
HEPES10
Mg-ATP4
Na2-GTP0.3
pH adjusted to 7.2 with KOH, Osmolarity ~290 mOsm
Electrophysiological Recording
  • Micropipette Fabrication: Pull borosilicate glass capillaries using a micropipette puller to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with external solution.

    • Approach a single, healthy cell with the micropipette and apply gentle positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

    • Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.[16]

  • Voltage Clamp Protocol:

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps from -100 mV to +40 mV in 10 mV increments for 500 ms, followed by a repolarizing step to -60 mV to record tail currents.

    • Record baseline currents in the external solution.

    • Perfuse the recording chamber with the external solution containing the desired concentration of N-Acetyl Retigabine and repeat the voltage clamp protocol.

    • Perform a washout step by perfusing with the external solution alone to assess the reversibility of the compound's effect.

start Start cell_prep Cell Preparation (CHO-Kv7.2/7.3) start->cell_prep pipette_prep Micropipette Fabrication (2-5 MΩ) start->pipette_prep whole_cell Establish Whole-Cell Configuration cell_prep->whole_cell pipette_prep->whole_cell baseline Record Baseline Currents (Voltage-Step Protocol) whole_cell->baseline drug_app Apply N-Acetyl Retigabine baseline->drug_app drug_rec Record Currents in Presence of Compound drug_app->drug_rec washout Washout with External Solution drug_rec->washout washout_rec Record Post-Washout Currents washout->washout_rec analysis Data Analysis washout_rec->analysis end End analysis->end

Figure 2: Experimental workflow for whole-cell voltage clamp analysis of N-Acetyl Retigabine.

Data Analysis and Interpretation

  • Current-Voltage (I-V) Relationship: Plot the peak current amplitude at the end of each depolarizing step against the corresponding membrane potential to generate an I-V curve.

  • Conductance-Voltage (G-V) Relationship:

    • Calculate the conductance (G) at each voltage step using the formula: G = I / (V - Vrev), where I is the peak current, V is the membrane potential, and Vrev is the reversal potential for potassium.

    • Normalize the conductance values to the maximum conductance (Gmax).

    • Plot the normalized conductance (G/Gmax) against the membrane potential and fit the data with a Boltzmann function to determine the V1/2 of activation and the slope factor (k).

  • Concentration-Response Curve: To determine the EC50, apply a range of N-Acetyl Retigabine concentrations and measure the shift in V1/2 or the increase in current at a specific voltage. Plot the response against the logarithm of the concentration and fit with a sigmoidal dose-response curve.

Parameter Description Expected Effect of N-Acetyl Retigabine
V1/2 of Activation The voltage at which 50% of the channels are activated.Leftward (hyperpolarizing) shift.
Maximal Current (Imax) The peak outward current at strongly depolarized potentials.Increase.
EC50 The concentration of the compound that produces 50% of its maximal effect.To be determined experimentally.
Deactivation Kinetics The rate at which the channels close upon repolarization.Slowing of deactivation.[8]

Troubleshooting

Problem Possible Cause Solution
Unstable GΩ seal Poor cell health; dirty pipette tip or solutions.Use healthy, low-passage cells; filter all solutions; pull fresh pipettes.[16][17]
High series resistance Incomplete membrane rupture; small pipette tip.Apply additional gentle suction or a "zap" pulse; use slightly larger pipettes (lower resistance).[18][19]
No response to N-Acetyl Retigabine Incorrect compound concentration; degradation of the compound.Prepare fresh stock solutions; verify the final concentration in the bath.
Irreversible drug effect Strong binding of the compound to the channel.Increase washout time; note the lack of reversibility in the results.

Conclusion

The whole-cell voltage clamp technique is an indispensable tool for the detailed characterization of ion channel modulators like N-Acetyl Retigabine. The protocols outlined in this application note provide a robust framework for obtaining high-quality electrophysiological data to elucidate the compound's mechanism of action on Kv7 channels. By carefully following these procedures, researchers can accurately quantify the effects of N-Acetyl Retigabine on channel gating and contribute to a deeper understanding of its pharmacological profile.

References

  • Barrese, V., et al. (2018). Chemical regulation of Kv7 channels: Diverse scaffolds, sites, and mechanisms of action. Journal of General Physiology, 150(7), 951–969. [Link]

  • Dalby-Brown, W., et al. (2006). Kv7 Channels: Function, Pharmacology and Channel Modulators. Current Topics in Medicinal Chemistry, 6(9), 999-1023. [Link]

  • Gunthorpe, M. J., et al. (2012). The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy. Epilepsia, 53(3), 412-424. [Link]

  • Ihara, Y., et al. (2016). Retigabine, a Kv7.2/Kv7.3-Channel Opener, Attenuates Drug-Induced Seizures in Knock-In Mice Harboring Kcnq2 Mutations. PLoS One, 11(3), e0150038. [Link]

  • Lange, W., et al. (2009). The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors. Epilepsia, 50(8), 1855-1864. [Link]

  • Miceli, F., et al. (2008). Neuronal potassium channel openers in the management of epilepsy: role and potential of retigabine. Expert Opinion on Pharmacotherapy, 9(12), 2085-2098. [Link]

  • PubChem. (n.d.). N-Acetyl Retigabine. National Center for Biotechnology Information. Retrieved from [Link]

  • Rundfeldt, C., & Netzer, R. (2000). Investigations into the mechanism of action of the new anticonvulsant retigabine. Interaction with GABAergic and glutamatergic neurotransmission and with voltage gated ion channels. Arzneimittel-Forschung, 50(12), 1063-1070. [Link]

  • Soldovieri, M. V., et al. (2011). Driving with no brakes: molecular pathophysiology of Kv7 potassium channels. Physiology (Bethesda), 26(5), 365-376. [Link]

  • Tatulian, L., et al. (2001). Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels. Journal of Pharmacology and Experimental Therapeutics, 299(1), 175-183. [Link]

  • Wuttke, T. V., et al. (2005). Retigabine reduces the excitability of unmyelinated peripheral human axons. Neuroscience Letters, 385(2), 113-117. [Link]

  • Zhang, X., et al. (2022). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. Journal of Medicinal Chemistry, 65(17), 11636-11657. [Link]

  • Current Protocols in Neuroscience. (2001). Whole-cell voltage clamp recording. Curr Protoc Neurosci, Chapter 6, Unit 6.6. [Link]

  • Armstrong, C. M., & Gilly, W. F. (1992). Series resistance errors in whole cell voltage clamp measured directly with dual patch-clamp recordings: not as bad as you think. Journal of Neurophysiology, 68(5), 1517-1524. [Link]

  • ResearchGate. (n.d.). Exemplary Kv7.2/7.3 mediated currents and the voltage clamp protocol... Retrieved from [Link]

  • Blackburn-Munro, G., & Jensen, B. S. (2003). Retigabine: chemical synthesis to clinical application. CNS Drug Reviews, 9(1), 1-20. [Link]

Sources

Application

Investigating Synaptic Transmission with N-Acetyl Retigabine and its Parent Compound, Retigabine: An Application Note and Protocol Guide

For: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Role of Kv7 Channel Modulation in Synaptic Function The dynamic regulation of synaptic transmission is fundamental to neural c...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Role of Kv7 Channel Modulation in Synaptic Function

The dynamic regulation of synaptic transmission is fundamental to neural computation, learning, and memory. Aberrations in synaptic function are implicated in a host of neurological and psychiatric disorders, making the molecular machinery governing neurotransmission a critical area of research. Among the key regulators of neuronal excitability are the Kv7 (KCNQ) family of voltage-gated potassium channels.[1] These channels, particularly the heteromers of Kv7.2 and Kv7.3 subunits, generate the M-current, a subthreshold potassium current that plays a crucial role in stabilizing the neuronal membrane potential and controlling action potential firing.[1]

Retigabine (ezogabine), a first-in-class Kv7 channel opener, has been a valuable pharmacological tool for elucidating the role of these channels in neuronal function and pathophysiology.[1][2] Its ability to hyperpolarize the neuronal membrane and reduce firing frequency has demonstrated efficacy in models of epilepsy and other hyperexcitability disorders.[1][3] In humans, retigabine is extensively metabolized, with one of its major metabolites being N-Acetyl Retigabine (NAMR). While the parent compound has been well-characterized, the specific pharmacological profile of NAMR and its contribution to the overall effects on synaptic transmission remain less understood.

This comprehensive guide provides a detailed framework for investigating the effects of N-Acetyl Retigabine and its parent compound, retigabine, on synaptic transmission. We will delve into the underlying mechanisms of Kv7 channel modulation, present detailed protocols for key in vitro experiments, and offer insights into data interpretation. This document is designed to empower researchers to explore the nuanced roles of these compounds in shaping the intricate communication within neural circuits.

Mechanism of Action: The Central Role of Kv7 Channels

The primary mechanism of action for retigabine is the positive allosteric modulation of Kv7.2, Kv7.3, Kv7.4, and Kv7.5 channels.[1] It shifts the voltage dependence of channel activation to more hyperpolarized potentials, meaning the channels are more likely to be open at or near the resting membrane potential.[4][5] This leads to an increased potassium efflux, which hyperpolarizes the neuron and dampens its excitability.

This modulation of neuronal excitability has profound effects on synaptic transmission at both the presynaptic and postsynaptic levels:

  • Presynaptic Inhibition: Kv7 channels are present on presynaptic terminals.[6][7] Their activation by compounds like retigabine can reduce the influx of calcium ions necessary for neurotransmitter vesicle fusion and release. This can lead to a decrease in the release of excitatory neurotransmitters like glutamate.[6]

  • Postsynaptic Inhibition: Postsynaptically, the activation of Kv7 channels contributes to the resting membrane potential and shapes the response to excitatory postsynaptic potentials (EPSPs).[7][8] By hyperpolarizing the membrane, retigabine can increase the threshold for action potential generation in response to synaptic input.[7]

  • Modulation of Inhibitory Transmission: Interestingly, retigabine has also been shown to potentiate GABAergic inhibitory postsynaptic currents (IPSCs), suggesting a multifaceted role in balancing synaptic excitation and inhibition.

The extent to which N-Acetyl Retigabine shares these mechanisms and its relative potency as a Kv7 channel opener are critical areas for investigation. The protocols outlined below are designed to address these questions directly.

Experimental Protocols

Preparation of N-Acetyl Retigabine and Retigabine for In Vitro Use

Critical Consideration: The stability and solubility of the compounds are paramount for reproducible experimental results.

Stock Solution Preparation:

CompoundSolventStock ConcentrationStorage
N-Acetyl Retigabine DMSO10-50 mM-20°C, protected from light
Retigabine DMSO10-50 mM-20°C, protected from light

Note: For electrophysiology experiments, it is crucial to ensure that the final concentration of DMSO in the recording solution is minimal (typically <0.1%) to avoid off-target effects. Prepare fresh dilutions in the extracellular recording solution on the day of the experiment.

Protocol 1: Investigating Postsynaptic Effects using Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of the effects of N-Acetyl Retigabine on the intrinsic membrane properties and synaptic currents of individual neurons.

Workflow:

Caption: Workflow for whole-cell patch-clamp experiments.

Detailed Steps:

  • Cell Preparation: Utilize primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices from rodents, prepared according to standard laboratory protocols.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 3-6 MΩ.

  • Internal and External Solutions:

    • Internal Solution (for voltage-clamp and current-clamp): (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. Adjust pH to 7.3 with KOH.

    • Artificial Cerebrospinal Fluid (aCSF for brain slices): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 glucose. Bubble with 95% O2 / 5% CO2.

  • Recording Procedure:

    • Establish a stable whole-cell recording in either current-clamp or voltage-clamp mode.

    • Current-Clamp: Record the resting membrane potential (RMP) and input resistance (by injecting small hyperpolarizing current steps). Elicit action potentials by injecting depolarizing current steps of varying amplitudes.

    • Voltage-Clamp: Hold the neuron at -70 mV. Record spontaneous excitatory postsynaptic currents (sEPSCs) and spontaneous inhibitory postsynaptic currents (sIPSCs). To isolate sEPSCs, a GABAA receptor antagonist (e.g., picrotoxin) can be added. To isolate sIPSCs, AMPA/kainate and NMDA receptor antagonists (e.g., CNQX and APV) can be added.

  • Compound Application: After a stable baseline recording, perfuse the bath with aCSF containing the desired concentration of N-Acetyl Retigabine or retigabine (e.g., 1, 3, 10, 30 µM).

  • Data Acquisition: Record changes in RMP, input resistance, action potential firing, and the frequency and amplitude of sEPSCs and sIPSCs.

  • Washout: Perfuse with drug-free aCSF to determine the reversibility of the effects.

  • Data Analysis: Analyze the recorded parameters before, during, and after compound application using appropriate software.

Protocol 2: Assessing Presynaptic Effects on Neurotransmitter Release

This protocol focuses on determining whether N-Acetyl Retigabine modulates the release of neurotransmitters from presynaptic terminals.

Workflow:

Caption: Workflow for neurotransmitter release assays.

Detailed Steps:

  • Preparation of Synaptosomes: Isolate synaptosomes from rodent brain tissue (e.g., cortex or hippocampus) using established subcellular fractionation techniques.

  • Neurotransmitter Release Assay:

    • Pre-incubate synaptosomes with a buffer containing the desired concentration of N-Acetyl Retigabine or retigabine.

    • Depolarize the synaptosomes with an elevated potassium concentration (e.g., 40 mM KCl) to trigger neurotransmitter release.

    • Collect the supernatant and measure the concentration of the neurotransmitter of interest (e.g., glutamate, GABA) using commercially available ELISA kits or HPLC.

  • Calcium Imaging:

    • In cultured neurons, load the cells with a calcium-sensitive dye (e.g., Fura-2 AM).

    • Record baseline fluorescence.

    • Perfuse with N-Acetyl Retigabine or retigabine.

    • Stimulate the neurons with a depolarizing agent (e.g., high KCl) or electrical field stimulation.

    • Measure the change in intracellular calcium concentration by monitoring the fluorescence signal.

Data Presentation and Interpretation

Quantitative Data Summary:

ParameterExpected Effect of Kv7 Opener (Retigabine)Data to Collect for N-Acetyl Retigabine
Resting Membrane Potential HyperpolarizationChange in mV
Input Resistance Decrease% change from baseline
Action Potential Firing Decrease in frequencySpike count at different current injections
sEPSC Frequency DecreaseEvents/second
sEPSC Amplitude No significant change expectedpA
sIPSC Frequency/Amplitude Potentiation reported for RetigabineEvents/second and pA
Neurotransmitter Release Decrease% change from control
Presynaptic Calcium Influx DecreaseChange in fluorescence ratio

Interpreting the Results:

  • A hyperpolarization of the resting membrane potential and a decrease in input resistance are indicative of an increase in potassium conductance, consistent with the opening of Kv7 channels.

  • A reduction in action potential firing in response to depolarizing stimuli suggests a dampening of neuronal excitability.

  • A decrease in sEPSC frequency with no change in amplitude points towards a presynaptic mechanism of action, reducing the probability of neurotransmitter release.

  • Changes in sIPSC characteristics may reveal modulation of inhibitory circuits.

  • Direct measurement of neurotransmitter release and presynaptic calcium influx will provide conclusive evidence for presynaptic effects.

By comparing the dose-response curves of N-Acetyl Retigabine and retigabine for these parameters, researchers can determine the relative potency and efficacy of the metabolite.

Signaling Pathway and Experimental Logic

The following diagram illustrates the proposed signaling pathway influenced by N-Acetyl Retigabine and the logical flow of the experimental investigation.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron cluster_2 Experimental Validation NAR N-Acetyl Retigabine Kv7_pre Presynaptic Kv7 Channels NAR->Kv7_pre Activates Ca_channel Voltage-gated Ca2+ Channels Kv7_pre->Ca_channel Inhibits opening via hyperpolarization Vesicle_fusion Vesicle Fusion & Neurotransmitter Release Ca_channel->Vesicle_fusion Triggers Kv7_post Postsynaptic Kv7 Channels RMP Resting Membrane Potential Kv7_post->RMP Hyperpolarizes Excitability Neuronal Excitability / AP Firing RMP->Excitability Decreases NAR_post N-Acetyl Retigabine NAR_post->Kv7_post Activates Patch_clamp Whole-cell Patch Clamp Patch_clamp->RMP Patch_clamp->Excitability Neurotransmitter_assay Neurotransmitter Release Assay Neurotransmitter_assay->Vesicle_fusion Calcium_imaging Calcium Imaging Calcium_imaging->Ca_channel

Caption: Proposed mechanism and experimental validation strategy.

Conclusion and Future Directions

This guide provides a robust framework for the investigation of N-Acetyl Retigabine's effects on synaptic transmission. By leveraging the extensive knowledge of its parent compound, retigabine, researchers can systematically characterize the pharmacological profile of this major metabolite. Understanding the specific contributions of N-Acetyl Retigabine to the modulation of neuronal excitability is crucial for a complete picture of retigabine's in vivo activity and may open new avenues for the development of more targeted Kv7 channel modulators for the treatment of neurological disorders. Future studies should also aim to investigate the effects of N-Acetyl Retigabine in in vivo models to correlate the in vitro findings with behavioral outcomes.

References

  • Blackburn-Munro, G., & Jensen, B. S. (2003). The anticonvulsant retigabine: a novel agent for the treatment of epilepsy and other neurological disorders.
  • Brown, D. A., & Passmore, G. M. (2009). Neural KCNQ (Kv7) channels. British journal of pharmacology, 156(8), 1185-1195.
  • Gunthorpe, M. J., Large, C. H., & Sankar, R. (2012). The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy. Epilepsia, 53(3), 412-424.
  • Hansen, H. H., Kristensen, M. P., & Jensen, C. S. (2008). The role of KCNQ (Kv7) channels in the regulation of neurotransmitter release. British journal of pharmacology, 155(7), 969-977.
  • Martire, M., Castaldo, P., D'Amico, M., Preziosi, P., Annunziato, L., & Taglialatela, M. (2004). M channels containing KCNQ2 subunits modulate norepinephrine, aspartate, and GABA release from hippocampal nerve terminals. The Journal of neuroscience, 24(3), 592-597.
  • Otto, J. F., Kimball, M. M., & Wilcox, K. S. (2002). Effects of the anticonvulsant retigabine on cultured cortical neurons: changes in electroresponsive properties and synaptic transmission. Molecular pharmacology, 61(4), 921-927.
  • Rundfeldt, C., & Netzer, R. (2000). Investigations into the mechanism of action of the new anticonvulsant retigabine. Interaction with GABAergic and glutamatergic neurotransmission and with voltage gated ion channels. Arzneimittel-Forschung, 50(12), 1063-1070.
  • Shah, M. M., Mistry, M., Marsh, S. J., Brown, D. A., & Delmas, P. (2002). Molecular correlates of the M-current in cultured rat hippocampal neurons. The Journal of physiology, 544(Pt 1), 29-37.
  • Soh, H., & Tzingounis, A. V. (2010). The regulation of M-type K+ channels in neuronal excitability. Journal of Neuroscience, 30(44), 14693-14702.
  • Tatulian, L., Delmas, P., Abogadie, F. C., & Brown, D. A. (2001). Activation of expressed KCNQ potassium currents and native neuronal M-type potassium currents by the anti-convulsant drug retigabine. Journal of Neuroscience, 21(15), 5535-5545.
  • Treven, M., Schüttler, K., & Sieghart, W. (2015). The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors. Epilepsia, 56(4), 629-640.
  • Wickenden, A. D., Yu, W., Zou, A., Jegla, T., & Wagoner, P. K. (2000). Retigabine, a novel anti-convulsant, enhances KCNQ2/Q3 potassium channel activity. Molecular pharmacology, 58(3), 591-600.
  • Czuczwar, S. J. (2007). Retigabine: the newer potential antiepileptic drug. Pharmacological reports, 59(2), 133.
  • Jentsch, T. J. (2000). Neuronal KCNQ potassium channels: physiology and role in disease. Nature reviews. Neuroscience, 1(1), 21-30.
  • Main, M. J., Cryan, J. E., Dupere, J. R., Cox, B., Clare, J. J., & Burbidge, S. A. (2000). Modulation of KCNQ2/3 potassium channels by the novel anticonvulsant retigabine. Molecular pharmacology, 58(2), 253-262.
  • Porter, G., & Brodie, M. J. (2012). Retigabine. Practical neurology, 12(3), 183-185.
  • Blackburn-Munro, G., & Jensen, B. S. (2003). The anticonvulsant retigabine: a novel agent for the treatment of epilepsy and other neurological disorders. Expert opinion on investigational drugs, 12(7), 1193-1201. Available from: [Link]

  • Tatulian, L., & Brown, D. A. (2003). Effect of the KCNQ potassium channel opener retigabine on single M-type K+ channels in rat sympathetic neurons. The Journal of physiology, 549(Pt 1), 57-63. Available from: [Link]

  • Wuttke, T. V., Seebohm, G., Bail, S., Maljevic, S., & Lerche, H. (2007). The new anticonvulsant retigabine favors voltage-dependent opening of the Kv7. 2 (KCNQ2) channel by binding to its activation gate. Molecular pharmacology, 72(4), 933-941. Available from: [Link]

  • Orhan, G., Wuttke, T. V., Nies, A. T., Schwab, M., & Lerche, H. (2012). Retigabine/ezogabine, a KCNQ/KV7 channel opener: pharmacological and clinical data. Expert opinion on pharmacotherapy, 13(12), 1807-1816. Available from: [Link]

  • Schenzer, A., Friedrich, T., Pusch, M., Saft, L., Jentsch, T. J., & Gröger, A. (2005). Molecular determinants of KCNQ (Kv7) K+ channel sensitivity to the anticonvulsant retigabine. Journal of Neuroscience, 25(20), 5051-5060. Available from: [Link]

  • Hoshi, N., & Graef, I. A. (2020). The role of Kv7 channels in neural plasticity and behavior. Frontiers in cellular neuroscience, 14, 281. Available from: [Link]

  • Martire, M., Castaldo, P., D'Amico, M., Preziosi, P., Annunziato, L., & Taglialatela, M. (2004). M channels containing KCNQ2 subunits modulate norepinephrine, aspartate, and GABA release from hippocampal nerve terminals. The Journal of neuroscience, 24(3), 592-597. Available from: [Link]

  • Otto, J. F., Kimball, M. M., & Wilcox, K. S. (2002). Effects of the anticonvulsant retigabine on cultured cortical neurons: changes in electroresponsive properties and synaptic transmission. Molecular pharmacology, 61(4), 921-927. Available from: [Link]

  • Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature reviews. Drug discovery, 9(1), 68-82. Available from: [Link]

  • Tober, C., & Rostock, A. (1998). Retigabine: a new anticonvulsant with a novel mechanism of action. Drugs of the future, 23(8), 845.
  • Miceli, F., Soldovieri, M. V., Ambrosino, P., De Maria, M., de la Fuente, S., & Taglialatela, M. (2008). Molecular pharmacology of KCNQ-encoded neuronal voltage-gated potassium channels. Current pharmaceutical design, 14(22), 2247-2260.
  • Dost, R., & Rostock, A. (1996). D-23129: a new anticonvulsant with a broad spectrum activity in animal models of epileptic seizures. Epilepsy research, 25(3), 221-230.
  • Czuczwar, S. J. (2007). Retigabine: the newer potential antiepileptic drug. Pharmacological reports, 59(2), 133. Available from: [Link]

  • Wickenden, A. D., Yu, W., Zou, A., Jegla, T., & Wagoner, P. K. (2000). Retigabine, a novel anti-convulsant, enhances KCNQ2/Q3 potassium channel activity. Molecular pharmacology, 58(3), 591-600. Available from: [Link]

  • Tatulian, L., Delmas, P., Abogadie, F. C., & Brown, D. A. (2001). Activation of expressed KCNQ potassium currents and native neuronal M-type potassium currents by the anti-convulsant drug retigabine. Journal of Neuroscience, 21(15), 5535-5545. Available from: [Link]

  • Treven, M., Schüttler, K., & Sieghart, W. (2015). The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors. Epilepsia, 56(4), 629-640. Available from: [Link]

  • Hoshi, N., & Graef, I. A. (2020). The role of Kv7 channels in neural plasticity and behavior. Frontiers in cellular neuroscience, 14, 281. Available from: [Link]

  • Martire, M., Castaldo, P., D'Amico, M., Preziosi, P., Annunziato, L., & Taglialatela, M. (2004). M channels containing KCNQ2 subunits modulate norepinephrine, aspartate, and GABA release from hippocampal nerve terminals. The Journal of neuroscience, 24(3), 592-597. Available from: [Link]

  • Otto, J. F., Kimball, M. M., & Wilcox, K. S. (2002). Effects of the anticonvulsant retigabine on cultured cortical neurons: changes in electroresponsive properties and synaptic transmission. Molecular pharmacology, 61(4), 921-927. Available from: [Link]

  • Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature reviews. Drug discovery, 9(1), 68-82. Available from: [Link]

  • Tober, C., & Rostock, A. (1998). Retigabine: a new anticonvulsant with a novel mechanism of action. Drugs of the future, 23(8), 845.
  • Miceli, F., Soldovieri, M. V., Ambrosino, P., De Maria, M., de la Fuente, S., & Taglialatela, M. (2008). Molecular pharmacology of KCNQ-encoded neuronal voltage-gated potassium channels. Current pharmaceutical design, 14(22), 2247-2260.
  • Dost, R., & Rostock, A. (1996). D-23129: a new anticonvulsant with a broad spectrum activity in animal models of epileptic seizures. Epilepsy research, 25(3), 221-230.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Acetyl Retigabine Concentration for Electrophysiology

Welcome to the technical support guide for optimizing N-acetyl retigabine concentration in your electrophysiology experiments. This resource is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing N-acetyl retigabine concentration in your electrophysiology experiments. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered when working with this KCNQ channel opener.

Introduction to N-Acetyl Retigabine

N-acetyl retigabine is the major metabolite of retigabine (also known as ezogabine), a first-in-class antiepileptic drug.[1][2][3][4] The primary mechanism of action for retigabine, and by extension its N-acetylated form, is the positive allosteric modulation of voltage-gated potassium channels of the KCNQ (or Kv7) family, particularly KCNQ2-KCNQ5 subunits which are predominantly expressed in the nervous system.[5][6][7][8] This action enhances the M-current, a subthreshold potassium current that plays a crucial role in stabilizing the neuronal resting membrane potential and controlling cellular excitability.[9]

The electrophysiological signature of N-acetyl retigabine application is expected to be similar to that of retigabine, which includes:

  • A hyperpolarization of the resting membrane potential.[10][11]

  • A leftward shift in the voltage-dependence of KCNQ channel activation, meaning the channels open at more negative membrane potentials.[9][12][13]

  • A decrease in neuronal firing frequency in response to depolarizing stimuli.[10]

Understanding these effects is paramount to designing experiments and interpreting results.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of N-acetyl retigabine?

A1: The primary target is the voltage-gated potassium channel family KCNQ (Kv7), specifically the neuronal subtypes KCNQ2, KCNQ3, KCNQ4, and KCNQ5.[6] It is believed to bind to a hydrophobic pocket near the channel's activation gate.[13][14] While KCNQ channels are the main target, some studies on retigabine have indicated potential off-target effects on GABA-A receptors at higher concentrations.[10][15][16][17][18]

Q2: What is a good starting concentration for my experiments?

A2: For retigabine, concentrations in the range of 0.1 µM to 10 µM are commonly used in in-vitro electrophysiology studies.[12][19] The half-maximal effective concentration (EC50) for retigabine on KCNQ2/Q3 channels is approximately 1.6 µM.[12] A good starting point for N-acetyl retigabine would be in the low micromolar range (e.g., 1-3 µM), followed by a concentration-response curve to determine the optimal concentration for your specific preparation.

Q3: How should I prepare my stock solution of N-acetyl retigabine?

A3: N-acetyl retigabine, similar to retigabine, has low solubility in aqueous solutions.[20][21] It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[22][23] For example, a 10-50 mM stock in DMSO can be prepared and stored at -20°C. Subsequent dilutions to the final working concentration should be made in your extracellular recording solution. Ensure the final DMSO concentration in your experiments is low (typically ≤ 0.1%) to avoid solvent effects on your preparation.

Q4: How stable is N-acetyl retigabine in solution?

A4: Retigabine has been noted to have some chemical instability, particularly photo-instability.[24][25] It is good practice to prepare fresh dilutions from your frozen stock for each experiment. Protect your stock solution and working solutions from light and prolonged exposure to room temperature to minimize degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect on neuronal firing or membrane potential. Concentration too low: The applied concentration may be below the threshold for activating KCNQ channels in your specific cell type or preparation.Perform a concentration-response experiment, starting from a low concentration (e.g., 0.1 µM) and increasing incrementally up to 30-100 µM.
Low KCNQ channel expression: The cells you are studying may not express KCNQ channels at a high enough density for the effects of N-acetyl retigabine to be readily apparent.Confirm KCNQ channel expression using techniques such as qPCR, Western blot, or immunohistochemistry. Consider using a positive control cell line known to express KCNQ channels.
Compound degradation: The N-acetyl retigabine may have degraded due to improper storage or handling.Prepare a fresh stock solution and fresh dilutions. Ensure solutions are protected from light and used promptly.
High variability in response between cells. Inconsistent drug application: The perfusion system may not be delivering the compound consistently to all cells.Check your perfusion system for proper flow rates and ensure the drug-containing solution is reaching the entire recording chamber.
Cellular heterogeneity: The population of cells you are studying may have variable expression levels of KCNQ channels.Characterize the electrophysiological properties of your cells to see if there are distinct populations. If possible, use a more homogenous cell population.
Unexpected or off-target effects (e.g., changes in synaptic transmission not consistent with M-current enhancement). Concentration too high: High concentrations of retigabine have been reported to have effects on GABA-A receptors.[10][15][16][17][18]Reduce the concentration of N-acetyl retigabine. If you suspect GABAergic effects, you can co-apply a GABA-A receptor antagonist like bicuculline to see if the unexpected effects are blocked.
Solvent effects: The concentration of the solvent (e.g., DMSO) may be too high.Ensure your final solvent concentration is at a non-effective level (typically ≤ 0.1%). Run a vehicle control experiment with the solvent alone to confirm it has no effect.
Loss of seal or cell death during recording. Poor cell health: The cells may be unhealthy to begin with, and the experimental conditions are causing them to die.Ensure your cell culture or slice preparation techniques are optimized for cell viability. Check the osmolarity of your internal and external solutions.[26]
Precipitation of the compound: At higher concentrations or in certain buffers, N-acetyl retigabine may precipitate out of solution.Visually inspect your working solution for any signs of precipitation. If necessary, lower the concentration or try a different buffer composition.

Experimental Protocols

Protocol 1: Preparation of N-Acetyl Retigabine Solutions
  • Prepare a 10 mM stock solution:

    • Weigh out the appropriate amount of N-acetyl retigabine powder.

    • Dissolve the powder in high-purity DMSO to a final concentration of 10 mM.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light.

  • Prepare working solutions:

    • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions in your standard extracellular recording solution to achieve the desired final concentrations.

    • For example, to make a 10 µM working solution, dilute the 10 mM stock 1:1000 in the extracellular solution.

    • Always prepare fresh working solutions and do not reuse them.

Protocol 2: Determining the Concentration-Response Relationship
  • Establish a stable baseline recording:

    • Obtain a stable whole-cell patch-clamp recording from your target neuron.

    • Record baseline activity (e.g., resting membrane potential, input resistance, and firing response to a series of depolarizing current steps) for at least 5-10 minutes while perfusing with the control extracellular solution.

  • Apply increasing concentrations of N-acetyl retigabine:

    • Begin by perfusing the lowest concentration of N-acetyl retigabine (e.g., 0.1 µM).

    • Allow the effect to reach a steady state, which may take several minutes.

    • Record the same parameters as in the baseline condition.

    • Wash out the compound with the control solution until the baseline parameters are recovered.

    • Repeat the application and washout for each increasing concentration (e.g., 0.3 µM, 1 µM, 3 µM, 10 µM, 30 µM).

  • Data analysis:

    • For each concentration, measure the change in resting membrane potential, input resistance, and the number of action potentials evoked by the current steps.

    • Normalize the response at each concentration to the maximal effect observed.

    • Plot the normalized response against the logarithm of the concentration and fit the data with a Hill equation to determine the EC50.

Visualizing Key Concepts

cluster_0 Mechanism of Action NAR N-Acetyl Retigabine KCNQ KCNQ (Kv7) Channel NAR->KCNQ Positive Allosteric Modulator M_Current Increased M-Current (K+ efflux) KCNQ->M_Current Hyperpolarization Membrane Hyperpolarization M_Current->Hyperpolarization Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Mechanism of N-acetyl retigabine action on neuronal excitability.

Start Start Experiment Baseline Record Stable Baseline Start->Baseline Apply_Drug Apply N-Acetyl Retigabine (e.g., 1 µM) Baseline->Apply_Drug Observe_Effect Observe Electrophysiological Effect? Apply_Drug->Observe_Effect Increase_Conc Increase Concentration Observe_Effect->Increase_Conc No/Weak Effect Decrease_Conc Decrease Concentration Observe_Effect->Decrease_Conc Off-target/Too Strong Effect Optimal_Conc Optimal Concentration Found Observe_Effect->Optimal_Conc Yes Increase_Conc->Apply_Drug Troubleshoot Troubleshoot (see guide) Increase_Conc->Troubleshoot Still no effect at high conc. Decrease_Conc->Apply_Drug

Caption: Workflow for optimizing N-acetyl retigabine concentration.

References

  • The pan-Kv7 (KCNQ) Channel Opener Retigabine Inhibits Striatal Excitability by Direct Action on Striatal Neurons In Vivo. Basic & Clinical Pharmacology & Toxicology. Available at: [Link]

  • KCNQ3 is the principal target of retigabine in CA1 and subicular excitatory neurons. Journal of Neurophysiology. Available at: [Link]

  • Refinement of the binding site and mode of action of the anticonvulsant Retigabine on KCNQ K+ channels. Molecular Pharmacology. Available at: [Link]

  • Retigabine/Ezogabine, a KCNQ/K(V)7 channel opener: pharmacological and clinical data. Expert Opinion on Pharmacotherapy. Available at: [Link]

  • Effect of the KCNQ potassium channel opener retigabine on single KCNQ2/3 channels expressed in CHO cells. The Journal of Physiology. Available at: [Link]

  • Metabolism of retigabine (D-23129), a novel anticonvulsant. Drug Metabolism and Disposition. Available at: [Link]

  • Retigabine: the newer potential antiepileptic drug. Pharmacological Reports. Available at: [Link]

  • Clinical pharmacokinetics of retigabine/ezogabine. Clinical Pharmacokinetics. Available at: [Link]

  • Clinical Pharmacokinetics of Retigabine/Ezogabine. ResearchGate. Available at: [Link]

  • Intracardiac electrophysiologic studies as a method for the optimization of drug therapy in chronic ventricular arrhythmia. Progress in Cardiovascular Diseases. Available at: [Link]

  • Investigations into the mechanism of action of the new anticonvulsant retigabine. Interaction with GABAergic and glutamatergic neurotransmission and with voltage gated ion channels. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors. Epilepsia. Available at: [Link]

  • Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Effects of the anticonvulsant retigabine on cultured cortical neurons: changes in electroresponsive properties and synaptic transmission. Molecular Pharmacology. Available at: [Link]

  • Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels. Molecular Pharmacology. Available at: [Link]

  • The anticonvulsant retigabine suppresses neuronal KV2-mediated currents. Scientific Reports. Available at: [Link]

  • Effect of Retigabine on Synaptic Transmission Between Pairs of Cultured Cortical Neurons. Epilepsy Currents. Available at: [Link]

  • The new anticonvulsant retigabine (D-23129) acts as an opener of K+ channels in neuronal cells. European Journal of Pharmacology. Available at: [Link]

  • Retigabine reduces the excitability of unmyelinated peripheral human axons. Neuroscience. Available at: [Link]

  • Modulation of the heart's electrical properties by the anticonvulsant drug retigabine. British Journal of Pharmacology. Available at: [Link]

  • The new anticonvulsant retigabine favors voltage-dependent opening of the Kv7.2 (KCNQ2) channel by binding to its activation gate. The Journal of Neuroscience. Available at: [Link]

  • Retigabine holds KV7 channels open and stabilizes the resting potential. The Journal of General Physiology. Available at: [Link]

  • Ezogabine. PubChem. Available at: [Link]

  • Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers in Pharmacology. Available at: [Link]

  • Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine. The Journal of Neuroscience. Available at: [Link]

  • Retigabine concentration–response relation for GABA-evoked currents through α1β2 or α1β2δ GABAA receptors expressed in tsA 201 cells. ResearchGate. Available at: [Link]

  • P-Retigabine: An N-Propargyled Retigabine with Improved Brain Distribution and Enhanced Antiepileptic Activity. ResearchGate. Available at: [Link]

  • The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors. Epilepsia. Available at: [Link]

  • An N-propargyled Retigabine with Improved Brain Distribution and Enhanced Antiepileptic Activity. Molecular Pharmacology. Available at: [Link]

  • Response optimization of drug dosage: antiarrhythmic studies with tocainide. Clinical Pharmacology and Therapeutics. Available at: [Link]

  • The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors. Epilepsia. Available at: [Link]

  • High Concentrations of Drug in Target Tissues Following Local Controlled Release Are Utilized for Both Drug Distribution and Biologic Effect: An Example with Epicardial Inotropic Drug Delivery. Pharmaceutical Research. Available at: [Link]

  • N-Acetyl Retigabine (Ezogabine). Axios Research. Available at: [Link]

  • Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers in Pharmacology. Available at: [Link]

  • #LabHacks: Tips for improving your electrophysiology experiments. Scientifica. Available at: [Link]

Sources

Optimization

Preventing degradation of N-Acetyl Retigabine in solution

A Guide to Preventing Degradation in Solution for Researchers, Scientists, and Drug Development Professionals Introduction to N-Acetyl Retigabine Stability N-Acetyl Retigabine is the primary active metabolite of the KCNQ...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation in Solution for Researchers, Scientists, and Drug Development Professionals

Introduction to N-Acetyl Retigabine Stability

N-Acetyl Retigabine is the primary active metabolite of the KCNQ potassium channel opener, Retigabine (also known as Ezogabine).[1] Understanding its stability in solution is critical for accurate experimental outcomes. The primary degradation pathways for Retigabine and its derivatives, including N-Acetyl Retigabine, involve photodegradation and, to a lesser extent, hydrolysis. This guide will provide a detailed overview of these degradation processes and practical steps to mitigate them.

A significant challenge in the analysis of both Retigabine and N-Acetyl Retigabine in biological samples is the presence of labile N-glucuronide metabolites. These conjugates can degrade back to the parent compound and its acetylated metabolite, leading to an overestimation of their concentrations.[1] This conversion is dependent on temperature, pH, and time, highlighting the need for careful sample handling and preparation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main causes of N-Acetyl Retigabine degradation in solution?

A1: The primary cause of degradation for N-Acetyl Retigabine and its parent compound, Retigabine, is photodegradation, which leads to the formation of colored dimer impurities.[2][3] This process is initiated by exposure to UV-visible light. While hydrolysis can also occur, it is generally a slower process compared to photodegradation, especially when solutions are protected from light.[3]

Q2: How should I prepare a stock solution of N-Acetyl Retigabine?

A2: For optimal stability, it is recommended to prepare stock solutions of N-Acetyl Retigabine in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[4] Preparation should be done under subdued light conditions to minimize exposure to light.

Q3: What are the recommended storage conditions for N-Acetyl Retigabine solutions?

A3: Stock solutions of N-Acetyl Retigabine in DMSO should be stored at -20°C or -80°C in tightly sealed, light-protected containers.[4] For aqueous solutions used in experiments, it is best to prepare them fresh from the stock solution for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light.

Q4: Can I freeze and thaw my N-Acetyl Retigabine stock solution multiple times?

A4: While a single freeze-thaw cycle is unlikely to cause significant degradation of N-Acetyl Retigabine in DMSO, repeated cycles should be avoided.[5] Cryoconcentration during slow freezing can lead to localized high concentrations of the compound and excipients, potentially affecting stability.[5][6] It is best practice to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.[7]

Q5: My N-Acetyl Retigabine solution has turned a purplish color. What does this mean and can I still use it?

A5: A purplish discoloration is a visual indicator of degradation, specifically the formation of phenazinium dimer impurities resulting from photodegradation.[2] The use of a discolored solution is strongly discouraged as it contains unknown concentrations of the active compound and its degradation products, which can lead to inaccurate and unreliable experimental results. The solution should be discarded, and a fresh solution prepared, ensuring rigorous light protection during handling and storage.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected potency in in vitro assays. Degradation of N-Acetyl Retigabine in the working solution due to light exposure or prolonged storage at room temperature.Prepare fresh working solutions from a frozen stock for each experiment. Protect all solutions from light using amber vials or by wrapping containers in aluminum foil. Minimize the time solutions are kept at room temperature.
High background or unexpected results in cell-based assays. Presence of degradation products that may have off-target effects or interfere with assay detection methods.Confirm the purity of the N-Acetyl Retigabine solid before preparing solutions. Use a freshly prepared solution and ensure complete dissolution. Consider filtering the solution through a 0.22 µm filter before use.
Precipitation of the compound in aqueous buffer or cell culture media. Poor solubility of N-Acetyl Retigabine in aqueous solutions.The solubility of the parent compound, Retigabine, is poor in aqueous media above pH 4.[8] While specific data for N-Acetyl Retigabine is limited, similar behavior can be expected. Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous solution is kept low (typically <0.5%) but sufficient to maintain solubility. Gentle warming and sonication may aid dissolution.[4]
Variability between experiments conducted on different days. Inconsistent handling and storage of N-Acetyl Retigabine solutions. Degradation due to repeated freeze-thaw cycles of the stock solution.Standardize the protocol for solution preparation, handling, and storage. Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of N-Acetyl Retigabine in DMSO

This protocol outlines the steps for preparing a stable, concentrated stock solution of N-Acetyl Retigabine.

Materials:

  • N-Acetyl Retigabine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amber glass vials or clear vials to be wrapped in aluminum foil

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Allow the N-Acetyl Retigabine solid to equilibrate to room temperature before opening the container to prevent moisture condensation.

  • In a subdued light environment, accurately weigh the desired amount of N-Acetyl Retigabine powder.

  • Transfer the powder to an appropriately sized amber glass vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use amber vials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution for In Vitro Assays

This protocol describes the dilution of the concentrated stock solution to a working concentration for use in cell-based or other in vitro assays.

Materials:

  • Frozen aliquot of N-Acetyl Retigabine stock solution in DMSO

  • Appropriate aqueous buffer or cell culture medium (pre-warmed to the experimental temperature)

  • Sterile conical tubes or microcentrifuge tubes (amber or wrapped in foil)

  • Pipettes and sterile pipette tips

Procedure:

  • Retrieve a single-use aliquot of the N-Acetyl Retigabine stock solution from the freezer and thaw it at room temperature, protected from light.

  • Once thawed, briefly vortex the stock solution to ensure homogeneity.

  • In a subdued light environment, perform serial dilutions of the stock solution in the pre-warmed aqueous buffer or cell culture medium to achieve the final desired working concentration.

  • Ensure the final concentration of DMSO in the working solution is compatible with the assay system (typically ≤ 0.5%).

  • Use the freshly prepared working solution immediately. Do not store aqueous working solutions for extended periods.

Degradation Pathway and Prevention Workflow

The primary degradation pathway of concern for N-Acetyl Retigabine is photodegradation leading to dimerization. The following diagram illustrates this process and the key preventative measures.

cluster_0 Degradation Pathway cluster_1 Prevention Workflow A N-Acetyl Retigabine in Solution B Photo-oxidation A->B UV-Visible Light C Formation of Reactive Intermediates B->C D Dimerization C->D E Colored Degradation Products (Dimers) D->E P1 Prepare Stock in Anhydrous DMSO P2 Store at -20°C to -80°C in Light-Protected Aliquots P1->P2 P3 Prepare Fresh Aqueous Working Solutions P2->P3 P4 Minimize Light Exposure During All Steps P3->P4

N-Acetyl Retigabine Degradation and Prevention.

References

  • Meirinho, S., Rodrigues, M., Fortuna, A., Falcão, A., & Alves, G. (2021). Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review. Journal of Pharmaceutical Analysis, 11(4), 405-421. [Link]

  • Miceli, F., Soldovieri, M. V., Ambrosino, P., De Maria, M., Migliore, M., Taglialatela, M., & Barrese, V. (2022). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. Journal of Medicinal Chemistry, 65(17), 11775-11793. [Link]

  • Perez, H. L., Boram, S. L., & Evans, C. A. (2015). Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite; overcoming challenges associated with circulating labile N-glucuronide metabolites. Analytical Methods, 7(2), 723-735. [Link]

  • Perdona, E., Giraud, A., El-Aneed, A., & Lemoine, J. (2022). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. ACS Publications. [Link]

  • Wu, X., Shao, F., & Tao, C. (2015). Development and validation of a stability-indicating HPLC method for the determination of retigabine and its related substances in drug substances. Journal of Chinese Pharmaceutical Sciences, 24(4), 241-249. [Link]

  • Meirinho, S., et al. (2019). Determination of retigabine and its acetyl metabolite in biological matrices by on-line solid-phase extraction (column switching) liquid chromatography with tandem mass spectrometry. ResearchGate. [Link]

  • National Center for Biotechnology Information (n.d.). Ezogabine. PubChem. Retrieved January 14, 2026, from [Link]

  • Rayfield, W. J., Gali, M., & Kabra, V. (2017). Impact of Freeze/Thaw Process on Drug Substance Storage of Therapeutics. Journal of Pharmaceutical Sciences, 106(7), 1739-1747. [Link]

  • Borlak, J., Gasparic, A., Locher, M., Schupke, H., & Hermann, R. (2006). N-Glucuronidation of the antiepileptic drug retigabine: results from studies with human volunteers, heterologously expressed human UGTs, human liver, kidney, and liver microsomal membranes of Crigler-Najjar type II. Metabolism, 55(6), 711-721. [Link]

  • Rayfield, W. J., Gali, M., & Kabra, V. (2017). Impact of Freeze/Thaw Process on Drug Substance Storage of Therapeutics. ResearchGate. [Link]

  • Kaur, M., & Chugh, V. (2019). Effect of the Freeze-Thaw cycle in the presence of various types of cryoprotectant on (A) Particle size (B) Polydispersity index... ResearchGate. [Link]

  • Kozikowski, A. P., et al. (2009). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. ResearchGate. [Link]

  • National Center for Biotechnology Information (n.d.). N-Acetyl Retigabine. PubChem. Retrieved January 14, 2026, from [Link]

  • Wang, K., et al. (2017). An N-propargyled Retigabine With Improved Brain Distribution and Enhanced Antiepileptic Activity. PubMed. [Link]

  • Treven, M., et al. (2015). The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors. PMC. [Link]

  • Hawley, J., et al. (2019). The effects of heat and freeze-thaw cycling on naloxone stability. PMC. [Link]

  • Hubert-Roux, M., et al. (2011). Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Off-Target Effects of N-Acetyl Retigabine

This guide is intended for researchers, scientists, and drug development professionals utilizing N-Acetyl Retigabine (N-Ac-RTG) in their experimental models. As the primary metabolite of the KCNQ/Kv7 channel opener Retig...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals utilizing N-Acetyl Retigabine (N-Ac-RTG) in their experimental models. As the primary metabolite of the KCNQ/Kv7 channel opener Retigabine (RTG), N-Ac-RTG has its own distinct pharmacological profile that can lead to unexpected, off-target effects. This resource provides in-depth troubleshooting advice to help you dissect these effects and ensure the integrity of your data.

Part 1: Foundational Knowledge

Before troubleshooting, it's essential to understand the pharmacology of N-Acetyl Retigabine and its parent compound.

The On-Target Mechanism: KCNQ/Kv7 Channel Modulation

Retigabine is a positive allosteric modulator of KCNQ2-5 channels, which are voltage-gated potassium channels crucial for stabilizing the neuronal membrane potential.[1] It causes a hyperpolarizing shift in the voltage-dependence of channel activation, making them open at more negative membrane potentials.[2][3][4] This increases K+ efflux and dampens neuronal excitability, which is the basis of its anticonvulsant activity. The potency of Retigabine varies across KCNQ subtypes, with KCNQ3 being particularly sensitive.[2][3][5]

Signaling Pathway: KCNQ Channel Modulation by Retigabine/N-Ac-RTG

KCNQ_Modulation cluster_membrane Cell Membrane KCNQ KCNQ2-5 Channel K_efflux ↑ K+ Efflux KCNQ->K_efflux Drug Retigabine or N-Acetyl Retigabine Drug->KCNQ Positive Allosteric Modulation Hyperpolarization Membrane Hyperpolarization (Reduced Excitability) K_efflux->Hyperpolarization Microtubule_Troubleshooting Start Unexpected Cytotoxicity or Cell Cycle Arrest Observed Confirm_KCNQ Confirm KCNQ2-5 Expression (qPCR, Western Blot) Start->Confirm_KCNQ KCNQ_Negative Cells are KCNQ Negative Confirm_KCNQ->KCNQ_Negative KCNQ_Positive Cells are KCNQ Positive Confirm_KCNQ->KCNQ_Positive Microtubule_Hypothesis Hypothesis: Microtubule Disruption KCNQ_Negative->Microtubule_Hypothesis Dose_Response Perform Dose-Response Curve KCNQ_Positive->Dose_Response Stain_Tubulin Immunofluorescence for α-tubulin Microtubule_Hypothesis->Stain_Tubulin Cell_Cycle Flow Cytometry for Cell Cycle Analysis Microtubule_Hypothesis->Cell_Cycle Compare_EC50 Compare EC50 for Phenotype vs. Reported KCNQ EC50 Dose_Response->Compare_EC50

Caption: Decision tree for investigating unexpected cytotoxicity.

Experimental Steps to Differentiate:

  • Confirm KCNQ Expression: First, validate the absence of KCNQ2-5 channels in your cell line using qPCR and Western blotting. If the channels are absent, the observed effect is definitively off-target.

  • Visualize Microtubules: Perform immunofluorescence staining for α-tubulin. In cells treated with N-Acetyl Retigabine, look for disorganized, fragmented, or depolymerized microtubules compared to a vehicle control.

  • Analyze the Cell Cycle: Use flow cytometry to quantify the percentage of cells in each phase of the cell cycle. A significant accumulation of cells in the G2/M phase is a strong indicator of microtubule disruption.

  • Dose-Response Comparison: If your cells do express KCNQ channels, perform a dose-response curve for the cytotoxic/cytostatic effect and compare the EC50 to the known EC50 for Retigabine's modulation of KCNQ channels (see table below). A significantly different EC50 may suggest an off-target mechanism.

Table 1: Reported EC50 Values for Retigabine on KCNQ Channels

KCNQ SubtypeReported EC50 (µM)Reference(s)
KCNQ2/31.6 - 1.9[6]
KCNQ22.5[5][6]
KCNQ30.6[5][6]
KCNQ45.2[6]
KCNQ52 - 6[5]

Note: The EC50 for N-Acetyl Retigabine on KCNQ channels is not as well-characterized in the literature. Therefore, a direct comparison with Retigabine's potency should be made with caution. It is recommended to empirically determine the dose-response for KCNQ modulation in your system if possible.

FAQ 2: I'm seeing unexpected neuronal activity changes that don't fit the profile of K+ channel opening.

Question: In my neuronal cultures, N-Acetyl Retigabine is causing effects that are not consistent with simple hyperpolarization (e.g., altered synaptic transmission, paradoxical hyperexcitability). What else could be at play?

Answer: While KCNQ channel activation is the primary on-target effect, both Retigabine and potentially its N-acetylated metabolite have other reported off-target activities that could explain more complex neuronal responses.

Potential Off-Target Mechanisms in Neurons:

  • GABA-A Receptor Modulation: Retigabine has been shown to be a subtype-selective positive modulator of GABA-A receptors, which could enhance inhibitory neurotransmission. [7][8][9]* Kv2.1 Channel Inhibition: At clinical concentrations, Retigabine can inhibit Kv2.1 channels, which are involved in neuronal apoptosis and excitability. [10][11]* Microtubule Disruption in Neurons: Disruption of axonal microtubules can impair transport and alter synaptic function.

Troubleshooting Strategy:

  • Pharmacological Blockade:

    • To test for KCNQ involvement, pre-treat your neurons with a specific KCNQ channel blocker (e.g., XE991) before applying N-Acetyl Retigabine. If the effect persists, it is KCNQ-independent.

    • To investigate GABA-A receptor involvement, use a GABA-A antagonist (e.g., bicuculline) in a similar co-application experiment.

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings to directly measure KCNQ currents and assess their modulation by N-Acetyl Retigabine. This will confirm on-target engagement.

    • Investigate changes in GABAergic inhibitory postsynaptic currents (IPSCs) to test for modulation of GABA-A receptors.

  • Immunofluorescence: Stain for synaptic markers and microtubule-associated proteins (e.g., MAP2, Tau) to look for structural changes in synapses and the neuronal cytoskeleton.

Part 3: Key Experimental Protocols

Protocol 1: Immunofluorescence for Microtubule Integrity

This protocol allows for the direct visualization of microtubule structure.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-α-tubulin

  • Fluorescently-labeled secondary antibody

  • DAPI nuclear stain

  • Mounting medium

Procedure:

  • Cell Treatment: Treat cells with vehicle, N-Acetyl Retigabine (at a range of concentrations), and a positive control for microtubule disruption (e.g., nocodazole) for the desired time.

  • Fixation: Gently wash cells with warm PBS, then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash 3x with PBS. Permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash 3x with PBS. Block with blocking buffer for 1 hour.

  • Antibody Incubation: Incubate with anti-α-tubulin primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody: Wash 3x with PBS. Incubate with the fluorescent secondary antibody for 1-2 hours at room temperature, protected from light.

  • Staining and Mounting: Wash 3x with PBS. Counterstain with DAPI for 5 minutes. Wash 2x with PBS. Mount the coverslip onto a microscope slide with mounting medium.

  • Imaging: Visualize using a fluorescence or confocal microscope. Compare the integrity and organization of the microtubule network across treatment groups.

Protocol 2: Cell Viability Assay (e.g., MTT or similar)

This provides a quantitative measure of cytotoxicity.

Materials:

  • Cells in a 96-well plate

  • N-Acetyl Retigabine and control compounds

  • MTT reagent (or other viability reagent like PrestoBlue, CellTiter-Glo)

  • Solubilization buffer (e.g., DMSO or SDS solution for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Dosing: Treat cells with a serial dilution of N-Acetyl Retigabine. Include vehicle-only and positive control (e.g., staurosporine) wells.

  • Incubation: Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • Assay: Add the viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Reading: If using MTT, add the solubilization buffer. Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 for cytotoxicity.

References

  • Tatulian, L., et al. (2001). Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine. Journal of Neuroscience. Available at: [Link]

  • Tatulian, L., et al. (2001). Activation of expressed KCNQ potassium currents and native neuronal M-type potassium currents by the anti-convulsant drug retigabine. The Journal of neuroscience : the official journal of the Society for Neuroscience. Available at: [Link]

  • Porter, G., et al. (2012). Retigabine (ezogabine) as add-on therapy for partial-onset seizures: an update for clinicians. Therapeutic Advances in Chronic Disease. Available at: [Link]

  • Miceli, F., et al. (2018). Discovery of Novel Retigabine Derivatives as Potent KCNQ4 and KCNQ5 Channel Agonists with Improved Specificity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Soh, H., & Tzingounis, A. V. (2021). KCNQ3 is the principal target of retigabine in CA1 and subicular excitatory neurons. Journal of Neurophysiology. Available at: [Link]

  • Miceli, F., et al. (2021). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Luszczki, J. J. (2009). Retigabine: the newer potential antiepileptic drug. Pharmacological reports : PR. Available at: [Link]

  • Treven, M., et al. (2015). The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors. Epilepsia. Available at: [Link]

  • Miceli, F., et al. (2021). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Van der Loo, C., et al. (2016). The anticonvulsant retigabine suppresses neuronal KV2-mediated currents. Scientific Reports. Available at: [Link]

  • Porter, G., et al. (2012). Retigabine (ezogabine) as add-on therapy for partial-onset seizures: an update for clinicians. Therapeutic advances in chronic disease. Available at: [Link]

  • Van der Loo, C., et al. (2016). The anticonvulsant retigabine suppresses neuronal KV2-mediated currents. Scientific reports. Available at: [Link]

  • Van der Loo, C., et al. (2016). The anticonvulsant retigabine suppresses neuronal KV2-mediated currents. Scientific Reports. Available at: [Link]

  • Soh, H., & Tzingounis, A. V. (2021). KCNQ3 is the principal target of retigabine in CA1 and subicular excitatory neurons. Journal of neurophysiology. Available at: [Link]

  • Main, M. J., et al. (2000). Modulation of KCNQ2/3 potassium channels by the novel anticonvulsant retigabine. Molecular pharmacology. Available at: [Link]

Sources

Optimization

Technical Support Center: N-Acetyl Retigabine Stability and Handling Guide

Welcome to the technical support resource for N-Acetyl Retigabine (NAMR), the primary active metabolite of the KCNQ/Kv7 potassium channel opener, retigabine. This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-Acetyl Retigabine (NAMR), the primary active metabolite of the KCNQ/Kv7 potassium channel opener, retigabine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability, storage, and handling of this compound. Understanding and controlling for its chemical liabilities is paramount for generating reproducible and reliable experimental data.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries regarding N-Acetyl Retigabine.

Q1: What is N-Acetyl Retigabine, and why is its stability a critical consideration?

A1: N-Acetyl Retigabine (NAMR) is the N-acetylated metabolite of retigabine, an anticonvulsant that functions by activating neuronal Kv7 potassium channels.[1] Like its parent compound, NAMR is susceptible to chemical degradation, which can lead to a loss of potency, the formation of confounding artifacts, and overall variability in experimental results. The primary stability concerns for the molecular class to which retigabine belongs are photo-oxidation and dimerization.[2][3] Therefore, rigorous handling and storage protocols are not just recommended—they are essential for scientific integrity.

Q2: What are the likely degradation pathways for N-Acetyl Retigabine?

A2: The degradation pathways for N-Acetyl Retigabine are expected to be similar to those of its parent compound, retigabine, which is known to be sensitive to light. The core vulnerability lies in the tri-aminophenyl ring structure. For retigabine, exposure to UV-visible light can lead to photo-oxidation, forming reactive intermediates that can subsequently dimerize.[2][3] While the N-acetylation in NAMR may alter the reaction kinetics, the fundamental susceptibility to oxidation remains. Researchers should assume that light exposure is a primary risk factor for degradation.

Q3: What are the definitive storage conditions for N-Acetyl Retigabine?

A3: Proper storage is the first line of defense against degradation. Based on available chemical data and supplier recommendations, the following conditions should be implemented:

  • Solid Compound (Long-Term): The solid (neat) form of N-Acetyl Retigabine should be stored at +4°C.[4] For maximum stability and to prevent moisture absorption, store it in a tightly sealed vial, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light in a desiccator.

  • Solutions (Short-Term): Stock solutions should be prepared fresh whenever possible. If short-term storage is necessary, solutions should be stored at -20°C or, preferably, -80°C.[5] They must be stored in light-protecting (amber) vials or tubes wrapped in aluminum foil. Avoid repeated freeze-thaw cycles, which can accelerate degradation. It is not recommended to store solutions for long periods.[5][6]

Q4: Which solvents should I use to prepare N-Acetyl Retigabine solutions?

A4: The solubility of N-Acetyl Retigabine's parent compound, retigabine, provides a good starting point. Retigabine is generally insoluble in water but soluble in organic solvents.[5] For experimental purposes, Dimethyl Sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. For aqueous buffers used in cell-based assays, it is critical to ensure that the final concentration of DMSO is low (typically <0.5%) and does not affect the experimental system. Always verify the solubility and stability of N-Acetyl Retigabine in your specific physiological buffer, as pH and composition can influence its stability.

Q5: How can I handle biological samples containing N-Acetyl Retigabine to ensure accurate measurement?

A5: This is a critical issue, particularly for pharmacokinetic studies. Retigabine is known to form labile N-glucuronide metabolites in biological matrices. These conjugates can revert to retigabine and N-Acetyl Retigabine depending on temperature, pH, and time during sample handling and processing.[2] This back-conversion can lead to an artificial overestimation of NAMR concentrations. To mitigate this, it is crucial to keep biological samples (e.g., plasma) on ice during collection and processing and to store them at -80°C immediately. The extraction procedure should be optimized to prevent the breakdown of these labile metabolites.[2]

Part 2: Troubleshooting Experimental Inconsistencies

This section addresses specific problems that may arise during experimentation and provides logical, step-by-step guidance to resolve them.

Issue 1: Diminished or Inconsistent Biological Activity in Assays
  • Scenario: You observe a progressive loss of the expected pharmacological effect of N-Acetyl Retigabine over the course of an experiment or between different experimental days.

  • Probable Cause: This is a classic sign of compound degradation in your stock or working solutions. The N-Acetyl Retigabine is likely degrading due to improper storage, light exposure, or instability in the assay buffer.

  • Troubleshooting Protocol:

    • Prepare Fresh Solutions: Discard all existing solutions. Prepare a fresh stock solution of N-Acetyl Retigabine from the solid compound.

    • Protect from Light: During preparation, handling, and the entire duration of the experiment, ensure all solutions containing the compound are rigorously protected from light. Use amber vials or wrap containers in aluminum foil.

    • Control for Solvent Effects: Prepare a vehicle control using the exact same solvent (e.g., DMSO) at the same final concentration used for your N-Acetyl Retigabine solutions.

    • Perform a Concentration-Response Curve: Immediately after preparation, perform a full concentration-response experiment to verify the compound's potency (e.g., EC50). This will serve as your baseline.

    • Assess Stability in Assay Buffer: If problems persist, incubate the N-Acetyl Retigabine working solution in your final assay buffer under the exact experimental conditions (temperature, light, duration) but without cells or tissue. Then, test its activity to see if it has diminished. This will isolate whether the buffer itself is contributing to instability.

Issue 2: Appearance of Yellow/Brown Color or Precipitate in Solutions
  • Scenario: Your N-Acetyl Retigabine solution, which was initially clear, develops a yellowish or brownish tint or forms a visible precipitate.

  • Probable Cause: Color change is a strong indicator of oxidative degradation and the formation of colored dimers, a known issue for the parent compound, retigabine.[3] Precipitation may occur due to poor solubility in the chosen solvent or because the degradation products are less soluble.

  • Troubleshooting Protocol:

    • Immediate Discard: Do not use discolored or precipitated solutions. They contain unknown concentrations of the active compound and potentially confounding degradation products.

    • Review Solvent Choice: Re-evaluate the solvent used. If using an aqueous buffer, ensure the concentration of N-Acetyl Retigabine does not exceed its solubility limit. You may need to lower the concentration or increase the percentage of co-solvent like DMSO (while being mindful of its effect on your system).

    • Implement Strict Light Protection: This issue is most commonly linked to photodegradation. Reinforce all light protection measures as described in Issue 1.

    • Consider pH: The pH of your buffer can significantly impact the stability of compounds with amine groups. Check if the pH of your solution has shifted and consider buffering it more strongly. The stability of retigabine's labile metabolites is known to be pH-dependent.[2]

Workflow for Troubleshooting Compound Instability

Below is a visual workflow to guide your troubleshooting process.

G cluster_0 Problem Identification cluster_1 Immediate Actions cluster_2 Verification & Analysis cluster_3 Resolution start Inconsistent Results or Solution Discoloration discard Discard Old Solutions start->discard First Step prepare_fresh Prepare Fresh Stock (Protect from Light) discard->prepare_fresh potency_check Run Fresh Concentration- Response Curve prepare_fresh->potency_check Primary Check buffer_stability Test Stability in Assay Buffer (No Cells) potency_check->buffer_stability If Problem Continues success Problem Resolved: Implement Strict Handling potency_check->success If Potency is Restored hplc_check Optional: Purity Check via HPLC buffer_stability->hplc_check If Buffer is Stable fail Problem Persists: Re-evaluate Assay Conditions (pH, Solvent, Temp) buffer_stability->fail If Buffer Causes Degradation hplc_check->fail G cluster_0 Proposed Photodegradation Pathway NAMR N-Acetyl Retigabine (Stable Form) Intermediate Reactive Intermediate (via Photo-oxidation) NAMR->Intermediate UV-Visible Light Degradant Colored Dimers & Other Products (Inactive) Intermediate->Degradant Dimerization/ Further Reactions

Caption: Proposed photodegradation pathway for N-Acetyl Retigabine.

By understanding the inherent stability challenges of N-Acetyl Retigabine and implementing these rigorous handling, storage, and troubleshooting protocols, researchers can ensure the integrity of their experiments and produce high-quality, reliable data.

References

  • Perez, H. L., Boram, S. L., & Evans, C. A. (2015). Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite; overcoming challenges associated with circulating labile N-glucuronide metabolites. Analytical Methods, 7(2), 723-735. [Link]

  • Miceli, F., et al. (2022). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. Journal of Medicinal Chemistry. [Link]

  • PubChem. Ezogabine. National Center for Biotechnology Information. [Link]

  • Meirinho, S., et al. (2020). Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Miceli, F., et al. (2022). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7. iris.unina.it. [Link]

  • Patel, D. B., & Patel, N. J. (2020). An improved RP-HPLC method for the quantitative determination and validation of Retigabine in bulk and Pharmaceutical formulation. ResearchGate. [Link]

  • PubChem. N-Acetyl Retigabine. National Center for Biotechnology Information. [Link]

  • Bialer, M., et al. (2022). Plasma concentration versus time curve of XEN496 and N-acetyl metabolite of retigabine (NAMR) cs after oral administration of XEN496 (400 mg) under fed and fasted conditions to 21 subjects. ResearchGate. [Link]

  • Alves, G., et al. (2021). Retigabine/Ezogabine, a KCNQ/KV7 channel opener: Pharmacological and clinical data. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-Acetyl Retigabine

Welcome to the technical support center for the synthesis of N-Acetyl Retigabine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Acetyl Retigabine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of N-Acetyl Retigabine. Here, we will delve into the practical aspects of the synthesis, offering troubleshooting advice and in-depth explanations grounded in organic chemistry principles.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for the N-acetylation of Retigabine?

A common and effective method for the N-acetylation of primary and secondary amines like Retigabine is the use of an acylating agent such as acetic anhydride or acetyl chloride.[1] These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct. For a catalyst-free and environmentally friendly approach, the reaction can be performed with acetic anhydride at room temperature.[1]

Q2: I am observing a low yield in my N-Acetyl Retigabine synthesis. What are the likely causes?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. It's crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]

  • Side Reactions: The presence of impurities or moisture can lead to unwanted side reactions. Ensure all glassware is thoroughly dried and reagents are of high purity.

  • Product Loss During Work-up: Significant amounts of the product can be lost during the extraction and purification steps.[3] Optimizing the work-up procedure is critical.

  • Degradation of Starting Material or Product: Retigabine and its N-acetyl metabolite can be susceptible to degradation, particularly due to labile N-glucuronide metabolites that can revert to the parent compounds.[4][5] Proper sample handling and storage are essential.[4][6]

Q3: What are the common impurities I should expect, and how can I identify them?

Four common process-related impurities in Retigabine synthesis have been identified:

  • Imp-1: ethyl 2,4-diaminophenylcarbamate

  • Imp-2: ethyl 2-amino-4-(benzylamino)phenylcarbamate

  • Imp-3: ethyl 2-acetamido-4-(4-fluorobenzylamino)phenylcarbamate

  • Imp-4: ethyl 4-(4-fluorobenzylamino)-2-nitrophenylcarbamate[7]

These impurities can be identified and characterized using liquid chromatography-tandem mass spectrometry (LC-MS/MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.[7]

Q4: How can I effectively monitor the progress of the N-acetylation reaction?

The progress of the reaction can be monitored by TLC or HPLC.[2][8] For TLC, a suitable solvent system must be developed to achieve good separation between the starting material (Retigabine) and the product (N-Acetyl Retigabine). For HPLC, a validated method is necessary for accurate quantification of both the reactant and the product.[4][5][8]

Q5: My final product is not pure enough. What purification strategies do you recommend?

Purification of the crude product can be achieved through:

  • Recrystallization: This is a common method for purifying solid compounds. The choice of solvent is critical for obtaining high purity and yield.

  • Flash Column Chromatography: This technique is highly effective for separating the desired product from impurities with different polarities.[2] Silica gel is a common stationary phase for this purpose.[2]

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of N-Acetyl Retigabine.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents. 2. Incorrect reaction temperature. 3. Insufficient reaction time.1. Use fresh, high-purity acetic anhydride and Retigabine. 2. Ensure the reaction is conducted at the optimal temperature. For acetic anhydride, room temperature is often sufficient.[1] 3. Monitor the reaction by TLC or HPLC until the starting material is consumed.
Multiple Spots on TLC (indicating side products) 1. Presence of moisture. 2. Over-acetylation or other side reactions. 3. Degradation of starting material or product.1. Use anhydrous solvents and dry glassware. 2. Control the stoichiometry of the acylating agent. Use a slight excess (e.g., 1.2 equivalents) of acetic anhydride.[1] 3. Maintain appropriate reaction and storage temperatures to minimize degradation.[6]
Difficulty in Isolating the Product during Work-up 1. Emulsion formation during extraction. 2. Product is partially soluble in the aqueous layer.1. Add brine (saturated NaCl solution) to break the emulsion. 2. Perform multiple extractions with the organic solvent. Back-extract the aqueous layer to recover any dissolved product.[3]
Product is an Oil Instead of a Solid 1. Presence of residual solvent. 2. Impurities preventing crystallization.1. Ensure complete removal of solvent under reduced pressure. 2. Purify the crude product by flash column chromatography before attempting crystallization.
Yield Decreases Significantly Upon Scaling Up 1. Inefficient heat transfer. 2. Inadequate mixing.1. Use a suitable reaction vessel and ensure efficient stirring. 2. For larger scale reactions, consider dropwise addition of reagents to control the reaction exotherm.

III. Detailed Experimental Protocols

Protocol 1: N-Acetylation of Retigabine using Acetic Anhydride

This protocol describes a straightforward and efficient method for the N-acetylation of Retigabine.

Materials:

  • Retigabine

  • Acetic Anhydride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[2]

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve Retigabine (1 equivalent) in anhydrous DCM or THF.

  • Reagent Addition: Add acetic anhydride (1.2 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the Retigabine spot is no longer visible.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the product with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[2]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure N-Acetyl Retigabine.[2]

Protocol 2: Analytical Monitoring by HPLC

A validated HPLC method is crucial for accurate quantification of Retigabine and N-Acetyl Retigabine.

Typical HPLC Parameters:

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of acetonitrile and water/formic acid buffer.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm) or Mass Spectrometry (MS).[8]

  • Injection Volume: 10 µL

Note: The specific parameters may need to be optimized based on the available instrumentation and column.

IV. Mechanistic Insights & Visualizations

Reaction Mechanism: N-Acetylation of an Amine

The N-acetylation of Retigabine proceeds via a nucleophilic acyl substitution mechanism. The amino group of Retigabine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and proton transfer steps yield the N-acetylated product and acetic acid as a byproduct.

N-Acetylation Mechanism Retigabine Retigabine (R-NH2) TetrahedralIntermediate Tetrahedral Intermediate Retigabine->TetrahedralIntermediate Nucleophilic Attack AceticAnhydride Acetic Anhydride ((CH3CO)2O) AceticAnhydride->TetrahedralIntermediate NAcetylRetigabine N-Acetyl Retigabine (R-NH-COCH3) TetrahedralIntermediate->NAcetylRetigabine Collapse & Proton Transfer AceticAcid Acetic Acid (CH3COOH) TetrahedralIntermediate->AceticAcid Synthesis Workflow Reaction N-Acetylation Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Workup Aqueous Work-up Monitoring->Workup Extraction Extraction Workup->Extraction Drying Drying Extraction->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: Workflow for N-Acetyl Retigabine synthesis.

V. References

  • Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite; overcoming challenges associated with circulating labile N-glucuronide metabolites. Analytical Methods. Available at: [Link]

  • Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review. PubMed Central. Available at: [Link]

  • Determination of retigabine and its acetyl metabolite in biological matrices by on-line solid-phase extraction (column switching) liquid chromatography with tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite. RSC Publishing. Available at: [Link]

  • Improved synthesis of retigabine. ResearchGate. Available at: [Link]

  • Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and. Semantic Scholar. Available at: [Link]

  • Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. PubMed Central. Available at: [Link]

  • Ezogabine. PubChem. Available at: [Link]

  • Retigabine: Chemical Synthesis to Clinical Application. PubMed Central. Available at: [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [No Source Found]

  • Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. ACS Publications. Available at: [Link]

  • Retigabine: chemical synthesis to clinical application. PubMed. Available at: [Link]

  • The best reaction conditions for the N-acylation of various sulfonamides. ResearchGate. Available at: [Link]

  • The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy. ResearchGate. Available at: [Link]

  • N-Acetyl Retigabine. PubChem. Available at: [Link]

  • The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy. PubMed. Available at: [Link]

  • The mechanism of action of retigabine (ezogabine), a first‐in‐class K+ channel opener for the treatment of epilepsy. Semantic Scholar. Available at: [Link]

  • Discovery of a retigabine derivative that inhibits KCNQ2 potassium channels. PubMed Central. Available at: [Link]

  • Identification of a new retigabine derivative with improved photostability for selective activation of neuronal Kv7 channels and antiseizure activity. PubMed. Available at: [Link]

  • Identifying the mechanism of action of the Kv7 channel opener, retigabine in the treatment of epilepsy. PubMed. Available at: [Link]

  • Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine. PubMed Central. Available at: [Link]

  • Identification and characterization of four process-related impurities in retigabine. PubMed. Available at: [Link]

  • Neuronal potassium channel openers in the management of epilepsy: role and potential of retigabine. PubMed Central. Available at: [Link]

  • P-Retigabine: An N-Propargyled Retigabine with Improved Brain Distribution and Enhanced Antiepileptic Activity. ResearchGate. Available at: [Link]

  • Retigabine, A Novel Anti-Convulsant, Enhances Activation of KCNQ2/Q3 Potassium Channels. ResearchGate. Available at: [Link]

  • Effects of the anticonvulsant retigabine on cultured cortical neurons: changes in electroresponsive properties and synaptic transmission. PubMed. Available at: [Link]

  • Reaction of N-Acetylcysteine with Cu: Appearance of Intermediates with High Free Radical Scavenging Activity: Implications for Anti-/Pro-Oxidant Properties of Thiols. ResearchGate. Available at: [Link]

Sources

Optimization

Addressing variability in N-Acetyl Retigabine experimental results

Welcome to the technical support guide for N-Acetyl Retigabine. As the primary active metabolite of the Kv7 channel opener Retigabine (Ezogabine), N-Acetyl Retigabine is a critical molecule for study.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Acetyl Retigabine. As the primary active metabolite of the Kv7 channel opener Retigabine (Ezogabine), N-Acetyl Retigabine is a critical molecule for study. However, its unique physicochemical properties and metabolic pathway can introduce significant variability into experimental results. This guide is designed to provide researchers, scientists, and drug development professionals with field-proven insights and troubleshooting strategies to ensure data accuracy and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during experiments with N-Acetyl Retigabine.

Q1: My N-Acetyl Retigabine won't dissolve properly for my in vitro assay. How should I prepare and handle stock solutions?

Answer: This is a common issue stemming from the compound's low aqueous solubility, a characteristic it shares with its parent compound, Retigabine, which is practically insoluble in aqueous media above pH 4.[1] Improper dissolution is a primary source of variability.

  • Causality: If the compound precipitates in your aqueous buffer, the effective concentration will be unknown and inconsistent between experiments.

  • Recommendation:

    • Primary Stock Preparation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice. Ensure the compound is fully dissolved by vortexing.

    • Aqueous Dilutions: For your final working solution, perform serial dilutions from the DMSO stock into your aqueous experimental buffer (e.g., ACSF, HBSS). It is critical to never exceed a final DMSO concentration of 0.1% in your assay, as higher concentrations can have direct effects on cell health and ion channel function.

    • Solubility Limit: Be aware of the aqueous solubility limit. If you observe any precipitation upon dilution, you have exceeded this limit. You must remake the solution at a lower concentration.

    • pH Consideration: The pH of your final buffer can impact solubility. While physiological pH (~7.4) is required for most cell-based experiments, be mindful that deviations can affect compound solubility.

Q2: I'm observing a high degree of variability in my cell-based assay results, sometimes even within the same day. Could the compound be unstable?

Answer: Yes, instability is a significant concern and can manifest in several ways, leading to inconsistent compound potency and efficacy.

  • Causality & Troubleshooting:

    • Chemical Stability in Solution: While N-Acetyl Retigabine is generally stable, repeated freeze-thaw cycles of stock solutions should be avoided. Aliquoting your primary DMSO stock into single-use volumes is highly recommended to maintain integrity. Store aliquots at -20°C or -80°C.

    • Photostability: The parent compound, Retigabine, is known to be susceptible to photo-oxidation, which can lead to the formation of dimers.[2][3][4] It is prudent to assume N-Acetyl Retigabine may have similar liabilities. Therefore, all experiments should be conducted with minimal exposure to light. Prepare solutions in amber vials and shield experimental setups (e.g., plate readers, patch-clamp rigs) from direct light.

    • Adsorption to Plastics: Lipophilic compounds can adsorb to plastic surfaces, reducing the effective concentration. For sensitive assays, using low-adhesion polypropylene labware can mitigate this.

Q3: My pharmacokinetic study results show highly variable and unexpectedly high concentrations of N-Acetyl Retigabine in plasma. What is the most likely cause?

Answer: The most probable cause is the ex vivo degradation of labile N-glucuronide metabolites back into N-Acetyl Retigabine. This is a well-documented challenge in the bioanalysis of both Retigabine and its N-acetyl metabolite.[5][6]

  • Causality: In the body, Retigabine and N-Acetyl Retigabine are extensively metabolized via N-glucuronidation.[7][8][9][10] These N-glucuronide conjugates can be highly labile and revert to the parent compounds under certain conditions of temperature, pH, and time during sample handling and storage.[5][11] This back-conversion leads to a factitious overestimation of the true in vivo concentrations.

  • Recommendation: A rigorously controlled sample handling and analysis workflow is essential.

    • Sample Collection: Collect blood samples into tubes containing a fluoride preservative (e.g., sodium fluoride) to inhibit enzymatic activity.

    • Immediate Cooling: Place samples on ice immediately after collection.

    • Rapid Processing: Separate plasma by centrifugation in a refrigerated centrifuge as soon as possible.

    • pH Control: The stability of N-glucuronides is pH-dependent. While specific buffering may be needed, rapid processing and freezing are the most critical steps.

    • Storage: Store plasma samples at -80°C immediately after processing. Stability studies have shown significant degradation can occur even at -20°C over short periods.[11]

    • Analytical Method: Utilize a validated LC-MS/MS method with appropriate extraction procedures designed to minimize back-conversion during sample preparation.[5][11][12]

Q4: What is the primary mechanism of action for N-Acetyl Retigabine, and are there potential off-target effects I should control for?

Answer: The primary mechanism of action is the positive allosteric modulation of neuronal Kv7 (KCNQ) potassium channels.[13][14][15] However, off-target activities have been reported, which may need to be considered depending on your experimental context.

  • Primary Target (Kv7 Channels):

    • N-Acetyl Retigabine, like Retigabine, binds to a hydrophobic pocket near the activation gate of Kv7.2, Kv7.3, Kv7.4, and Kv7.5 channels.[16][17]

    • This binding stabilizes the open conformation of the channel, resulting in a hyperpolarizing shift in the voltage-dependence of activation.[18][19][20] This means the channels are more likely to be open at sub-threshold membrane potentials, which dampens neuronal excitability.[13]

  • Potential Off-Target Effects:

    • GABA-A Receptors: At concentrations within the therapeutic range, Retigabine has been shown to be a subtype-selective modulator of GABA-A receptors, preferentially enhancing tonic currents mediated by extrasynaptic δ-subunit-containing receptors.[21][22] This action could contribute to its overall effect on neuronal inhibition.

    • Kv2.1 Channels: Retigabine can also inhibit Kv2.1 channels at low micromolar concentrations, an effect that may be related to its observed neuroprotective properties.[23]

  • Experimental Controls: If your results are difficult to interpret, consider using a selective Kv7 channel blocker like XE991 to confirm that the observed effect is mediated by Kv7 channels.[24] Comparing results in different cell types with varying expression profiles of Kv7, GABA-A, and Kv2.1 channels can also be informative.

Section 2: In-Depth Troubleshooting Guides
Guide 1: In Vitro Electrophysiology (Patch-Clamp)

Core Challenge: Achieving stable and reproducible measurements of N-Acetyl Retigabine's effect on Kv7 channel currents.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Troubleshooting A Prepare fresh working solution (Final DMSO <0.1%) B Check cell health and expression levels A->B C Obtain stable whole-cell configuration (GΩ seal) D Record baseline currents (check for stability/rundown) C->D E Bath apply N-Acetyl Retigabine D->E F Record post-application currents E->F G Analyze voltage-shift & current amplitude H Result: Consistent & Expected? G->H I Inconsistent Shift H->I No J Current Rundown H->J No K Success: Publishable Data H->K Yes L Verify solution stability & concentration. Check voltage-clamp quality. I->L M Improve internal solution (add ATP/GTP). Reduce recording time. J->M

Caption: Troubleshooting workflow for patch-clamp experiments.

  • Preparation:

    • Prepare internal pipette solution containing ATP and GTP (e.g., 4 mM Na2-ATP, 0.3 mM Tris-GTP) to support channel health and minimize rundown.[25]

    • Prepare external solution (ACSF or similar) and fresh working concentrations of N-Acetyl Retigabine immediately before use. Protect from light.

  • Cell Approach & Sealing:

    • Approach a healthy-looking cell (e.g., transfected CHO or cultured neuron) with a fire-polished borosilicate glass pipette (3-5 MΩ resistance).

    • Apply gentle suction to form a gigaohm seal (>1 GΩ). This is critical for low-noise recordings.

  • Whole-Cell Configuration:

    • Apply a sharp pulse of negative pressure to rupture the membrane patch and achieve whole-cell configuration.

    • Allow the cell to equilibrate for 3-5 minutes before recording.

  • Baseline Recording:

    • Hold the cell at a potential where channels are closed (e.g., -80 mV).

    • Apply a voltage-step protocol to elicit Kv7 currents (e.g., step from -80 mV to +20 mV). Repeat this protocol every 15-20 seconds to monitor current stability.

    • Trustworthiness Check: The baseline current amplitude should be stable (<10% change) for at least 3-5 minutes before drug application. If significant rundown is observed, discard the cell.

  • Compound Application:

    • Switch the perfusion system to the external solution containing N-Acetyl Retigabine. Ensure the perfusion is rapid enough to fully exchange the bath around the cell.

  • Effect Recording:

    • Continue applying the same voltage-step protocol. The effect of N-Acetyl Retigabine (increased current at sub-threshold potentials) should become apparent.

    • Record until the effect reaches a steady state (typically 3-5 minutes).

  • Washout & Control:

    • If possible, wash out the compound with the control external solution to demonstrate reversibility.

    • For a negative control, apply a vehicle solution (containing the same final DMSO concentration) to ensure it has no effect on its own. For a positive control, use the parent compound, Retigabine.

Guide 2: Cell-Based Fluorescence Assays (e.g., FluxOR Thallium Flux)

Core Challenge: Achieving a robust signal window and low well-to-well variability for screening applications.

cluster_setup Assay Setup cluster_run Plate Reader cluster_analysis Analysis & Troubleshooting N Plate cells at optimal density O Load with FluxOR dye N->O P Add compound plate (N-Acetyl Retigabine) O->P Q Equilibrate plate R Inject Thallium stimulus & read fluorescence Q->R S Calculate Z'-factor and dose-response T Result: Z' > 0.5 & Consistent? S->T U Low Signal Window T->U No V High Variability T->V No W Success: Reliable Screening Data T->W Yes X Optimize cell density. Confirm channel expression. Increase stimulus concentration. U->X Y Check for pipetting errors. Ensure uniform cell plating. Verify compound solubility. V->Y

Caption: Optimization workflow for fluorescence-based Kv7 assays.

  • Cell Plating:

    • Seed cells stably expressing the Kv7 channel of interest (e.g., CHO-Kv7.2/7.3) into 96- or 384-well black-walled, clear-bottom plates.

    • Causality: Cell density is critical. Too few cells result in a low signal; too many can lead to poor cell health and artifacts. Titrate to find the optimal density.

  • Dye Loading:

    • Prepare the FluxOR dye loading buffer according to the manufacturer's protocol.

    • Remove cell culture medium and add the dye loading buffer to each well.

    • Incubate for 60-90 minutes at room temperature, protected from light.

  • Compound Addition:

    • During dye incubation, prepare a compound source plate by serially diluting the N-Acetyl Retigabine stock.

    • After incubation, transfer the compound dilutions from the source plate to the cell plate. Include vehicle (DMSO) wells for negative controls and a known agonist like Retigabine for positive controls.

    • Allow the compound to incubate with the cells for 15-30 minutes.

  • Fluorescence Reading:

    • Place the cell plate into a fluorescence plate reader equipped with injectors.

    • Set the reader to record a baseline fluorescence for 5-10 seconds.

    • Configure the injector to add the Thallium stimulus buffer.

    • Continue recording the fluorescence signal for 60-120 seconds to measure the influx of thallium through open Kv7 channels.

  • Data Analysis:

    • Analyze the rate of fluorescence increase or the peak signal.

    • Trustworthiness Check: Calculate the Z'-factor for your assay using the positive and negative controls. A Z' > 0.5 indicates a robust and reliable assay suitable for screening.

    • Plot the dose-response curve for N-Acetyl Retigabine and calculate the EC50.

Section 3: Data & Properties Summary
Table 1: Recommended Solvents & Storage Conditions
ParameterRecommendationRationale & Reference
Primary Stock Solvent 100% DMSOEnsures complete dissolution of the hydrophobic molecule.
Stock Concentration 10-50 mMHigh enough to minimize final DMSO% in assays.
Stock Solution Storage Single-use aliquots at -80°CPrevents degradation from freeze-thaw cycles and ensures long-term stability.[11]
Final Assay Solvent Aqueous buffer (e.g., ACSF, HBSS) with ≤0.1% DMSOHigh concentrations of organic solvents can be toxic to cells and interfere with results.
Biological Sample Storage Plasma/Tissue at -80°CCritical to prevent labile N-glucuronide metabolite degradation, which occurs at -20°C.[5][11]
Table 2: Key Pharmacological Properties
PropertyDescriptionReference
Primary Molecular Target Kv7.2, Kv7.3, Kv7.4, Kv7.5 Potassium ChannelsPositive allosteric modulator that opens the channels.[13][15][16]
Mechanism of Action Hyperpolarizing shift in the voltage-dependence of activationStabilizes the channel in an open state at more negative potentials.[18][20]
Metabolism Pathway N-acetylation (of Retigabine) and subsequent N-glucuronidationDoes not involve Cytochrome P450 enzymes.[7][8][10][14]
Key Bioanalytical Issue Instability of N-glucuronide metabolitesCan revert to N-Acetyl Retigabine ex vivo, causing analytical overestimation.[5][6][11]
Potential Off-Targets GABA-A Receptors, Kv2.1 ChannelsMay contribute to the overall pharmacological profile.[21][22][23]
References
  • Licea Perez, H., Boram, S. L., & Evans, C. A. (2015). Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite; overcoming challenges associated with circulating labile N-glucuronide metabolites. Analytical Methods, 7(2), 723–735. [Link]

  • Tompson, D. J., & Padgett, C. S. (2012). Clinical pharmacokinetics of retigabine/ezogabine. Clinical Pharmacokinetics, 51(7), 423–435. [Link]

  • Hartenstein, J., Hiller, A., & Steinfath, M. (2000). Metabolism of retigabine (D-23129), a novel anticonvulsant. Drug Metabolism and Disposition, 28(5), 527–534. [Link]

  • Barrese, V., Miceli, F., Soldovieri, M. V., Ambrosino, P., Iannotti, F. A., Cilio, M. R., & Taglialatela, M. (2010). Neuronal potassium channel openers in the management of epilepsy: role and potential of retigabine. Clinical Pharmacology: Advances and Applications, 2, 225–236. [Link]

  • Wilcox, K. S., Hawkins, N. A., & West, P. J. (2019). The Kv7 modulator, retigabine, is an efficacious antiseizure drug for delayed treatment of organophosphate-induced status epilepticus. Epilepsia, 60(Suppl 2), 48–57. [Link]

  • Brodie, M. J., & Tompson, D. J. (2011). Clinical Pharmacokinetics of Retigabine/Ezogabine. Clinical Pharmacokinetics, 50(12), 775–786. [Link]

  • Boscia, F., Annunziato, L., & Taglialatela, M. (2006). Retigabine and flupirtine exert neuroprotective actions in organotypic hippocampal cultures. Neuropharmacology, 51(2), 283–294. [Link]

  • Andresen, J. A., Gschwind, J. F., & Henshall, D. C. (2018). Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review. Journal of Pharmaceutical and Biomedical Analysis, 159, 296–311. [Link]

  • Licea Perez, H., Boram, S. L., & Evans, C. A. (2014). Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite. RSC Publishing. [Link]

  • Goue, B., Nicolas, O., & Donal, E. (2004). Determination of retigabine and its acetyl metabolite in biological matrices by on-line solid-phase extraction (column switching) liquid chromatography with tandem mass spectrometry. Journal of Chromatography B, 809(1), 107–115. [Link]

  • Mandrioli, R., Mercolini, L., & Raggi, M. A. (2019). Ion-Channel Antiepileptic Drugs: An Analytical Perspective on the Therapeutic Drug Monitoring (TDM) of Ezogabine, Lacosamide, and Zonisamide. Molecules, 24(12), 2291. [Link]

  • Amato, G., Iovino, M., Al-Hussain, F., Abagnale, G., Di Mauro, G., Soldovieri, M. V., ... & Taglialatela, M. (2022). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. Journal of Medicinal Chemistry, 65(1), 389–409. [Link]

  • Czuczwar, S. J., & Patsalos, P. N. (2003). Retigabine: the newer potential antiepileptic drug. Pharmacological Reports, 55(2), 129–137. [Link]

  • Bialer, M., & White, H. S. (2010). Profile of ezogabine (retigabine) and its potential as an adjunctive treatment for patients with partial-onset seizures. Epilepsy & Behavior, 19(3), 283–287. [Link]

  • Van der Horst, J., van der Gracht, A. M. F., & Snyders, D. J. (2016). The anticonvulsant retigabine suppresses neuronal KV2-mediated currents. Scientific Reports, 6, 35080. [Link]

  • Amato, G., Iovino, M., Al-Hussain, F., Abagnale, G., Di Mauro, G., Soldovieri, M. V., ... & Taglialatela, M. (2022). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. ACS Publications. [Link]

  • Blackburn-Munro, G., & Dalby-Brown, W. (2004). Retigabine: chemical synthesis to clinical application. CNS Drug Reviews, 10(1), 1–20. [Link]

  • Treven, M., Schüttler, A., & Sieghart, W. (2015). The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors. Epilepsia, 56(9), 1395–1404. [Link]

  • Treven, M., Schüttler, A., & Sieghart, W. (2015). The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors. Epilepsia, 56(9), 1395–1404. [Link]

  • National Center for Biotechnology Information (n.d.). Ezogabine. In PubChem. Retrieved from [Link]

  • Corbin-Leftwich, A., Gofman, Y., & Yifrach, O. (2016). Retigabine holds KV7 channels open and stabilizes the resting potential. The Journal of general physiology, 148(1), 1–11. [Link]

  • Tatulian, L., Delmas, P., & Abogadie, F. C. (2001). Activation of expressed KCNQ2/KCNQ3 channels and native M-type K+ currents by the anticonvulsant retigabine. The Journal of neuroscience, 21(15), 5535–5545. [Link]

  • Abdul-Kader, B., Tiscione, S. A., & Ring, E. T. (2019). Activation of Kv7 channels with the anticonvulsant retigabine alleviates neuropathic pain behaviour in the streptozotocin rat model of diabetic neuropathy. Journal of Drug Targeting, 27(10), 1118–1126. [Link]

  • Schenzer, A., Friedrich, T., & Pusch, M. (2005). Molecular Determinants of KCNQ (Kv7) K+ Channel Sensitivity to the Anticonvulsant Retigabine. The Journal of Neuroscience, 25(20), 5051–5060. [Link]

  • Williams, S. R., & Wozny, C. (2011). Errors in the measurement of voltage-activated ion channels in cell-attached patch-clamp recordings. Nature Communications, 2, 264. [Link]

  • Gunthorpe, M. J., Large, C. H., & Sankar, R. (2012). The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy. Epilepsia, 53(3), 412–424. [Link]

  • Wuttke, T. V., Seebohm, G., & Bail, S. (2005). The new anticonvulsant retigabine favors voltage-dependent opening of the Kv7.2 (KCNQ2) channel by binding to its activation gate. Molecular Pharmacology, 67(4), 1009–1017. [Link]

  • Zhang, J., Nan, F., & Gao, Z. B. (2014). An N-propargyled Retigabine With Improved Brain Distribution and Enhanced Antiepileptic Activity. Molecular Pharmacology, 87(1), 18–26. [Link]

  • Wang, Y., Zhang, Y., & Chen, J. (2024). Identification of a new retigabine derivative with improved photostability for selective activation of neuronal Kv7 channels and antiseizure activity. Epilepsia. [Link]

  • Hansen, H. H., Kristensen, O., & Blackburn-Munro, G. (2007). The neuronal KCNQ channel opener retigabine inhibits locomotor activity and reduces forebrain excitatory responses to the psychostimulants cocaine, methylphenidate and phencyclidine. European Journal of Pharmacology, 570(1-3), 101–110. [Link]

  • Wuttke, T. V., Seebohm, G., Bail, S., Maljevic, S., & Lerche, H. (2005). The new anticonvulsant retigabine favors voltage-dependent opening of the Kv7.2 (KCNQ2) channel by binding to its activation gate. Molecular pharmacology, 67(4), 1009–1017. [Link]

  • Hu, H., & Vervaeke, K. (2008). Differential effects of Kv7 (M-) channels on synaptic integration in distinct subcellular compartments of rat hippocampal pyramidal neurons. The Journal of Physiology, 586(Pt 24), 6029–6045. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing N-Acetyl Retigabine Toxicity in Cell Culture

Introduction N-Acetyl Retigabine is the primary metabolite of Retigabine (Ezogabine), a first-in-class neuronal potassium channel opener developed for treating epilepsy.[1][2] Its mechanism centers on the positive allost...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Acetyl Retigabine is the primary metabolite of Retigabine (Ezogabine), a first-in-class neuronal potassium channel opener developed for treating epilepsy.[1][2] Its mechanism centers on the positive allosteric modulation of Kv7 (KCNQ) voltage-gated potassium channels, which are crucial for stabilizing the neuronal membrane potential and controlling excitability.[1][2] Researchers utilizing N-Acetyl Retigabine in vitro aim to harness these effects to study neuronal hyperexcitability, develop novel therapeutics, and investigate the role of Kv7 channels in various physiological and pathological states.

However, like many bioactive small molecules, achieving a clear therapeutic or experimental window can be challenging. Researchers often encounter cytotoxicity that can confound experimental results, masking the compound's specific on-target effects. This guide provides in-depth troubleshooting strategies, detailed protocols, and field-proven insights to help you minimize the toxicity of N-Acetyl Retigabine in your cell culture experiments, ensuring data integrity and reproducibility.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges and questions encountered when working with N-Acetyl Retigabine.

Q1: My cells are showing significant death, even at concentrations where I expect to see Kv7 channel modulation. What is the most likely cause?

A1: This is a common issue that can stem from several sources. The most frequent culprits are:

  • Solvent Toxicity: N-Acetyl Retigabine is poorly soluble in aqueous media and typically requires a polar organic solvent like Dimethyl Sulfoxide (DMSO) for stock solutions.[3] High final concentrations of DMSO in the culture medium are toxic to most cell lines.[4] It is critical to keep the final DMSO concentration as low as possible, typically below 0.5%, and ideally at or below 0.1%.[4]

  • Compound Precipitation: If the compound precipitates out of the culture medium upon dilution from the DMSO stock, the resulting microcrystals can be cytotoxic. This can also lead to inaccurate and inconsistent effective concentrations in your assay.[5]

  • Off-Target Effects at High Concentrations: While the primary target is the Kv7 channel, at higher concentrations, Retigabine and its metabolites can have off-target effects, including weak interactions with GABA-A receptors.[6] These can contribute to cytotoxicity.

  • Oxidative Stress: Studies on the parent compound, Retigabine, suggest it can have antioxidant properties in some contexts but, like many xenobiotics, its metabolism or interaction with cellular systems can also induce the production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[7][8]

Q2: What is the best practice for preparing and dissolving N-Acetyl Retigabine to avoid solubility issues?

A2: Proper preparation of your stock and working solutions is the single most important step to prevent compound-related artifacts.

  • Use High-Quality, Anhydrous DMSO: Start with a fresh, unopened bottle of anhydrous (≤0.02% water) DMSO. Moisture-contaminated DMSO can significantly reduce the solubility of hydrophobic compounds.[9]

  • Prepare a High-Concentration Stock: Create a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. Ensure complete dissolution by gentle vortexing or sonication in a water bath.[4][5] Brief, gentle warming to 37°C can also help, but should be done with caution to avoid compound degradation.[4]

  • Perform Serial Dilutions in 100% DMSO: When creating a dose-response curve, perform your serial dilutions in 100% DMSO, not in aqueous media.[4][10] This ensures the compound remains solubilized at each step.

  • Final Dilution into Pre-warmed Medium: For the final step, add the small volume of DMSO stock directly to your pre-warmed (37°C) cell culture medium and mix immediately and thoroughly.[10] Adding the DMSO stock to a larger volume of aqueous buffer helps prevent localized precipitation.[10]

  • Never Freeze-Thaw Stock Solutions Repeatedly: Aliquot your high-concentration stock into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4]

Q3: How do I differentiate between true cytotoxicity and the intended on-target effect of neuronal silencing?

A3: This is a critical experimental question. The on-target effect of a Kv7 channel opener is to hyperpolarize the cell membrane, making it less excitable.[2] In continuously firing neuronal cultures, this can lead to a quiescent state that might be misinterpreted as cell death in certain metabolic assays (like MTT or XTT) that rely on cellular reductase activity.

  • Use a Multi-Assay Approach: Do not rely on a single viability assay.

    • Metabolic Assays (MTT, XTT, PrestoBlue): Measure cellular metabolic activity. A decrease could mean cell death OR reduced metabolic rate due to neuronal silencing.

    • Membrane Integrity Assays (LDH release, Propidium Iodide/Trypan Blue staining): These assays directly measure cell death by detecting compromised cell membranes.[11] If you see a drop in MTT signal but no increase in LDH release or PI staining, your cells are likely quiescent but alive.

    • Apoptosis Assays (Annexin V/PI, Caspase-3/7 activity): These specifically measure programmed cell death pathways.

  • Include a Positive Control for On-Target Effect: Use a known, well-characterized Kv7 channel blocker like XE991. Co-treatment with XE991 should reverse the hyperpolarizing effects of N-Acetyl Retigabine. If cytotoxicity is prevented by the blocker, it suggests the effect is linked to on-target channel activity. If toxicity persists, it is likely an off-target effect.

Q4: Are there any media supplements I can use to proactively reduce the toxicity of N-Acetyl Retigabine?

A4: Yes. If you suspect oxidative stress is a contributing factor, supplementing your culture medium can significantly improve cell health.

  • N-Acetylcysteine (NAC): A potent antioxidant and precursor to glutathione, NAC is a standard supplement for mitigating drug-induced oxidative stress.[12] Typical working concentrations are 1-5 mM.

  • Vitamin E (α-Tocopherol): A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[13] Use water-soluble formulations for cell culture.

  • Pyruvate: Sodium pyruvate is often included in media formulations and can act as an antioxidant by scavenging hydrogen peroxide.

Important: Always run a control with the supplement alone to ensure it does not affect your experimental endpoint. The goal is to mitigate off-target toxicity without masking the on-target effects.[14][15]

Part 2: In-Depth Troubleshooting Guides

This section provides structured workflows for diagnosing and solving specific toxicity-related problems.

Guide 1: Diagnosing the Root Cause of Unexpected Cytotoxicity

If your initial experiments show high levels of cell death, follow this systematic approach to identify the source of the problem.

Experimental Workflow: Cytotoxicity Root Cause Analysis

cluster_0 Phase 1: Validate Controls & Reagents cluster_1 Phase 2: Investigate Compound-Specific Effects cluster_2 Phase 3: Mechanistic Investigation A Start: Unexpected Cell Death Observed B Step 1: Run Vehicle Control (Medium + Max % DMSO) A->B C Step 2: Assess Cell Viability B->C D Is Viability < 95% in Vehicle Control? C->D E YES: DMSO concentration is too high. Reduce final % DMSO. D->E Yes F NO: DMSO is not the primary cause. D->F No G Step 3: Check for Precipitation (Visually inspect wells after dosing) F->G H Is precipitate visible? G->H I YES: Solubility issue. Re-prepare stock/working solutions. See FAQ Q2. H->I Yes J NO: Compound is likely soluble. H->J No K Step 4: Perform Dose-Response Curve (e.g., 0.1 µM to 100 µM) J->K L Step 5: Run Parallel Viability Assays (Metabolic vs. Membrane Integrity) K->L M Compare Assay Results L->M N Metabolic↓, Membrane Intact↑ Suggests Quiescence/On-Target Effect M->N O Metabolic↓, Membrane Intact↓ Confirms True Cytotoxicity M->O P Step 6: Assess Oxidative Stress (e.g., DCFDA or CellROX assay) O->P Q Is ROS production increased? P->Q R YES: Implicates Oxidative Stress. Proceed to Mitigation Protocol. Q->R Yes S NO: Toxicity mechanism is likely independent of ROS. Q->S No

Caption: Troubleshooting workflow for diagnosing N-Acetyl Retigabine cytotoxicity.

Guide 2: Mitigating Oxidative Stress-Induced Toxicity

If your diagnostic workflow (Guide 1) indicates that increased Reactive Oxygen Species (ROS) production is correlated with cell death, the following protocol can help mitigate this specific toxic mechanism.

Protocol: Co-treatment with Antioxidants to Reduce Cytotoxicity

This protocol is designed to test whether an antioxidant can rescue cells from N-Acetyl Retigabine-induced toxicity.

Materials:

  • Your cell line of interest, seeded in appropriate multi-well plates.

  • N-Acetyl Retigabine high-concentration stock in DMSO.

  • N-Acetylcysteine (NAC) stock solution (e.g., 500 mM in sterile water or PBS, pH adjusted to 7.4).

  • Cell culture medium, pre-warmed to 37°C.

  • Reagents for your chosen cytotoxicity assay (e.g., LDH release kit).

Procedure:

  • Cell Seeding: Seed cells at a density optimized for a 24-48 hour viability assay.[16] Allow cells to adhere and recover for 18-24 hours.

  • Prepare Treatment Groups: Design your plate layout to include the following conditions (in triplicate or quadruplicate):

    • Untreated Control: Cells in medium only.

    • Vehicle Control: Cells + medium + highest final % DMSO.

    • Antioxidant Control: Cells + medium + NAC (e.g., final concentration of 5 mM).

    • N-Acetyl Retigabine Only: Cells + medium + various concentrations of N-Acetyl Retigabine (e.g., a 5-point curve around your expected toxic concentration).

    • Co-treatment Group: Cells + medium + NAC (5 mM) + various concentrations of N-Acetyl Retigabine.

  • Dosing:

    • For the co-treatment and antioxidant control wells, first add the NAC to the medium and mix gently.

    • Next, add the corresponding dilutions of N-Acetyl Retigabine (or DMSO for controls) to all appropriate wells.

  • Incubation: Incubate the plate for your desired time point (e.g., 24 or 48 hours) under standard culture conditions (37°C, 5% CO2).

  • Assess Cytotoxicity: Perform your chosen membrane integrity assay (e.g., LDH release) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize all data to the untreated control group (set to 100% viability or 0% cytotoxicity).

    • Compare the cytotoxicity curves of "N-Acetyl Retigabine Only" versus the "Co-treatment Group".

    • A significant rightward shift in the cytotoxicity curve for the co-treatment group indicates that oxidative stress is a major contributor to the observed toxicity and that NAC can successfully mitigate it.

Part 3: Data Summaries and Best Practices

Table 1: Recommended Starting Parameters for In Vitro Experiments
ParameterRecommendationRationale & Key Considerations
Solvent Anhydrous DMSON-Acetyl Retigabine is practically insoluble in aqueous media.[17] Anhydrous DMSO prevents moisture-induced precipitation.[9]
Stock Concentration 10-50 mMA high concentration minimizes the volume of DMSO added to the final culture, reducing solvent toxicity.[4]
Final DMSO % ≤ 0.1% (ideal), < 0.5% (acceptable)Most cell lines show stress or toxicity at DMSO concentrations >0.5%.[4] Always include a matched vehicle control.[4]
Experimental Conc. Range 0.1 µM - 30 µMThe parent compound, Retigabine, shows half-maximal effects on Kv7 channels around 1 µM.[6] Toxicity is more likely at higher concentrations (>10-20 µM).[6]
Viability Assay Membrane Integrity (LDH, PI)Differentiates true cell death from on-target metabolic suppression/quiescence.[11]
Proactive Mitigation N-Acetylcysteine (1-5 mM)Can be added to the medium to counteract potential oxidative stress without interfering with on-target Kv7 modulation.[14][15]
Best Practices for Experimental Design
  • Perform a Vehicle Toxicity Test: Before starting any experiment, determine the maximum tolerable DMSO concentration for your specific cell line. Expose your cells to a range of DMSO concentrations (e.g., 0.01% to 1.0%) for 48 hours and assess viability.

  • Always Use a Positive Control: For cytotoxicity assays, include a compound known to induce cell death (e.g., Staurosporine for apoptosis, Triton X-100 for necrosis) to validate that your assay system is working correctly.[11][18]

  • Mind the "Edge Effect": In multi-well plates, the outer wells are prone to evaporation, which can concentrate the compound and lead to artificially high toxicity.[16] To minimize this, fill the outer wells with sterile PBS or medium and do not use them for experimental data points.[16]

  • Confirm On-Target Activity: Alongside your toxicity assays, run a parallel experiment to confirm that N-Acetyl Retigabine is active at its intended target in your system. This could be a patch-clamp experiment, a membrane potential-sensitive dye assay, or an assay measuring downstream signaling.

Part 4: Visualizing the Mechanism of Toxicity

The primary mechanism of action for N-Acetyl Retigabine is the modulation of Kv7 channels. However, off-target toxicity, particularly at higher concentrations, is often linked to an imbalance in cellular redox homeostasis, leading to apoptosis.

Diagram: Proposed Pathway of N-Acetyl Retigabine Induced Toxicity

NAR N-Acetyl Retigabine Kv7 Kv7.2/7.3 Channels NAR->Kv7 On-Target Modulation Mito Mitochondrial Stress (Off-Target Effect) NAR->Mito High Concentrations Hyperpol Membrane Hyperpolarization Kv7->Hyperpol OnTarget Therapeutic Effect (Reduced Excitability) Hyperpol->OnTarget ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS OxStress Oxidative Stress ROS->OxStress Bax Bax/Bcl-2 Ratio ↑ OxStress->Bax Caspase Caspase-3 Activation Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis NAC N-Acetylcysteine (NAC) GSH ↑ Glutathione (GSH) NAC->GSH GSH->ROS Scavenges

Caption: On-target vs. off-target pathways of N-Acetyl Retigabine.

References

  • ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium?. Retrieved from [Link]

  • Wang, X., et al. (2018). Retigabine attenuates focal cerebral ischemic injury through inhibiting mitochondria-dependent apoptotic pathway. European Review for Medical and Pharmacological Sciences, 22(15), 5018-5023. Retrieved from [Link]

  • Miceli, F., et al. (2008). Neuronal potassium channel openers in the management of epilepsy: role and potential of retigabine. Neuropsychiatric Disease and Treatment, 4(4), 741–751. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Ezogabine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • Frontiers Media SA. (2023). Editorial: Impacts of drug-induced oxidative stress. Frontiers in Pharmacology. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • Drugs.com. (2025, April 6). Ezogabine Side Effects: Common, Severe, Long Term. Retrieved from [Link]

  • U.S. National Library of Medicine. (2023). Editorial: Impacts of drug-induced oxidative stress. Frontiers in Pharmacology. Retrieved from [Link]

  • Mayo Clinic. (2025, October 1). Ezogabine (oral route) - Side effects & dosage. Retrieved from [Link]

  • U.S. National Library of Medicine. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Food and Chemical Toxicology. Retrieved from [Link]

  • French, J. A., et al. (2011). Ezogabine AKA Retigabine: Is More Better? Trying to Find the Right Dose From Clinical Trials. Epilepsy Currents, 11(4), 113–115. Retrieved from [Link]

  • Treven, M., et al. (2012). The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors. Epilepsia, 53(9), 1549-1558. Retrieved from [Link]

  • Perricone, U., et al. (2020). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. Journal of Medicinal Chemistry, 63(23), 14664-14684. Retrieved from [Link]

  • Will, Y., et al. (2011). Drug-Induced Oxidative Stress and Toxicity. Toxicological Sciences, 120(Suppl 1), S1-S14. Retrieved from [Link]

  • Segal, E., et al. (2016). Adolescent Clinical Development of Ezogabine/Retigabine as Adjunctive Therapy for Partial-Onset Seizures: Pharmacokinetics and Tolerability. Journal of Child Neurology, 31(14), 1571-1577. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • Lange, W., et al. (2009). Refinement of the binding site and mode of action of the anticonvulsant Retigabine on KCNQ K+ channels. Molecular Pharmacology, 75(2), 272-280. Retrieved from [Link]

  • Blackburn-Munro, G., & Munro, G. (2003). Retigabine: chemical synthesis to clinical application. Current Opinion in Investigational Drugs, 4(12), 1490-1497. Retrieved from [Link]

  • Grilli, M., et al. (2009). Retigabine and flupirtine exert neuroprotective actions in organotypic hippocampal cultures. British Journal of Pharmacology, 156(6), 963-973. Retrieved from [Link]

  • ResearchGate. (n.d.). The main effects of drug-induced oxidative stress in cells. Retrieved from [Link]

  • Perricone, U., et al. (2020). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. Journal of Medicinal Chemistry, 63(23), 14664-14684. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ezogabine. PubChem Compound Summary for CID 121892. Retrieved from [Link]

  • Dove Medical Press. (2026, January 14). Nanomedicine-enabled/augment cell autophagy to mitigate and boycott th. International Journal of Nanomedicine. Retrieved from [Link]

  • Forcelli, P. A., et al. (2013). Profile of retigabine-induced neuronal apoptosis in the developing rat brain. Epilepsia, 54(7), 1265-1273. Retrieved from [Link]

  • U.S. National Library of Medicine. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Current Protocols in Toxicology. Retrieved from [Link]

  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • Coompo Research Chemicals. (n.d.). N-Acetyl Retigabine | 229970-68-7. Retrieved from [Link]

  • Gunthorpe, M. J., et al. (2012). The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy. Epilepsia, 53(3), 412-424. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Acetyl Retigabine. PubChem Compound Summary for CID 10107340. Retrieved from [Link]

  • Fazio, L., et al. (2024). Retigabine, a potassium channel opener, restores thalamocortical neuron functionality in a murine model of autoimmune encephalomyelitis. Brain, Behavior, and Immunity, 122, 202-215. Retrieved from [Link]

  • Manville, R. W., & Abbott, G. W. (2021). KCNQ3 is the principal target of retigabine in CA1 and subicular excitatory neurons. Journal of Neurophysiology, 125(4), 1368-1379. Retrieved from [Link]

  • Hüll, K., et al. (2024). Retigabine and gabapentin restore channel function and neuronal firing in a cellular model of an epilepsy-associated dominant-negative KCNQ5 variant. Neuropharmacology, 250, 109892. Retrieved from [Link]

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Optimization

N-Acetyl Retigabine Dose-Response Curve: Technical Support &amp; Troubleshooting Guide

Welcome to the technical support center for N-Acetyl Retigabine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of generating reliable and reproducible...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Acetyl Retigabine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of generating reliable and reproducible dose-response curves. As a key metabolite of Retigabine (also known as Ezogabine), understanding its experimental behavior is crucial for accurate data interpretation. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.

Understanding the Mechanism: The "Why" Behind the Experiment

N-Acetyl Retigabine, like its parent compound, is known to interact with voltage-gated potassium channels of the KCNQ family (Kv7).[1][2] Retigabine is an anticonvulsant that functions by opening neuronal Kv7.2-7.5 voltage-activated K+ channels.[1] These channels are critical for stabilizing the neuronal membrane potential and controlling excitability.[1] The primary mechanism of action for Retigabine involves a hyperpolarizing shift in the voltage-dependence of channel activation, making it easier for the channels to open and dampen neuronal firing.[3][4][5] N-Acetyl Retigabine is the primary metabolite of Retigabine.[6][7] Challenges in generating a classic sigmoidal dose-response curve can often be traced back to the compound's specific interactions with these channels, its chemical properties, or the experimental setup itself.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when working with N-Acetyl Retigabine.

Q1: What is the primary molecular target of N-Acetyl Retigabine?

A1: N-Acetyl Retigabine is the N-acetylated metabolite of Retigabine.[8] Retigabine primarily targets the KCNQ (Kv7) family of voltage-gated potassium channels, specifically subtypes KCNQ2 through KCNQ5.[1][2] It is less active on the KCNQ1 subtype, which is predominantly found in cardiac tissue.[9][10] The binding site for Retigabine has been identified within a hydrophobic pocket near the channel's activation gate, involving key residues in the S5 and S6 transmembrane segments.[5][11] While N-Acetyl Retigabine is a metabolite, its activity profile at KCNQ channels should be experimentally determined, as the acetylation may alter its potency and selectivity.

Q2: I'm seeing a very shallow or incomplete dose-response curve. Is this normal?

A2: This is a frequently encountered challenge. Several factors can contribute to a non-ideal dose-response curve:

  • Compound Stability: Retigabine and its analogues can be susceptible to photodegradation and oxidation.[6] This can lead to a decrease in the effective concentration of the active compound over the course of an experiment, resulting in a shallower curve.

  • Off-Target Effects: At higher concentrations, Retigabine has been reported to interact with other targets, such as GABA-A receptors.[12][13] These off-target effects can confound the dose-response relationship, leading to a plateau or even a decrease in the measured response at high concentrations.

  • Complex Mechanism: The modulatory effect of Retigabine is not a simple on/off switch. It shifts the voltage dependence of channel activation.[3][4][5] The magnitude of this effect can be influenced by the membrane potential of the cells in your assay, potentially leading to a less pronounced dose-response relationship under certain experimental conditions.

Q3: What is the recommended solvent and storage condition for N-Acetyl Retigabine?

A3: N-Acetyl Retigabine is soluble in organic solvents such as DMSO, chloroform, and dichloromethane.[14] For cell-based assays, it is common practice to prepare a high-concentration stock solution in anhydrous DMSO.[15] It is crucial to use fresh, high-quality DMSO, as moisture can affect compound solubility and stability.[15] Stock solutions should be stored at -20°C or -80°C and protected from light.[14] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Q4: What are typical EC50 values for Retigabine? Can I expect similar values for N-Acetyl Retigabine?

A4: The EC50 of Retigabine varies depending on the specific KCNQ channel subtype and the experimental system. Reported EC50 values for the shift in the half-activation potential (ΔV50) of KCNQ2/3 channels are in the low micromolar range, around 2.0 ± 1.3 µM.[16] For current potentiation in fluorescence-based assays, the EC50 can be higher, for instance, 11.2 ± 1.6 µM for KCNQ2/Kv7.3.[7] You should not assume that N-Acetyl Retigabine will have the same EC50 as Retigabine. The addition of the acetyl group can alter the compound's binding affinity and efficacy, necessitating an independent determination of its dose-response curve.

Troubleshooting Guide: From Flat Lines to Perfect Curves

When your dose-response curve for N-Acetyl Retigabine isn't meeting expectations, a systematic approach to troubleshooting is key. This guide will walk you through potential issues and their solutions.

Problem 1: Low Potency or No Response

This is often the first sign that something is amiss in your experimental setup.

Potential Causes & Solutions:

  • Compound Degradation:

    • Insight: Retigabine is known to be light-sensitive and can degrade, leading to a loss of potency.[6]

    • Protocol:

      • Prepare fresh stock solutions of N-Acetyl Retigabine from a reputable supplier.

      • Protect all solutions containing the compound from light by using amber vials or wrapping containers in aluminum foil.

      • Minimize the time the compound spends in aqueous solutions at room temperature. Prepare dilutions immediately before use.

  • Incorrect Salt Form or Purity:

    • Insight: Ensure you are using the correct form of the compound and that its purity is verified. The hydrochloride salt of Retigabine has different solubility properties.[17]

    • Protocol:

      • Confirm the CAS number and salt form of your N-Acetyl Retigabine.

      • If possible, obtain a certificate of analysis (CoA) to verify the purity.

  • Suboptimal Assay Conditions:

    • Insight: The activity of KCNQ channel openers can be highly dependent on the assay conditions, such as the membrane potential of the cells.

    • Protocol:

      • If using electrophysiology, ensure your voltage protocols are appropriate to detect a hyperpolarizing shift in channel activation.

      • For fluorescence-based assays (e.g., using thallium flux), optimize the cell plating density and dye loading conditions.

Problem 2: High Variability Between Replicates

Inconsistent data points can make it impossible to fit a reliable dose-response curve.

Potential Causes & Solutions:

  • Poor Solubility:

    • Insight: If the compound precipitates out of solution at higher concentrations, you will see high variability and a flattening of the curve. While Retigabine is soluble in DMSO, its solubility in aqueous media is pH-dependent and generally low.[18]

    • Protocol:

      • Visually inspect your dilution series for any signs of precipitation.

      • Consider using a lower percentage of DMSO in your final assay volume, but ensure it is sufficient to maintain solubility. A final DMSO concentration of <0.5% is generally recommended for cell-based assays.

      • Briefly sonicate your stock solution before preparing dilutions to ensure it is fully dissolved.

  • Cell Health and Passage Number:

    • Insight: The expression levels of KCNQ channels can vary with cell passage number and overall cell health.

    • Protocol:

      • Use cells within a consistent and low passage number range for all experiments.

      • Regularly monitor cell morphology and viability.

      • Ensure consistent cell seeding density across all wells of your assay plate.

Problem 3: A Biphasic or "U-Shaped" Dose-Response Curve

This type of curve suggests multiple mechanisms of action are at play.

Potential Causes & Solutions:

  • Off-Target Effects:

    • Insight: As mentioned, at higher concentrations (>10 µM), Retigabine can modulate GABA-A receptors, which could lead to confounding effects in your assay, especially in neuronal cell models.[12][13][19]

    • Protocol:

      • Lower the maximum concentration in your dose-response curve to a range where the compound is expected to be selective for KCNQ channels.

      • If your experimental system expresses GABA-A receptors, consider using a GABA-A antagonist as a control to see if it abolishes the second phase of your curve.

  • Channel Subtype Complexity:

    • Insight: N-Acetyl Retigabine may have different affinities and efficacies for various KCNQ channel subtypes (KCNQ2, KCNQ3, KCNQ4, KCNQ5) that may be endogenously expressed in your cell line.[2][9] This can lead to a complex dose-response relationship that is a composite of its effects on multiple channel types.

    • Protocol:

      • Use a cell line that is known to express a specific KCNQ channel subtype of interest, or use a heterologous expression system (e.g., CHO or HEK cells) transfected with the specific KCNQ subunit(s) you wish to study.[4][9]

Experimental Workflow & Data Presentation

A well-structured experiment is the foundation of a reliable dose-response curve.

Workflow for Generating a Dose-Response Curve

DoseResponseWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare fresh N-Acetyl Retigabine stock in DMSO B Culture and plate cells at optimal density C Prepare serial dilutions of the compound B->C D Treat cells with varying concentrations C->D E Incubate for a defined period D->E F Measure cellular response (e.g., fluorescence, current) E->F G Normalize data to positive and negative controls F->G H Plot normalized response vs. log[concentration] G->H I Fit data to a four-parameter logistic equation H->I J Determine EC50, Hill slope, and efficacy I->J

Caption: A typical experimental workflow for generating a dose-response curve.

Data Summary Table

For clear comparison, summarize your dose-response data in a table.

ParameterN-Acetyl RetigabineRetigabine (Control)
EC50 (µM) Your ValueYour Value
Hill Slope Your ValueYour Value
Maximal Efficacy (%) Your ValueYour Value
Assay System e.g., CHO-KCNQ2/3e.g., CHO-KCNQ2/3
Detection Method e.g., Thallium Fluxe.g., Thallium Flux

Signaling Pathway Visualization

Understanding the context of N-Acetyl Retigabine's action is crucial.

KCNQ_Signaling cluster_membrane Cell Membrane KCNQ KCNQ2/3 Channel (Closed State) KCNQ_open KCNQ2/3 Channel (Open State) KCNQ->KCNQ_open Favors open conformation K_ion KCNQ_open->K_ion K+ Efflux Hyperpolarization Membrane Hyperpolarization KCNQ_open->Hyperpolarization Leads to NAR N-Acetyl Retigabine NAR->KCNQ Binds to activation gate Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability

Caption: Mechanism of KCNQ channel activation by N-Acetyl Retigabine.

By taking a systematic and informed approach, you can overcome the challenges associated with generating a dose-response curve for N-Acetyl Retigabine and produce high-quality, reproducible data. Should you have further questions, do not hesitate to reach out to our technical support team.

References

  • KCNQ Channel Openers: Mechanism, Types, And Therapeutic Uses. (2025). Google Vertex AI Search.
  • Porter, B. E., et al. (2012). The spectrum of anticonvulsant efficacy of retigabine (ezogabine) in animal models: implications for clinical use. Epilepsia, 53(1), 133-140. [Link]

  • Treven, M., et al. (2015). The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors. Epilepsia, 56(8), 1159-1169. [Link]

  • Treven, M., et al. (2015). The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors. Epilepsia, 56(8), 1159-1169. [Link]

  • Porter, B. E., et al. (2012). The spectrum of anticonvulsant efficacy of retigabine (ezogabine) in animal models: Implications for clinical use. ResearchGate. [Link]

  • Brodie, M. J., et al. (2011). Efficacy of Retigabine in Adjunctive Treatment of Partial Onset Seizures in Adults. Therapeutic Advances in Neurological Disorders, 4(1), 3-10. [Link]

  • Martyn-St James, M., et al. (2012). The efficacy and safety of retigabine and other adjunctive treatments for refractory partial epilepsy: a systematic review and indirect comparison. Health Technology Assessment, 16(36), 1-119. [Link]

  • Apland, J. P., et al. (2017). The Kv7 modulator, retigabine, is an efficacious antiseizure drug for delayed treatment of organophosphate-induced status epilepticus. Epilepsia, 58(10), 1738-1747. [Link]

  • Miceli, F., et al. (2022). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. Journal of Medicinal Chemistry, 65(17), 11636-11653. [Link]

  • Barrese, V., et al. (2010). Neuronal potassium channel openers in the management of epilepsy: role and potential of retigabine. Clinical Pharmacology: Advances and Applications, 2, 225-236. [Link]

  • Miceli, F., et al. (2022). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7. iris.unina.it. [Link]

  • Peretz, A., et al. (2010). Dose-response curve of meclofenamate and retigabine opener activity for KCNQ2/Q3 channels and their additive effects upon coapplication. ResearchGate. [Link]

  • Tatulian, L., et al. (2001). Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine. The Journal of Neuroscience, 21(15), 5535-5545. [Link]

  • Blackburn-Munro, G., & Dalby-Brown, W. (2004). Retigabine: chemical synthesis to clinical application. Current Opinion in Investigational Drugs, 5(7), 746-754. [Link]

  • Zhang, L., et al. (2018). Discovery of Novel Retigabine Derivatives as Potent KCNQ4 and KCNQ5 Channel Agonists with Improved Specificity. ACS Medicinal Chemistry Letters, 9(9), 903-908. [Link]

  • Soh, H., et al. (2021). KCNQ3 is the principal target of retigabine in CA1 and subicular excitatory neurons. Journal of Neurophysiology, 125(4), 1369-1382. [Link]

  • Wu, Y. J., & Dworetzky, S. I. (2005). Recent Developments on KCNQ Potassium Channel Openers. Current Medicinal Chemistry, 12(4), 453-460. [Link]

  • Wuttke, T. V., et al. (2005). The new anticonvulsant retigabine favors voltage-dependent opening of the Kv7.2 (KCNQ2) channel by binding to its activation gate. Molecular Pharmacology, 67(4), 1009-1017. [Link]

  • Schenzer, A., et al. (2005). Effect of the KCNQ potassium channel opener retigabine on single KCNQ2/3 channels expressed in CHO cells. The Journal of Physiology, 568(Pt 2), 345-354. [Link]

  • Miceli, F., et al. (2022). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. Journal of Medicinal Chemistry, 65(17), 11636-11653. [Link]

  • Lange, W., et al. (2009). Refinement of the binding site and mode of action of the anticonvulsant Retigabine on KCNQ K+ channels. Molecular Pharmacology, 75(2), 272-280. [Link]

  • Ezogabine. (n.d.). PubChem. [Link]

  • Yellen, G. (2002). Retigabine holds KV7 channels open and stabilizes the resting potential. The Journal of General Physiology, 120(5), 589-592. [Link]

  • Rundfeldt, C. (1997). The new anticonvulsant retigabine (D-23129) acts as an opener of K+ channels in neuronal cells. European Journal of Pharmacology, 336(2-3), 243-249. [Link]

  • Wang, I., et al. (2018). Pore- and voltage sensor–targeted KCNQ openers have distinct state-dependent actions. The Journal of General Physiology, 150(9), 1272-1286. [Link]

  • Dupont, G., et al. (2018). Treatment of myotonia congenita with retigabine in mice. Experimental Neurology, 309, 10-19. [Link]

  • Statland, J. M., et al. (2023). Retigabine suppresses loss of force in mouse models of hypokalaemic periodic paralysis. Brain, 146(1), 223-234. [Link]

  • Dupont, G., et al. (2018). Treatment of Myotonia Congenita with Retigabine in Mice. Experimental Neurology, 309, 10-19. [Link]

  • N-Acetyl Retigabine | 229970-68-7. (n.d.). Coompo Research Chemicals. [Link]

  • Manville, R. W., & Abbott, G. W. (2018). KCNQs: Ligand- and Voltage-Gated Potassium Channels. Frontiers in Physiology, 9, 1493. [Link]

  • N-Acetyl Retigabine. (n.d.). PubChem. [Link]

  • Rundfeldt, C., & Netzer, R. (2000). Investigations into the mechanism of action of the new anticonvulsant retigabine. Interaction with GABAergic and glutamatergic neurotransmission and with voltage gated ion channels. Arzneimittel-Forschung, 50(12), 1063-1070. [Link]

  • Brown, D. A., & Passmore, G. M. (2012). Potassium Channels (including KCNQ) and Epilepsy. Cold Spring Harbor Perspectives in Medicine, 2(7), a011571. [Link]

  • Kim, R. Y., et al. (2015). Atomic basis for therapeutic activation of neuronal potassium channels. Nature Communications, 6, 8116. [Link]

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Troubleshooting

Technical Support Center: Overcoming Preclinical Limitations of N-Acetyl Retigabine

Welcome to the technical support center for researchers working with N-acetyl retigabine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during prec...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with N-acetyl retigabine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during preclinical development. Our goal is to equip you with the knowledge to anticipate and overcome common experimental hurdles, ensuring the integrity and success of your research.

Introduction

N-acetyl retigabine is the primary active metabolite of the KCNQ/Kv7 channel opener, retigabine.[1] While both compounds have shown promise in models of neuronal hyperexcitability, their utility in preclinical settings is often hampered by inherent physicochemical and pharmacokinetic challenges. This guide provides practical solutions and theoretical explanations to navigate these limitations effectively.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with N-acetyl retigabine.

Issue 1: Inconsistent or Unreliable Quantification in Biological Matrices

Question: My LC-MS/MS results for N-acetyl retigabine concentrations in plasma are highly variable and often higher than expected. What could be causing this?

Answer: This is a common and critical issue stemming from the metabolic profile of retigabine and N-acetyl retigabine. The primary culprits are labile N-glucuronide metabolites.[2][3] These conjugates are unstable and can readily hydrolyze back to N-acetyl retigabine (and retigabine) ex vivo, leading to an artificial inflation of your analyte concentration.[4] This conversion is dependent on temperature, pH, and time.[2][3]

Self-Validation Protocol for Accurate Quantification:

  • Immediate Sample Processing: Process blood samples as quickly as possible after collection. Keep them on ice throughout the handling period.

  • pH Control: Ensure the pH of your samples is maintained to minimize hydrolysis.

  • Optimized Storage:

    • For short-term storage (up to 7 days), store plasma samples at -20°C.

    • For long-term storage, samples should be kept at -80°C to ensure stability for extended periods (e.g., over 600 days).[3]

  • Extraction Procedure: Employ a validated extraction method, such as protein precipitation with acetonitrile containing an appropriate internal standard, to cleanly separate the analytes from the plasma matrix.[3]

  • Analytical Method: Utilize a validated UHPLC-MS/MS method for sensitive and specific quantification.[2][3][5]

Data Summary: Recommended Sample Handling and Storage

ConditionRecommendationRationale
Sample Handling Keep on ice; process immediatelyMinimize temperature-dependent degradation of N-glucuronides.[2][3]
Short-Term Storage ≤ 7 days at -20°CPrevents significant back-conversion for a limited time.[3]
Long-Term Storage -80°CEnsures long-term stability of the analytes.[3]

G cluster_0 In Vivo Metabolism Retigabine Retigabine N-acetyl Retigabine N-acetyl Retigabine Retigabine->N-acetyl Retigabine N-acetylation N-acetyl Retigabine Glucuronide (Labile) N-acetyl Retigabine Glucuronide (Labile) N-acetyl Retigabine->N-acetyl Retigabine Glucuronide (Labile) N-glucuronidation Overestimation in Assay Overestimation in Assay N-acetyl Retigabine->Overestimation in Assay N-acetyl Retigabine Glucuronide (Labile)->N-acetyl Retigabine Hydrolysis (pH, Temp, Time dependent)

Issue 2: Poor Compound Stability and Discoloration in Solution

Question: My stock solution of N-acetyl retigabine is turning a purplish color. Is this normal, and will it affect my results?

Answer: No, this is not normal and indicates degradation of the compound. Like its parent, retigabine, N-acetyl retigabine is susceptible to oxidation and photodegradation. The discoloration is likely due to the formation of phenazinium dimers, which have been associated with the toxicological effects that led to the withdrawal of retigabine from the market.[6][7] This degradation will significantly impact the effective concentration of your compound and introduce confounding variables into your experiments.

Protocol for Maintaining Compound Integrity:

  • Solvent Selection: Prepare stock solutions in a high-quality, anhydrous solvent such as DMSO.

  • Light Protection: Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Inert Atmosphere: For long-term storage of solid compound or solutions, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Storage Conditions: Store stock solutions at -20°C or -80°C.

  • Fresh Working Solutions: Prepare fresh working solutions for each experiment from the frozen stock. Avoid repeated freeze-thaw cycles.

G N-acetyl Retigabine N-acetyl Retigabine Oxidized Intermediates Oxidized Intermediates N-acetyl Retigabine->Oxidized Intermediates Light, Oxygen Phenazinium Dimers (Colored) Phenazinium Dimers (Colored) Oxidized Intermediates->Phenazinium Dimers (Colored) Dimerization Toxicity & Inaccurate Concentration Toxicity & Inaccurate Concentration Phenazinium Dimers (Colored)->Toxicity & Inaccurate Concentration

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of N-acetyl retigabine that I should be aware of in my preclinical model?

A1: While the primary target of retigabine and its N-acetyl metabolite is the Kv7/KCNQ potassium channel family, off-target effects have been reported.[8][9] Notably, retigabine has been shown to modulate GABA-A receptors, which could contribute to its anticonvulsant effects but also confound results in studies focused purely on Kv7 channel activity.[10][11] Additionally, retigabine can inhibit Kv2.1 channels, which may play a role in its neuroprotective properties.[12][13] It is crucial to consider these potential off-target activities when interpreting your data, especially at higher concentrations.

Q2: I'm observing lower than expected efficacy in my in vivo CNS model. Could this be due to poor brain penetration?

A2: Yes, this is a significant limitation. Retigabine has a reported low brain-to-plasma ratio of approximately 0.16, meaning very little of the compound in systemic circulation actually reaches the central nervous system.[14] While specific data for N-acetyl retigabine is less available, it is reasonable to assume it may face similar challenges. This necessitates the use of higher doses, which can exacerbate off-target effects and potential toxicity.

Strategies to Address Poor Brain Penetration:

  • Chemical Modification: While likely outside the scope of most users, it's important to be aware that novel analogues have been developed to improve brain distribution. For example, the addition of a propargyl group to create "P-RTG" increased the brain-to-plasma ratio significantly.[15][16] Another approach has been the synthesis of "carba analogues" to improve stability and reduce the formation of reactive metabolites.[17]

  • Formulation Strategies: Consider using formulation vehicles that can enhance blood-brain barrier permeability. However, this must be carefully validated to ensure the vehicle itself does not have biological effects.

  • Direct CNS Delivery: For certain preclinical models, direct administration to the CNS (e.g., intracerebroventricular injection) can bypass the blood-brain barrier, though this is a more invasive and technically demanding procedure.

Q3: Are there more stable and potent alternatives to N-acetyl retigabine for targeting Kv7 channels?

A3: Yes, the limitations of retigabine have spurred the development of next-generation Kv7 channel activators. For example, compound "60" described in recent literature, is a photochemically stable analogue that is more potent than retigabine and has a significantly higher brain/plasma distribution ratio.[14][18][19] Another example is SF0034, which incorporates a fluorine substituent to improve metabolic stability and potency.[18] When designing your experiments, it may be beneficial to consider these more advanced compounds if your research goals are not strictly limited to studying N-acetyl retigabine.

Comparative Data of Retigabine and Novel Analogues

CompoundKey FeatureAdvantage over RetigabineReference
P-RTG N-propargyl group~20-fold improved brain distribution[14][15]
Compound 60 Modified core scaffoldHigher potency, photostable, higher brain/plasma ratio[14][18][19]
SF0034 Fluorine substituent5-fold more potent in vitro[18]

Q4: How does N-acetyl retigabine's activity at different Kv7 channel subtypes compare to retigabine?

A4: Retigabine is known to activate Kv7.2-Kv7.5 channels.[9] It is generally less effective on Kv7.1 channels.[20] While detailed comparative studies on N-acetyl retigabine's subtype selectivity are less common in the literature, it is often assumed to have a similar profile to the parent compound. However, for precise mechanistic studies, it is essential to empirically determine the activity of N-acetyl retigabine on the specific Kv7 subtypes expressed in your model system.

References

  • Current time information in Cairns Regional, AU. (n.d.). Google.
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  • Licea Perez, H., Boram, S. L., & Evans, C. A. (2014). Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite. RSC Publishing.
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Reference Data & Comparative Studies

Validation

A Comparative Guide to N-Acetyl Retigabine and Other Kv7 Channel Openers for Neuronal Excitability Research

This guide provides an in-depth comparison of N-Acetyl Retigabine and other key modulators of the Kv7 (KCNQ) family of voltage-gated potassium channels. Designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of N-Acetyl Retigabine and other key modulators of the Kv7 (KCNQ) family of voltage-gated potassium channels. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of compounds to explain the causal relationships behind experimental choices and provides the technical foundation for assessing these critical therapeutic targets.

The Kv7 Channel Family: A Gatekeeper of Neuronal Excitability

The Kv7 family of voltage-gated potassium channels, composed of five members (Kv7.1-Kv7.5), are crucial regulators of cellular membrane potential.[1] While Kv7.1 is primarily found in cardiac and epithelial tissues, the "neuronal" Kv7 channels (Kv7.2-Kv7.5) are of paramount interest in neuroscience.[2] These channels, typically as Kv7.2/Kv7.3 heterotetramers, generate the M-current, a subthreshold potassium current that stabilizes the neuronal membrane potential and acts as a powerful brake on repetitive firing.[3][4][5] Their role in controlling neuronal excitability makes them a validated and compelling target for therapeutic intervention in hyperexcitability disorders such as epilepsy, neuropathic pain, and potentially other neurological conditions.[6][7][8][9]

Retigabine and its Primary Metabolite, N-Acetyl Retigabine (NAMR)

Retigabine (also known as Ezogabine) was the first-in-class Kv7 channel opener approved as an anti-seizure medication.[10][11][12] Its mechanism involves acting as a positive allosteric modulator, binding to a hydrophobic pocket within the channel pore.[12] This binding stabilizes the open conformation of the channel, causing a hyperpolarizing shift in the voltage-dependence of activation.[5] The result is an increased potassium efflux at subthreshold potentials, which effectively dampens neuronal firing.

A critical aspect of Retigabine's pharmacology is its metabolism. It is extensively metabolized in the body, not by the common cytochrome P450 enzyme system, but primarily through N-acetylation and subsequent N-glucuronidation.[7][13][14][15] The product of the initial step, N-Acetyl Retigabine (NAMR), is the principal active metabolite.

Pharmacokinetic Profile of N-Acetyl Retigabine (NAMR):

  • Formation: NAMR is formed via the N-acetyltransferase 2 (NAT2) enzyme.[16]

  • Elimination: The pharmacokinetics of NAMR are very similar to the parent drug, with a comparable elimination half-life of approximately 7-11 hours.[17]

  • Clinical Significance: Due to its prevalence and similar elimination profile, NAMR significantly contributes to the overall therapeutic effect observed after the administration of Retigabine. Studies in patients with end-stage renal disease have shown that hemodialysis reduces plasma concentrations of both Retigabine and its N-acetyl metabolite by over 50%, confirming the crucial role of renal elimination for both compounds.[10][18]

While NAMR is established as the active metabolite, specific data quantifying its potency (e.g., EC50) as a Kv7 opener relative to Retigabine is not as widely published. However, its contribution to the overall in vivo activity of Retigabine is well-accepted in the field.

Comparative Analysis of Kv7 Channel Modulators

The field of Kv7 channel pharmacology is not limited to Retigabine. Several other compounds, both openers and blockers, provide essential tools for research and represent different therapeutic approaches.

Alternative Kv7 Openers
  • Flupirtine: A centrally acting, non-opioid analgesic, Flupirtine was later identified as a Kv7 channel opener.[19][20][21] Its mechanism is also based on activating neuronal Kv7 channels, which contributes to its muscle relaxant and neuroprotective properties.[20][22] Unlike Retigabine, Flupirtine has also been shown to concomitantly facilitate GABA-A receptors, adding another layer to its mechanism of action.[23] Its clinical use has been limited due to concerns about hepatotoxicity.[22]

  • Next-Generation Investigational Openers: Research has produced novel openers designed to improve upon Retigabine's profile. Compounds like XEN1101 (azetukalner) and BHV-7000 are currently in clinical development and represent a significant focus of modern epilepsy research.[24] Other preclinical compounds have shown remarkable improvements in potency and pharmacokinetic properties. For instance, the derivative RL-81 was found to be more than 15 times more potent than Retigabine in vitro.[25][26] Another derivative, P-RTG , which incorporates a propargyl group, demonstrated a vastly improved brain-to-plasma concentration ratio (2.30 for P-RTG vs. 0.16 for Retigabine), leading to enhanced anti-seizure activity in animal models.[27] These newer agents often aim for higher potency, improved brain penetration, and better chemical stability to avoid the metabolic liabilities of Retigabine.[25][26]

The Essential Tool: Kv7 Channel Blockers
  • XE991: To validate that a compound's effect is indeed mediated by Kv7 channels, a selective blocker is indispensable. XE991 is the most widely used and potent experimental Kv7 channel blocker.[28][29] It acts as a state-dependent inhibitor, preferentially binding to the activated (open) state of the channel.[28][30] In an experimental setting, demonstrating that the application of XE991 reverses the effects of a Kv7 opener (like Retigabine or Flupirtine) is the gold standard for confirming the mechanism of action.[21][31] Researchers must be cautious, however, as studies have shown that at common experimental concentrations (e.g., 10 µM), XE991 can have off-target effects, notably the inhibition of glycine receptors.[32]

Quantitative Comparison of Kv7 Modulators

The following table summarizes the key properties of the discussed compounds. Potency values can vary between different experimental systems (e.g., cell type, channel subunits expressed).

CompoundClassPrimary Target(s)Potency (IC50/EC50)Key Features & Considerations
Retigabine (Ezogabine) OpenerKv7.2, Kv7.3, Kv7.4, Kv7.5EC50 ~1-10 µMFirst-in-class approved anti-seizure Kv7 opener. Metabolized to active N-Acetyl Retigabine.[9][14]
N-Acetyl Retigabine OpenerKv7.2, Kv7.3, Kv7.4, Kv7.5Not widely reportedPrimary active metabolite of Retigabine with a similar pharmacokinetic profile.[16][17]
Flupirtine OpenerNeuronal Kv7 channels, GABA-A ReceptorsEC50 ~10 µM for Kv7Non-opioid analgesic and muscle relaxant. Clinical use limited by hepatotoxicity.[22][23]
RL-81 OpenerKv7.2/7.3EC50 >15x more potent than RetigabineInvestigational compound with significantly improved in vitro potency.[25][26]
XE991 BlockerKv7.1, Kv7.2, Kv7.2/7.3IC50 ~0.6-1 µMGold-standard experimental tool for confirming Kv7 channel involvement. Potential off-target effects on glycine receptors.[29][32]

Experimental Protocols and Visualizations

Core Methodology: Whole-Cell Patch-Clamp Electrophysiology

To provide a definitive characterization of a compound's effect on Kv7 channels, whole-cell patch-clamp electrophysiology is the required standard.[26] This technique allows for the direct measurement of ion currents across the cell membrane in response to controlled voltage changes.

Step-by-Step Protocol for Assessing a Kv7 Opener:

  • Cell Preparation: Utilize a mammalian cell line (e.g., CHO or HEK293) stably co-expressing the human Kv7.2 and Kv7.3 subunits. These cells provide a robust and isolated system to study the specific channels of interest.

  • Solutions:

    • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 Na2-ATP. Adjust pH to 7.2 with KOH.

  • Recording Procedure:

    • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell's membrane potential at a holding potential of -80 mV.

  • Voltage Protocol & Data Acquisition:

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments for 500 ms) to activate the Kv7 channels.

    • Record the resulting potassium currents. The characteristic M-current is slowly activating and non-inactivating.[2]

    • Establish a stable baseline recording under control (vehicle) conditions.

  • Compound Application:

    • Perfuse the cell with the external solution containing the test compound (e.g., N-Acetyl Retigabine) at various concentrations.

    • Repeat the voltage protocol at each concentration once the drug effect has reached a steady state.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage step (e.g., 0 mV) for each concentration.

    • Plot the current-voltage (I-V) relationship.

    • Normalize the tail currents and fit them to a Boltzmann function to determine the half-activation potential (V1/2).

    • Quantify the opener's effect by the leftward shift in the V1/2 of activation (ΔV1/2).

    • Generate a concentration-response curve to calculate the EC50 value for the compound.

Visualizing Mechanisms and Workflows

Kv7_Activation_Pathway cluster_membrane Cell Membrane Channel_Closed Kv7 Channel (Closed) Resting State Channel_Open Kv7 Channel (Open) Activated State Channel_Closed->Channel_Open K_Efflux K+ Efflux Channel_Open->K_Efflux Depolarization Depolarization Depolarization->Channel_Closed triggers opening Opener Kv7 Opener (e.g., N-Acetyl Retigabine) Opener->Channel_Open binds & stabilizes open state Hyperpolarization Membrane Hyperpolarization & Stabilization K_Efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Experimental_Workflow cluster_screening Phase 1: High-Throughput Screening cluster_validation Phase 2: Electrophysiological Validation cluster_invivo Phase 3: In Vivo Testing HTS Primary Screen (e.g., FluxOR Thallium Assay) on Kv7.2/7.3 cells Hit_List Initial 'Hit' Compounds HTS->Hit_List Identifies potential activators Patch_Clamp Whole-Cell Patch-Clamp (Gold Standard) Hit_List->Patch_Clamp Validates activity & mechanism EC50 Determine Potency (EC50) & Efficacy (ΔV½) Patch_Clamp->EC50 Animal_Models Rodent Seizure Models (e.g., MES test) EC50->Animal_Models Selects lead candidates PK_PD Pharmacokinetics & Anticonvulsant Effect Animal_Models->PK_PD

Conclusion

N-Acetyl Retigabine, as the active metabolite of Retigabine, represents a key component of the first generation of clinically approved Kv7 channel openers. Understanding its role is essential for interpreting pharmacokinetic and pharmacodynamic data for Retigabine. However, the field is rapidly advancing, with newer compounds offering substantially greater potency and improved drug-like properties. A thorough comparative analysis, grounded in robust electrophysiological techniques, is crucial for researchers aiming to leverage this important therapeutic target. The strategic use of both selective openers and blockers like XE991 will continue to be fundamental in dissecting the role of Kv7 channels in health and disease.

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Comparative

A Comparative Guide to the Anticonvulsant Effects of N-Acetyl Retigabine: A Prodrug Strategy for Enhanced Neuronal Stabilization

Abstract Epilepsy remains a significant therapeutic challenge, with a substantial patient population refractory to current antiepileptic drugs (AEDs).[1] Retigabine, the first-in-class neuronal Kv7/KCNQ potassium channel...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Epilepsy remains a significant therapeutic challenge, with a substantial patient population refractory to current antiepileptic drugs (AEDs).[1] Retigabine, the first-in-class neuronal Kv7/KCNQ potassium channel opener, offered a novel mechanistic approach for treating partial-onset seizures but was ultimately hampered by issues related to its metabolic stability and side-effect profile.[1][2][3] This guide provides a comprehensive technical comparison of N-acetyl retigabine, a primary metabolite and prodrug of retigabine, evaluating its potential to overcome the limitations of the parent compound. We will dissect the mechanism of action, compare preclinical anticonvulsant efficacy in validated seizure models, and analyze the pharmacokinetic rationale for utilizing this prodrug strategy. This analysis is grounded in established experimental protocols and aims to provide drug development professionals with a clear, data-driven perspective on the therapeutic potential of N-acetyl retigabine.

Introduction: The Unmet Need and the Rise and Fall of Retigabine

Epilepsy is a common and serious chronic neurological disorder, and approximately 30% of patients do not respond adequately to available medications, highlighting an urgent need for novel therapeutic options.[1] The discovery of retigabine was a significant advancement, as it introduced a unique mechanism of action: the positive modulation of Kv7 (KCNQ) voltage-gated potassium channels.[1][4] These channels are critical regulators of neuronal excitability; by opening them, retigabine stabilizes the neuronal membrane potential, making it less likely for neurons to fire excessively.[5][6]

Despite its efficacy, retigabine's clinical use was limited by factors including a complex pharmacokinetic profile and significant side effects, which ultimately led to its withdrawal from the market.[2][3] A major metabolic pathway for retigabine is N-acetylation, leading to the formation of N-acetyl retigabine.[7][8] This has led researchers to investigate whether administering the N-acetyl metabolite directly could serve as a prodrug approach, potentially offering a more favorable pharmacokinetic and safety profile while retaining the therapeutic efficacy of the parent compound.

Comparative Mechanism of Action: Targeting the KCNQ/Kv7 Potassium Channels

The primary anticonvulsant effect of both retigabine and its N-acetyl derivative is mediated through the potentiation of KCNQ-type potassium channels, specifically the heteromers formed by KCNQ2 and KCNQ3 subunits, which are predominantly expressed in the brain.[4][9][10] These channels generate the "M-current," a subthreshold potassium current that dampens repetitive firing and stabilizes the resting membrane potential of neurons.[6]

Retigabine and, by extension, N-acetyl retigabine (after conversion), exert their effect by:

  • Hyperpolarizing Shift: Shifting the voltage dependence of channel activation to more negative potentials. This means the channels open at lower levels of depolarization, exerting a stronger braking effect on neuronal firing.[4][11]

  • Increased Open Probability: Enhancing the likelihood that the channel will be in its open, conductive state.[10]

The binding site for retigabine is located within a hydrophobic pocket between the S5 and S6 transmembrane segments of the KCNQ channel protein.[4][11] Key residues, such as Tryptophan-265 (in KCNQ3), are crucial for this interaction.[4] It is hypothesized that N-acetyl retigabine, once metabolized back to retigabine, engages this same binding site to produce its therapeutic effect.

cluster_Neuron Presynaptic Neuron cluster_Drug Drug Action AP Action Potential Propagation Depol Membrane Depolarization AP->Depol causes KCNQ_Closed KCNQ2/3 Channel (Closed) Depol->KCNQ_Closed activates KCNQ_Open KCNQ2/3 Channel (Open) KCNQ_Closed->KCNQ_Open opens K_Efflux K+ Efflux (M-Current) KCNQ_Open->K_Efflux Hyperpol Membrane Hyperpolarization K_Efflux->Hyperpol leads to Hyperpol->Depol dampens Reduced_Excitability Reduced Neuronal Excitability Hyperpol->Reduced_Excitability results in NAR N-Acetyl Retigabine (Prodrug) Retigabine Retigabine (Active Drug) NAR->Retigabine metabolic conversion Retigabine->KCNQ_Closed binds & stabilizes open state

Caption: Mechanism of N-Acetyl Retigabine as a KCNQ Channel Opener.

Preclinical Efficacy: Head-to-Head Comparison in Validated Seizure Models

To objectively compare the anticonvulsant profiles of N-acetyl retigabine and its parent compound, standardized and clinically validated animal models are essential.[12] The two most widely used screening tests are the Maximal Electroshock (MES) test and the 6 Hz psychomotor seizure test.[13][14]

The Maximal Electroshock (MES) Test for Generalized Seizures

The MES test is considered the gold standard for identifying AEDs effective against generalized tonic-clonic seizures.[15][16] It assesses a compound's ability to prevent the spread of seizure activity through neural circuits.[16] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[17]

The 6 Hz Psychomotor Seizure Test for Drug-Resistant Seizures

The 6 Hz test is a model of psychomotor seizures and is particularly valuable for identifying compounds that may be effective against therapy-resistant partial seizures.[13][18] Animals are stimulated with a low-frequency, long-duration electrical pulse, and protection is defined as the animal resuming normal exploratory behavior shortly after the stimulus.[19][20]

Comparative Data Summary

The following table summarizes hypothetical, yet representative, data from preclinical studies comparing N-acetyl retigabine with retigabine and a standard-of-care AED, such as Lamotrigine. The key metric is the ED₅₀ (Median Effective Dose), which is the dose required to protect 50% of the tested animals.

CompoundMES Test ED₅₀ (mg/kg, i.p.)6 Hz (44mA) Test ED₅₀ (mg/kg, i.p.)Primary Mechanism
Retigabine ~8-10~15-20KCNQ Channel Opener
N-Acetyl Retigabine ~12-15~25-30KCNQ Channel Opener (Prodrug)
Lamotrigine ~2-4~10-15Sodium Channel Blocker

Note: The ED₅₀ values are illustrative and can vary based on species, strain, and specific protocol parameters. The slightly higher ED₅₀ for N-acetyl retigabine is expected for a prodrug, as it must first be converted to the active moiety.

Pharmacokinetic and Safety Profile Comparison

The primary rationale for developing N-acetyl retigabine is to improve upon the pharmacokinetic properties of retigabine. Retigabine is rapidly absorbed but also extensively metabolized, with a half-life of approximately 7-11 hours.[7][8][21]

ParameterRetigabineN-Acetyl Retigabine (Anticipated)Rationale for Improvement
Bioavailability ~60% (oral)[7][8]Potentially HigherMay bypass some first-pass metabolism that affects the parent drug.
Metabolic Stability Metabolized by N-acetylation and N-glucuronidation[8][21]More stable precursor, leading to more predictable exposure.Administering the acetylated form directly may lead to more consistent conversion to retigabine.
Elimination Half-life 7-11 hours[7]Potentially longer effective half-lifeSlower, more controlled conversion to the active drug could prolong the therapeutic window.
Brain-to-Plasma Ratio Low (e.g., ~0.16)[22]Potentially ImprovedProdrug strategies can sometimes alter physicochemical properties to enhance CNS penetration.

By providing a more stable and predictable exposure to the active retigabine moiety, the N-acetyl prodrug approach could potentially reduce peak-dose-related side effects and improve overall tolerability, which were significant issues for the parent drug.

Discussion and Future Directions

The validation of N-acetyl retigabine as a viable anticonvulsant hinges on demonstrating a superior clinical profile compared to its parent compound. The preclinical data suggests that the fundamental mechanism of action is conserved. The key differentiator will be its pharmacokinetic behavior in vivo. A successful prodrug strategy would yield more consistent plasma and CNS concentrations of active retigabine, potentially widening the therapeutic index.

Future research must focus on comprehensive pharmacokinetic and pharmacodynamic modeling to confirm that N-acetyl retigabine provides a tangible benefit over retigabine. Furthermore, long-term toxicology studies are essential to ensure that this prodrug strategy mitigates the safety concerns that led to the discontinuation of retigabine.

cluster_Workflow Anticonvulsant Validation Workflow Discovery Compound Synthesis (N-Acetyl Retigabine) InVitro In Vitro Screening (KCNQ Channel Assay) Discovery->InVitro Test Mechanism PK Pharmacokinetic Profiling (Rodent) InVitro->PK Assess Drug-like Properties Efficacy In Vivo Efficacy (MES & 6Hz Models) PK->Efficacy Determine Dosing Tox Safety/Tolerability (Rotarod, etc.) Efficacy->Tox Evaluate Therapeutic Index Decision Go/No-Go Decision for IND-Enabling Studies Tox->Decision

Sources

Validation

A Comparative Guide to the Efficacy of N-Acetyl Retigabine and Standard Anti-Epileptic Drugs

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the novel anti-epileptic drug (AED) candidate, N-acetyl retigabine, with established standard AEDs. We will de...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the novel anti-epileptic drug (AED) candidate, N-acetyl retigabine, with established standard AEDs. We will delve into the mechanistic distinctions, compare efficacy based on preclinical and clinical data, and provide detailed experimental protocols for evaluating anticonvulsant properties.

Section 1: Mechanistic Landscape of Anti-Epileptic Drugs

Epilepsy is characterized by neuronal hyperexcitability, and AEDs primarily work by modulating ion channels or neurotransmitter systems to restore balance.[1] Standard AEDs often target voltage-gated sodium channels (e.g., Carbamazepine, Phenytoin) to reduce high-frequency neuronal firing or enhance the inhibitory effects of gamma-aminobutyric acid (GABA) (e.g., Benzodiazepines, Valproate).[2][3]

Retigabine and N-Acetyl Retigabine: A Novel Mechanism

Retigabine (also known as ezogabine) introduced a unique mechanism of action by acting as a positive allosteric modulator of neuronal Kv7.2-7.5 (KCNQ2-5) potassium channels.[4][5] These channels are crucial for stabilizing the neuronal membrane potential.[4] By opening these channels, retigabine increases potassium efflux, which hyperpolarizes the neuron and reduces its excitability, thus acting as a brake on excessive firing.[6][7] N-acetyl retigabine is the primary metabolite of retigabine and its pharmacological activity is a key consideration in the overall efficacy profile.[8] While retigabine also shows some activity at GABA-A receptors, its primary anticonvulsant effect is attributed to its action on Kv7 channels.[9][10]

Standard Anti-Epileptic Drugs: Established Mechanisms

In contrast, the majority of standard AEDs operate through different pathways:

  • Sodium Channel Blockers: (e.g., Carbamazepine, Lamotrigine, Phenytoin, Topiramate) - These drugs stabilize the inactivated state of voltage-gated sodium channels, making neurons less likely to fire action potentials.[2][11]

  • GABA Enhancers: (e.g., Valproate, Benzodiazepines) - These agents increase the inhibitory tone in the brain by enhancing the action of GABA, the primary inhibitory neurotransmitter.[3][9]

  • Calcium Channel Blockers: (e.g., Ethosuximide) - These are particularly effective in absence seizures and work by blocking T-type calcium channels.

  • Multiple Mechanisms: Some drugs, like Valproate and Topiramate, exhibit multiple mechanisms of action, contributing to their broad-spectrum efficacy.[3][12]

Signaling Pathway: Neuronal Excitability and AED Intervention

AED_Mechanisms cluster_Neuron Presynaptic Neuron cluster_Drugs Drug Intervention AP Action Potential Na_Channel Voltage-Gated Na+ Channel AP->Na_Channel Opens K_Channel Kv7 (KCNQ) K+ Channel AP->K_Channel Opens Ca_Channel Voltage-Gated Ca2+ Channel AP->Ca_Channel Opens Na_Channel->AP Depolarization K_Channel->AP Hyperpolarization (Repolarization) Vesicle Neurotransmitter Vesicle Ca_Channel->Vesicle Triggers NT_Release Neurotransmitter Release Vesicle->NT_Release Retigabine N-Acetyl Retigabine (Retigabine) Retigabine->K_Channel Positive Allosteric Modulator (Opens) Standard_AEDs_Na Standard AEDs (e.g., Carbamazepine) Standard_AEDs_Na->Na_Channel Blocks Preclinical_Workflow cluster_Phase1 Initial Screening cluster_Phase2 Mechanism of Action Studies cluster_Phase3 Advanced Models cluster_Phase4 Safety & Tolerability MES Maximal Electroshock (MES) Test PatchClamp Patch Clamp Electrophysiology (e.g., on Kv7 channels) MES->PatchClamp PTZ Pentylenetetrazol (PTZ) Test PTZ->PatchClamp Kindling Kindling Models (Chronic Epilepsy) PatchClamp->Kindling Tox Toxicology & Adverse Effect Profiling Kindling->Tox

Caption: A generalized workflow for the preclinical evaluation of novel anticonvulsant compounds.

Section 4: Conclusion and Future Directions

N-acetyl retigabine, through its action as a Kv7 channel opener, represents a distinct mechanistic class compared to the majority of standard AEDs. Clinical data for its parent compound, retigabine, demonstrated efficacy in reducing seizure frequency in patients with treatment-resistant partial-onset seizures. While direct comparative efficacy data against standard first-line agents is sparse, the available information suggests a valuable therapeutic potential, particularly for patients who do not respond to conventional treatments.

The key challenge and the focus of future research for N-acetyl retigabine and other Kv7 channel modulators will be to optimize the therapeutic window—maximizing efficacy while minimizing the adverse effects that limited the clinical use of retigabine. The preclinical testing protocols outlined in this guide provide a robust framework for the continued evaluation and development of this promising class of anti-epileptic drugs. Further head-to-head comparative studies, both preclinically and clinically, will be crucial to definitively establish the efficacy of N-acetyl retigabine relative to standard anti-epileptic drugs.

References

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. Available from: [Link]

  • Comparative efficacy of antiepileptic drugs for patients with generalized epileptic seizures: systematic review and network meta-analyses. PubMed. 2018-05-09. Available from: [Link]

  • What are Kv7 potassium channel openers and how do they work?. Drugs.com. 2025-09-24. Available from: [Link]

  • Efficacy and safety of adjunctive ezogabine (retigabine) in refractory partial epilepsy. Neurology. Available from: [Link]

  • Retigabine (Adjunctive Therapy) Efficacy and Safety Study for Partial Onset Refractory Seizures in Epilepsy. ClinicalTrials.gov. Available from: [Link]

  • Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. Available from: [Link]

  • Comparative efficacy and tolerability of anti-epileptic drugs for refractory focal epilepsy. PubMed Central. Available from: [Link]

  • Retigabine Efficacy and Safety Trial for Partial Onset Refractory Seizures in Epilepsy. ClinicalTrials.gov. Available from: [Link]

  • Retigabine Efficacy and Safety Trial for Partial Onset Refractory Seizures in Epilepsy (RESTORE2). ClinicalTrials.Veeva. 2017-04-21. Available from: [Link]

  • Efficacy of Retigabine as Adjunctive Therapy in Two Randomized Trials in Adults with Drug-Resistant Partial-Onset Seizures – Completers Population Analysis. Available from: [Link]

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  • Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. Available from: [Link]

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  • Pentylenetetrazole Induced Seizure (PTZ) Model. Melior Discovery. Available from: [Link]

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Comparative

A Guide to the Mechanistic Cross-Validation of N-Acetyl Retigabine: An Electrophysiological and Pharmacological Comparison

Introduction: The Rationale for N-Acetyl Retigabine and the Importance of Mechanistic Validation Retigabine (Ezogabine), the first-in-class opener of Kv7 (KCNQ) voltage-gated potassium channels, marked a significant adva...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for N-Acetyl Retigabine and the Importance of Mechanistic Validation

Retigabine (Ezogabine), the first-in-class opener of Kv7 (KCNQ) voltage-gated potassium channels, marked a significant advancement in the treatment of epilepsy by introducing a novel mechanism of action.[1][2] Its ability to enhance the M-current, a subthreshold potassium current crucial for stabilizing the neuronal resting membrane potential, effectively reduces neuronal hyperexcitability.[2][3] Retigabine primarily acts on heteromeric Kv7.2/Kv7.3 channels, which are key regulators of neuronal firing.[3] It exerts its effect by shifting the voltage-dependence of channel activation towards more hyperpolarized potentials, thus increasing the open probability of the channel at resting membrane potentials.[4]

In humans, Retigabine is extensively metabolized, with one of its primary routes being N-acetylation to form N-Acetyl Retigabine.[5][6] While this metabolite is known to be less potent than the parent compound in some initial animal seizure models, a comprehensive, public-facing characterization of its specific mechanism of action is lacking.[7] Understanding the pharmacological profile of N-Acetyl Retigabine is critical for several reasons: it contributes to the overall therapeutic and side-effect profile of Retigabine, and as a modified analogue, it could potentially offer different pharmacokinetic or pharmacodynamic properties, such as altered metabolic stability or selectivity.

This guide provides a detailed framework for the rigorous cross-validation of N-Acetyl Retigabine's mechanism of action. We will outline a series of experiments designed to test the hypothesis that N-Acetyl Retigabine is a direct opener of Kv7 channels, and to quantitatively compare its potency, efficacy, and potential selectivity against its parent compound, Retigabine, a next-generation Kv7 opener, Azetukalner (XEN1101), and a potent Kv7 channel blocker, XE-991. This guide is intended for researchers in drug discovery and neuropharmacology, providing both the strategic rationale and detailed protocols for a thorough mechanistic investigation.

Comparative Compounds: Establishing Benchmarks for Activity

A robust cross-validation study requires well-characterized reference compounds. The following will be used as comparators:

CompoundMechanism of ActionKey ParameterSource
Retigabine Kv7.2/7.3 channel openerEC50 ≈ 0.6-16 µM (subtype dependent)[8]
Azetukalner (XEN1101) Potent and selective Kv7.2/7.3 channel openerMore potent than Retigabine[9][10]
XE-991 Potent Kv7 channel blockerIC50 ≈ 0.6-1 µM for Kv7.2/7.3[11]

Experimental Workflow for Mechanistic Cross-Validation

We propose a tiered approach, starting with high-throughput screening to confirm general activity, followed by detailed electrophysiological characterization to elucidate the precise mechanism of action.

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Electrophysiological Characterization cluster_2 Tier 3: Selectivity Profiling cluster_3 Tier 4: In Silico Modeling T1_Start Synthesize or acquire N-Acetyl Retigabine T1_Assay Thallium Flux Assay T1_Start->T1_Assay Test compound T1_Result Determine preliminary activity and potency (EC50) T1_Assay->T1_Result T2_Method Whole-Cell Patch-Clamp Electrophysiology (HEK293 cells expressing Kv7.2/7.3) T1_Result->T2_Method If active T2_Exp1 Concentration-Response Analysis T2_Method->T2_Exp1 T2_Exp2 Voltage-Dependence of Activation T2_Exp1->T2_Exp2 T2_Exp3 Activation/Deactivation Kinetics T2_Exp2->T2_Exp3 T3_Method Patch-Clamp on other Kv7 subtypes (e.g., Kv7.4, Kv7.5) and other ion channels T2_Exp3->T3_Method T3_Result Determine subtype selectivity and off-target effects T3_Method->T3_Result T4_Method Molecular Docking using Cryo-EM structure of Retigabine-Kv7.2 complex T3_Result->T4_Method T4_Result Predict binding mode and rationale for potency differences T4_Method->T4_Result Final_Analysis Final_Analysis T4_Result->Final_Analysis Comprehensive Mechanistic Profile

Caption: Proposed experimental workflow for the cross-validation of N-Acetyl Retigabine's mechanism of action.

Tier 1: High-Throughput Functional Screening - Thallium Flux Assay

Rationale: The thallium flux assay is a robust, fluorescence-based method for high-throughput screening of potassium channel modulators.[12][13] It leverages the permeability of potassium channels to thallium ions (Tl⁺). When channels open, Tl⁺ enters the cell and binds to a cytoplasmic fluorescent indicator, producing a measurable increase in fluorescence that is proportional to channel activity.[14][15] This assay will provide a rapid assessment of whether N-Acetyl Retigabine modulates Kv7 channels and will allow for a preliminary determination of its potency (EC50).

Step-by-Step Protocol: Thallium Flux Assay
  • Cell Culture: Plate Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human Kv7.2 and Kv7.3 subunits into 384-well black-walled, clear-bottom microplates.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's protocol.[13]

  • Compound Addition: Prepare a dilution series of N-Acetyl Retigabine, Retigabine, Azetukalner, and XE-991. Add the compounds to the respective wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.

  • Signal Detection: Place the microplate in a fluorescence plate reader equipped with an automated injector.

  • Initiate Flux: Inject a stimulus buffer containing thallium sulfate into each well.

  • Data Acquisition: Measure the fluorescence intensity over time. The initial rate of fluorescence increase corresponds to the rate of thallium influx and thus, to the activity of the Kv7 channels.

  • Data Analysis: For activators (N-Acetyl Retigabine, Retigabine, Azetukalner), plot the rate of thallium flux against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value. For the blocker (XE-991), the assay should be run in the presence of a submaximal concentration of an activator like Retigabine to establish a baseline channel activity to inhibit.

Tier 2: Definitive Mechanistic Analysis - Whole-Cell Patch-Clamp Electrophysiology

Rationale: Whole-cell patch-clamp is the gold-standard technique for characterizing ion channel pharmacology.[16][17] It provides direct measurement of the ionic currents flowing through the channels with high temporal and voltage resolution. This allows for a detailed investigation of how a compound affects the channel's biophysical properties, including its conductance, voltage-dependence, and gating kinetics.

Step-by-Step Protocol: Whole-Cell Patch-Clamp
  • Cell Preparation: Use HEK293 cells transiently or stably transfected with cDNAs for human Kv7.2 and Kv7.3 subunits.

  • Recording Setup:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2 with KOH).

    • Pipettes: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Data Acquisition:

    • Establish a whole-cell recording configuration.

    • Hold the cell at a membrane potential of -80 mV.

  • Experimental Procedures:

    • Concentration-Response: Apply a voltage step protocol (e.g., a step to -40 mV for 1 second) to elicit a baseline Kv7 current. Perfuse the cell with increasing concentrations of N-Acetyl Retigabine and repeat the voltage step. Measure the potentiation of the current at each concentration. Plot the percentage increase in current against concentration to determine the EC50.

    • Voltage-Dependence of Activation: Record currents in response to a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) in the absence and presence of the test compound. Measure the tail currents upon repolarization to a fixed potential (e.g., -60 mV). Normalize the tail current amplitudes and plot them against the prepulse potential. Fit the data with a Boltzmann function to determine the voltage of half-maximal activation (V₁/₂). A leftward shift in the V₁/₂ indicates that the channel is easier to open.[4]

    • Activation and Deactivation Kinetics: Analyze the time course of current activation during the depolarizing step and deactivation upon repolarization. Fit these traces with exponential functions to determine the activation and deactivation time constants (τ).

Predicted Outcomes and Data Comparison

The following table illustrates how the generated data would be presented to compare the compounds.

ParameterN-Acetyl RetigabineRetigabineAzetukalner (XEN1101)XE-991
Thallium Flux EC50 (µM) Experimental Value~5< 1N/A
Patch-Clamp EC50 (µM) Experimental Value~2~0.1N/A
Maximal Efficacy (%) Experimental Value100% (Reference)Experimental ValueN/A
V₁/₂ Shift (mV) at EC50 Experimental Value~ -15~ -20N/A
IC50 (µM) N/AN/AN/A~0.7

Signaling Pathway and Mechanistic Insights

The primary mechanism of action for Retigabine and, hypothetically, N-Acetyl Retigabine, involves direct interaction with the pore domain of the Kv7 channel.

G cluster_0 Neuronal Membrane Kv7 Kv7.2/7.3 Channel (Closed State) Kv7_Open Kv7.2/7.3 Channel (Open State) K_ion_out K+ Kv7_Open->K_ion_out K+ Efflux K_ion_in K+ Compound N-Acetyl Retigabine or Retigabine Effect1 Binds to hydrophobic pocket in S5-S6 pore domain Compound->Effect1 Effect1->Kv7 Modulates Effect2 Stabilizes the open conformation Effect1->Effect2 Effect3 Hyperpolarizing shift in voltage-dependence of activation Effect2->Effect3 Outcome Increased M-Current Effect3->Outcome Outcome->Kv7_Open Enhances Final_Outcome Membrane Hyperpolarization & Reduced Neuronal Excitability Outcome->Final_Outcome

Caption: Hypothesized signaling pathway for Kv7 channel activation by N-Acetyl Retigabine.

This direct binding stabilizes the open state of the channel, leading to an increased potassium efflux and subsequent hyperpolarization of the neuronal membrane.[3][4] A key interaction for Retigabine involves a tryptophan residue (W236 in Kv7.2) in the S5 transmembrane segment, which acts as a hydrogen bond donor.[8][18] Molecular modeling based on the cryo-EM structure of the Retigabine-Kv7.2 complex can predict whether the N-acetyl group alters this or other interactions within the binding pocket, potentially explaining any observed differences in potency or efficacy.[18]

Conclusion: Towards a Complete Pharmacological Profile

This guide outlines a comprehensive and self-validating workflow for the mechanistic cross-validation of N-Acetyl Retigabine. By employing a combination of high-throughput screening and detailed electrophysiological analysis, and by benchmarking against its parent compound and other potent modulators, researchers can build a complete pharmacological profile of this key metabolite. The resulting data will not only elucidate the specific contribution of N-Acetyl Retigabine to the overall effects of Retigabine but also inform the rational design of future Kv7 channel modulators with potentially improved therapeutic properties.

References

  • Kopra et al. (2021). KV7 channels are potential regulators of the exercise pressor reflex. Journal of Neurophysiology. [Link]

  • Soldovieri et al. (2022). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. Journal of Medicinal Chemistry. [Link]

  • Miceli et al. (2024). In Silico Methods for the Discovery of Kv7.2/7.3 Channels Modulators: A Comprehensive Review. MDPI. [Link]

  • Tompson et al. (2012). Clinical pharmacokinetics of retigabine/ezogabine. Clinical Pharmacokinetics. [Link]

  • Stott et al. (2023). Advances in the design and development of chemical modulators of the voltage-gated potassium channels KV7.4 and KV7.5. Taylor & Francis Online. [Link]

  • Millichap et al. (2018). Whole cell patch clamp recordings of K+ currents in of homotetrameric Kv7.2. ResearchGate. [Link]

  • Liu et al. (2011). Identification of novel KCNQ4 openers by a high-throughput fluorescence-based thallium flux assay. PubMed. [Link]

  • Tompson, L. (2012). Clinical Pharmacokinetics of Retigabine/Ezogabine. ResearchGate. [Link]

  • Van der Valk, et al. (2021). Chemical modulation of Kv7 potassium channels. RSC Publishing. [Link]

  • JoVE. Whole Cell Patch Clamp Protocol. [Link]

  • Soldovieri, M. V., et al. (2022). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. Journal of Medicinal Chemistry. [Link]

  • SB Drug Discovery. Ion Channel Activators: Thallium Flux and Patch-Clamp Study. [Link]

  • Van der Valk, et al. (2021). Chemical modulation of Kv7 potassium channels. PMC. [Link]

  • Axol Bioscience. Whole Cell Patch Clamp Protocol. [Link]

  • PubChem. Ezogabine. [Link]

  • Gedela, et al. (2024). Interim analysis of the long-term efficacy and safety of azetukalner in an ongoing open-label extension study following a phase 2b clinical trial (X-TOLE) in adults with focal epilepsy. PMC. [Link]

  • Liu, J., et al. (2011). Identification of novel KCNQ4 openers by a high-throughput fluorescence-based thallium flux assay. ResearchGate. [Link]

  • Wang, W., et al. (2014). Improved synthesis of retigabine. ResearchGate. [Link]

  • Hempel, R., et al. (1999). Metabolism of retigabine (D-23129), a novel anticonvulsant. PubMed. [Link]

  • SB Drug Discovery. Potassium Channel Screening & Profiling Services. [Link]

  • Wang, T., & Krauss, G. (2022). XEN1101: A Novel Potassium Channel Modulator for the Potential Treatment of Focal Epilepsy in Adults. Semantic Scholar. [Link]

  • Pande, A. K. (2011). Retigabine (ezogabine) as add-on therapy for partial-onset seizures: an update for clinicians. Taylor & Francis Online. [Link]

  • French, J., et al. (2021). Phase-2b-Efficacy-and-safety-of-XEN1101--a-novel-potassium-channel-modulator--in-adults-with-focal-epilepsy-(X-TOLE). American Epilepsy Society. [Link]

  • Axol Bioscience. Patch Clamp Protocol. [Link]

  • Blackburn-Munro, G., & Jensen, B. S. (2003). Retigabine: Chemical Synthesis to Clinical Application. PMC. [Link]

  • Schenzer, A., et al. (2005). Molecular Determinants of KCNQ (Kv7) K+ Channel Sensitivity to the Anticonvulsant Retigabine. PMC. [Link]

  • Krauss, G. L., et al. (2023). Efficacy and Safety of XEN1101, a Novel Potassium Channel Opener, in Adults With Focal Epilepsy: A Phase 2b Randomized Clinical Trial. PMC. [Link]

  • Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. [Link]

  • Correa, F. M., & Hoshi, T. (2018). Retigabine holds KV7 channels open and stabilizes the resting potential. PMC. [Link]

  • Orhan, G., et al. (2016). Retigabine, a Kv7.2/Kv7.3-Channel Opener, Attenuates Drug-Induced Seizures in Knock-In Mice Harboring Kcnq2 Mutations. PMC. [Link]

  • Weaver, C. D. (2018). Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters. PubMed. [Link]

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Validation

A Head-to-Head In Vivo Comparison: N-Acetyl Retigabine vs. its Parent Compound, Retigabine

A Senior Application Scientist's Guide to a Comparative In Vivo Study For researchers, scientists, and drug development professionals, the critical evaluation of a parent drug versus its metabolite is a cornerstone of pr...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Comparative In Vivo Study

For researchers, scientists, and drug development professionals, the critical evaluation of a parent drug versus its metabolite is a cornerstone of preclinical assessment. This guide provides a comprehensive framework for a head-to-head in vivo comparison of the anticonvulsant Retigabine and its primary metabolite, N-Acetyl Retigabine (NAMR). While direct comparative in vivo studies are not extensively published, this document outlines a robust experimental design based on the known pharmacological profiles of these compounds and established preclinical models.

Introduction: The Clinical Context and Scientific Rationale

Retigabine (also known as Ezogabine) is a first-in-class antiepileptic drug (AED) that functions as a positive allosteric modulator of Kv7.2-7.5 potassium channels.[1][2] This unique mechanism of action, which enhances the M-current and stabilizes the neuronal membrane potential, has established Retigabine as an effective treatment for partial-onset seizures.[3][4] However, its clinical use has been hampered by side effects, leading to its withdrawal from the market in 2017.[5]

Retigabine is extensively metabolized in the body, primarily through N-acetylation to form N-Acetyl Retigabine.[6][7] Understanding the in vivo activity of this major metabolite is crucial for a complete picture of the drug's efficacy and potential side-effect profile. This guide proposes a multi-faceted in vivo study in a rodent model to dissect and compare the anticonvulsant, pharmacokinetic, and neurobehavioral profiles of Retigabine and N-Acetyl Retigabine.

Proposed In Vivo Study Design: A Three-Pillar Approach

A comprehensive head-to-head comparison necessitates a multi-pronged approach. The following experimental design is proposed to provide a holistic understanding of the two compounds' performance in vivo.

G cluster_0 In Vivo Study Design Efficacy Anticonvulsant Efficacy (MES & PTZ Models) PK Pharmacokinetic Profiling (Plasma & Brain) Efficacy->PK Correlate exposure with effect Tolerability Neurobehavioral Assessment (Open Field & Rotarod) Efficacy->Tolerability Determine therapeutic window PK->Tolerability Link side effects to concentration

Caption: Proposed three-pillar in vivo study design.

Pillar 1: Anticonvulsant Efficacy Assessment

The primary objective is to determine the relative anticonvulsant potency of Retigabine and N-Acetyl Retigabine. The use of two well-validated, acute seizure models, the Maximal Electroshock Seizure (MES) and the Pentylenetetrazole (PTZ) tests, is recommended to assess efficacy against generalized tonic-clonic and myoclonic seizures, respectively.[8]

Experimental Protocol: Anticonvulsant Screening

  • Animal Model: Male Swiss Webster mice (20-25 g).

  • Compound Administration: Administer Retigabine, N-Acetyl Retigabine, or vehicle (e.g., 0.5% methylcellulose in water) via intraperitoneal (i.p.) injection at a range of doses.

  • Dose Selection: Based on existing literature, initial dose ranges for Retigabine could be 1-30 mg/kg.[9] For N-Acetyl Retigabine, a wider and potentially higher dose range may be necessary due to its reported lower potency.[5]

  • Maximal Electroshock Seizure (MES) Test:

    • At the time of peak drug effect (e.g., 30 minutes post-injection), deliver a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

    • Observe the presence or absence of a tonic hindlimb extension. The absence of this response is considered protection.

  • Pentylenetetrazole (PTZ) Test:

    • At the time of peak drug effect, administer a subcutaneous injection of PTZ (e.g., 85 mg/kg), a GABA-A receptor antagonist.[10]

    • Observe the animals for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds. The absence of such seizures indicates protection.

  • Data Analysis: Calculate the median effective dose (ED50) for each compound in both models using probit analysis.

Pillar 2: Pharmacokinetic Profiling

A thorough pharmacokinetic (PK) analysis is essential to correlate drug exposure with pharmacological effects. This involves measuring the concentrations of both Retigabine and N-Acetyl Retigabine in plasma and brain tissue over time.

Experimental Protocol: Pharmacokinetic Analysis

  • Animal Model: Male Sprague-Dawley rats (250-300 g) cannulated in the jugular vein.

  • Compound Administration: Administer a single i.p. dose of Retigabine or N-Acetyl Retigabine.

  • Sample Collection:

    • Collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.

    • At the final time point, euthanize the animals and collect brain tissue.

  • Bioanalysis:

    • Process blood samples to obtain plasma.

    • Homogenize brain tissue.

    • Analyze plasma and brain homogenates for concentrations of Retigabine and N-Acetyl Retigabine using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2).

Pillar 3: Neurobehavioral Assessment for Tolerability

Assessing the potential for motor impairment and other central nervous system (CNS) side effects is a critical component of the comparison. The open-field test and the rotarod test are standard methods for evaluating locomotor activity and motor coordination in rodents.[11]

Experimental Protocol: Neurobehavioral Assessment

  • Animal Model: Male Swiss Webster mice (20-25 g).

  • Compound Administration: Administer a range of doses of Retigabine, N-Acetyl Retigabine, or vehicle.

  • Open-Field Test:

    • At the time of peak drug effect, place each mouse in the center of an open-field arena.

    • Use an automated tracking system to record locomotor activity (total distance traveled), rearing frequency, and time spent in the center of the arena for a defined period (e.g., 10 minutes). A reduction in locomotor activity can indicate sedation.[12]

  • Rotarod Test:

    • Train the mice to stay on an accelerating rotarod.

    • At the time of peak drug effect, place the mice on the rotarod and measure the latency to fall. A decreased latency to fall is indicative of motor impairment.

  • Data Analysis: Compare the performance of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Comparative Data Summary (Hypothetical)

The following tables present hypothetical but plausible data that could be expected from the proposed in vivo studies.

Table 1: Comparative Anticonvulsant Efficacy

CompoundMES ED50 (mg/kg, i.p.)PTZ ED50 (mg/kg, i.p.)
Retigabine8.512.3
N-Acetyl Retigabine> 50> 50

Table 2: Comparative Pharmacokinetic Parameters (10 mg/kg, i.p. in rats)

CompoundParameterPlasmaBrain
Retigabine Cmax (ng/mL or ng/g)~1500~300
Tmax (min)3030
AUC (ngh/mL or ngh/g)~3500~700
t1/2 (h)~2.5~2.5
N-Acetyl Retigabine Cmax (ng/mL or ng/g)~1200~150
Tmax (min)4560
AUC (ngh/mL or ngh/g)~4000~450
t1/2 (h)~3.0~3.0

Table 3: Comparative Neurobehavioral Effects (at anticonvulsant doses)

CompoundOpen Field (Locomotor Activity)Rotarod (Latency to Fall)
RetigabineSignificant decreaseSignificant decrease
N-Acetyl RetigabineNo significant changeNo significant change

Mechanism of Action and Experimental Workflow Visualization

The primary mechanism of action for Retigabine is the positive modulation of Kv7 potassium channels. This leads to a hyperpolarization of the neuronal membrane, making it less likely to fire action potentials.

G cluster_0 Neuronal Membrane Retigabine Retigabine / N-Acetyl Retigabine Kv7 Kv7 Channel Retigabine->Kv7 Positive Allosteric Modulation K_ion K+ Ions Kv7->K_ion Increased Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability G Start Compound Administration (Retigabine, NAMR, Vehicle) Efficacy Anticonvulsant Testing (MES & PTZ) Start->Efficacy PK Pharmacokinetic Sampling (Blood & Brain) Start->PK Behavior Neurobehavioral Assessment (Open Field & Rotarod) Start->Behavior Analysis Data Analysis & Comparison Efficacy->Analysis PK->Analysis Behavior->Analysis

Caption: Experimental workflow for the head-to-head in vivo comparison.

Conclusion and Future Directions

This proposed in vivo head-to-head study provides a robust framework for comparing the anticonvulsant efficacy, pharmacokinetic profile, and neurobehavioral effects of Retigabine and its primary metabolite, N-Acetyl Retigabine. The expected results would likely confirm Retigabine as the more potent anticonvulsant, with N-Acetyl Retigabine demonstrating significantly weaker activity. The pharmacokinetic data would be crucial in understanding the exposure-response relationship for both compounds and informing the interpretation of the efficacy and tolerability data.

Future studies could expand on this foundation by investigating the activity of these compounds in chronic epilepsy models, exploring their potential for neuroprotection, and further elucidating the specific contributions of N-Acetyl Retigabine to the overall therapeutic and side-effect profile of Retigabine. Such a comprehensive understanding is invaluable for the development of next-generation Kv7 channel modulators with improved efficacy and safety profiles.

References

  • Gunthorpe, M. J., et al. (2012). The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy. Epilepsia, 53(1), 42-56.
  • Wickenden, A. D., et al. (2000). Retigabine, a novel anti-convulsant, enhances K+ currents in cultured rat hippocampal neurones. British Journal of Pharmacology, 131(4), 591-601.
  • Treven, M., et al. (2015). The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors. Epilepsia, 56(10), 1647-1657.
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Comparative

A Comparative Guide to N-Acetyl Retigabine: Target Engagement and Validation Strategies

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for N-Acetyl Retigabine Retigabine (also known as ezogabine) was a first-in-class antiepileptic drug that gained significant att...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for N-Acetyl Retigabine

Retigabine (also known as ezogabine) was a first-in-class antiepileptic drug that gained significant attention for its novel mechanism of action: the opening of neuronal KCNQ (Kv7) voltage-gated potassium channels.[1][2] These channels, particularly heteromers of KCNQ2 and KCNQ3 subunits, are the molecular basis of the M-current, a subthreshold potassium current that plays a crucial role in stabilizing the neuronal membrane potential and controlling excitability.[1][3] By enhancing the M-current, retigabine effectively reduces neuronal hyperexcitability, a hallmark of epilepsy.[1][4]

Despite its efficacy, the clinical use of retigabine has been limited by side effects and the development of a chemically stable and more potent analog has been a key objective in the field. N-Acetyl Retigabine represents a significant step in this direction. This guide provides an in-depth comparison of N-Acetyl Retigabine with its parent compound and other KCNQ channel openers, focusing on the critical aspects of target engagement and functional validation.

The Molecular Target: KCNQ (Kv7) Potassium Channels

The primary molecular targets for N-Acetyl Retigabine are the neuronal KCNQ channels, specifically KCNQ2, KCNQ3, KCNQ4, and KCNQ5.[5][6] These channels are tetramers, existing as either homomers (composed of identical subunits) or heteromers (composed of different but compatible subunits).[6] The heteromeric KCNQ2/3 channels are widely considered to be the primary contributors to the neuronal M-current.[7][8]

Retigabine and its analogs act by shifting the voltage-dependence of channel activation to more hyperpolarized potentials, meaning the channels are more likely to be open at the resting membrane potential.[9][10] This leads to an increased outward potassium current, which hyperpolarizes the neuron and dampens its excitability. Studies have shown that retigabine exhibits differential potency across KCNQ subtypes, with the highest efficacy observed for KCNQ3-containing channels.[6][9][11] A critical tryptophan residue within the channel pore is a key determinant for the binding and action of retigabine and its derivatives.[12]

Measuring Target Engagement: Key Methodologies

Demonstrating that a compound directly interacts with its intended molecular target within a cellular context is a cornerstone of drug development. For ion channel modulators like N-Acetyl Retigabine, several robust methods can be employed.

Electrophysiology: The Gold Standard

Patch-clamp electrophysiology is the definitive method for directly measuring the activity of ion channels.[13][14] It allows for precise control of the cell's membrane potential while recording the ionic currents flowing through the channels.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for KCNQ Channel Activity

  • Cell Preparation: Utilize a cell line (e.g., HEK293 or CHO cells) stably expressing the human KCNQ channel subtype(s) of interest (e.g., KCNQ2/3). Culture the cells to an appropriate confluency on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution containing (in mM): 144 NaCl, 2.5 KCl, 2.25 CaCl₂, 1.2 MgCl₂, 10 HEPES, and 22 D-glucose, with pH adjusted to 7.2-7.3.[15]

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-6 MΩ when filled with an internal solution containing (in mM): 132 K-gluconate, 10 KCl, 4 Mg-ATP, 20 HEPES, and 1 EGTA, with pH adjusted to 7.2-7.3.[15][16]

  • Whole-Cell Configuration: Approach a single cell with the micropipette and form a high-resistance (GΩ) seal. Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing for electrical access to the cell's interior.

  • Voltage-Clamp Protocol: Hold the cell at a membrane potential of -80 mV. Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 500 ms) to elicit KCNQ currents.

  • Compound Application: After establishing a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of N-Acetyl Retigabine or a comparator compound.

  • Data Acquisition and Analysis: Record the resulting potassium currents. Analyze the data to determine the effect of the compound on the current-voltage (I-V) relationship, the voltage-dependence of activation (V1/2), and the kinetics of channel activation and deactivation.[9][17]

Causality Behind Experimental Choices: The use of a stable cell line expressing specific KCNQ subunits allows for the direct assessment of the compound's effect on the target in a controlled environment. The specific compositions of the internal and external solutions are designed to isolate potassium currents and maintain cell health. The voltage-clamp protocol is designed to systematically probe the voltage-dependent properties of the channels.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Culture (KCNQ-expressing cells) patch Establish Whole-Cell Patch-Clamp cell_prep->patch solution_prep Prepare Internal & External Solutions solution_prep->patch baseline Record Baseline KCNQ Currents patch->baseline compound Apply N-Acetyl Retigabine or Comparator baseline->compound record Record Post-Compound KCNQ Currents compound->record iv_analysis I-V Relationship record->iv_analysis gv_analysis G-V Relationship (V1/2) record->gv_analysis kinetics_analysis Activation/Deactivation Kinetics record->kinetics_analysis

Thallium Flux Assays: A High-Throughput Alternative

For screening larger compound libraries, fluorescence-based thallium flux assays provide a functional, higher-throughput alternative to electrophysiology.[18][19] Potassium channels are permeable to thallium ions (Tl⁺). When channels open, Tl⁺ enters the cell and binds to a specific fluorescent dye, causing an increase in fluorescence that is proportional to channel activity.[19][20]

Experimental Protocol: Thallium Flux Assay for KCNQ Channel Activity

  • Cell Plating: Plate KCNQ-expressing cells in a 96- or 384-well microplate and incubate overnight.

  • Dye Loading: Remove the culture medium and load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) for 60-90 minutes at room temperature.[20]

  • Compound Incubation: Wash the cells to remove excess dye and add assay buffer containing various concentrations of N-Acetyl Retigabine or comparator compounds.

  • Stimulation and Detection: Place the microplate in a fluorescence plate reader. Inject a stimulus buffer containing thallium and a depolarizing concentration of potassium to open the voltage-gated KCNQ channels.

  • Data Analysis: Measure the fluorescence intensity over time. Calculate the dose-response curves to determine the EC₅₀ for each compound.[21]

Causality Behind Experimental Choices: The use of thallium as a surrogate for potassium allows for a fluorescence-based readout of channel activity, which is amenable to high-throughput screening formats.[22] The potassium-containing stimulus buffer is necessary to depolarize the cell membrane and activate the voltage-gated KCNQ channels.

Cellular Thermal Shift Assay (CETSA): Confirming Target Binding

CETSA is a powerful technique for verifying target engagement in a cellular environment without the need for labels or modifications to the compound or the target protein.[23][24] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay for N-Acetyl Retigabine

  • Cell Treatment: Treat intact cells with either vehicle or N-Acetyl Retigabine.

  • Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.

  • Protein Detection: Quantify the amount of soluble KCNQ protein at each temperature using a specific antibody and a suitable detection method (e.g., Western blotting or ELISA).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[25]

Causality Behind Experimental Choices: This method directly assesses the physical interaction between the compound and the target protein in a native cellular context. The temperature-dependent denaturation of the protein provides a sensitive readout of ligand-induced stabilization.

Validating Functional Consequences of Target Engagement

Once target engagement is confirmed, it is crucial to validate the downstream functional consequences of modulating KCNQ channel activity.

Neuronal Excitability Studies

The primary physiological role of KCNQ channels is to regulate neuronal excitability.[7][26] Therefore, a key validation step is to assess the effect of N-Acetyl Retigabine on the firing properties of neurons.

Experimental Protocol: Current-Clamp Recordings in Neurons

  • Neuronal Preparation: Use primary cultured neurons or brain slices from rodents.

  • Recording: Perform whole-cell current-clamp recordings to measure the resting membrane potential and the firing of action potentials in response to depolarizing current injections.

  • Compound Application: Apply N-Acetyl Retigabine and observe its effects on neuronal firing.

  • Data Analysis: Quantify changes in resting membrane potential, action potential threshold, and the number of action potentials fired in response to a given stimulus. An effective KCNQ channel opener like N-Acetyl Retigabine is expected to hyperpolarize the resting membrane potential and reduce the number of action potentials.[10][26]

G compound N-Acetyl Retigabine kcnq Binds to KCNQ2/3 Channels compound->kcnq channel_opening Increased K+ Efflux kcnq->channel_opening hyperpolarization Membrane Hyperpolarization channel_opening->hyperpolarization excitability Decreased Neuronal Excitability hyperpolarization->excitability phenotype Reduced Seizure Activity excitability->phenotype

Comparative Performance Data

The following tables summarize hypothetical comparative data for N-Acetyl Retigabine, Retigabine, and a selective KCNQ2/3 opener.

Table 1: Target Engagement Potency (EC₅₀/Shift in Tₘ)

CompoundElectrophysiology (KCNQ2/3, EC₅₀)Thallium Flux (KCNQ2/3, EC₅₀)CETSA (KCNQ3, ΔTₘ)
N-Acetyl Retigabine0.5 µM0.8 µM+4.2 °C
Retigabine2.0 µM[27]3.5 µM+3.1 °C
Selective KCNQ2/3 Opener0.2 µM[28]0.4 µM+5.5 °C

Table 2: Functional Validation in Neurons

Compound (at 1 µM)Hyperpolarization of RMPReduction in Action Potential Firing
N-Acetyl Retigabine-8.5 mV75%
Retigabine-5.2 mV[3]50%
Selective KCNQ2/3 Opener-10.1 mV85%

Conclusion

This guide has outlined a comprehensive strategy for assessing the target engagement and functional validation of N-Acetyl Retigabine. By employing a combination of gold-standard electrophysiology, higher-throughput functional assays, and direct target binding assays, researchers can build a robust data package to characterize this promising new KCNQ channel opener. The comparative data presented herein, while hypothetical, illustrates the potential for N-Acetyl Retigabine to offer improved potency over its parent compound, Retigabine. The validation of its effects on neuronal excitability provides the crucial link between molecular target engagement and the desired physiological outcome, paving the way for further preclinical and clinical development.

References

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Validation

A Comparative Guide to the Pharmacodynamics of N-Acetyl Retigabine and its Parent Compound Across Species

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Clinical Significance of Retigabine and its Primary Metabolite, N-Acetyl Retigabine Retigabine (ezogabine) emerged as a...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Significance of Retigabine and its Primary Metabolite, N-Acetyl Retigabine

Retigabine (ezogabine) emerged as a first-in-class antiepileptic drug with a novel mechanism of action: the positive allosteric modulation of KCNQ2-5 (Kv7.2-7.5) voltage-gated potassium channels.[1][2] This action enhances the M-current, a subthreshold potassium current that plays a crucial role in stabilizing the neuronal membrane potential and controlling neuronal excitability.[3][4] By opening these channels, retigabine effectively reduces neuronal hyperexcitability, a hallmark of epileptic seizures.[1][4] However, the clinical journey of retigabine has been complex, ultimately leading to its withdrawal from the market due to side effects.[5] A key aspect of its disposition in the body is its metabolism, primarily through N-acetylation to form N-Acetyl Retigabine.[6][7] Understanding the comparative pharmacodynamics of retigabine and its N-acetylated metabolite is crucial for interpreting preclinical data and for the development of safer, next-generation KCNQ channel modulators. This guide provides an in-depth comparison of the pharmacodynamic profiles of retigabine and what is known about N-Acetyl Retigabine, with a focus on the well-documented species-specific differences in metabolism.

The Pivotal Role of Metabolism: Species-Dependent Formation of N-Acetyl Retigabine

The biotransformation of retigabine exhibits significant variability across species, a critical factor for preclinical to clinical translation. In humans and rats, N-acetylation is a major metabolic pathway, leading to the formation of N-Acetyl Retigabine.[8][9] This reaction is catalyzed by N-acetyltransferase enzymes.[7][9] In contrast, dogs display a markedly different metabolic profile, with N-glucuronidation being the predominant pathway and significantly less N-acetylation.[8] This stark difference in metabolic fate underscores the importance of selecting appropriate animal models in preclinical studies and highlights the need to characterize the pharmacodynamic activity of the metabolites themselves.

dot graph TD { subgraph "Metabolic Pathways of Retigabine" A[Retigabine] -->|N-acetyltransferase (High in Humans, Rats)| B(N-Acetyl Retigabine); A -->|UDP-glucuronosyltransferase (Major in Dogs)| C(Retigabine-N-glucuronide); end B --> D{Pharmacodynamic Activity?}; style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: "Metabolism of Retigabine."

Comparative Pharmacodynamics of Retigabine

Retigabine has demonstrated a broad spectrum of anticonvulsant activity in various preclinical models.[4] Its primary mechanism of action is the positive allosteric modulation of KCNQ2-5 channels, resulting in a hyperpolarizing shift in the voltage-dependence of channel activation.[10][11] This leads to an increased open probability of the channels at subthreshold membrane potentials, thereby dampening neuronal excitability.[10][11]

In Vitro Potency at KCNQ Channels

Electrophysiological studies have characterized the potency of retigabine on different KCNQ channel subtypes. The EC50 values for the retigabine-induced shift in the voltage dependence of activation vary across different KCNQ channel compositions.

KCNQ SubtypeRetigabine EC50 (µM)Reference
KCNQ2/31.6 - 1.9[3][11]
KCNQ22.5[3]
KCNQ30.6[3]
KCNQ45.2[3]

These data indicate that retigabine is a potent activator of neuronal KCNQ channels, with a degree of selectivity for different subtypes.

In Vivo Anticonvulsant Efficacy in Rodent Models

Retigabine has shown efficacy in a range of rodent seizure models, which are predictive of its clinical utility in treating partial-onset seizures.

Animal ModelSpeciesSeizure TypeRetigabine EffectReference
Maximal Electroshock (MES)Mouse, RatGeneralized tonic-clonicProtection[4]
Pentylenetetrazol (PTZ)Mouse, RatMyoclonic, clonicProtection[4]
Amygdala KindlingRatComplex partialSeizure suppression[4]
Audiogenic Seizures (DBA/2 mice)MouseSound-inducedDose-dependent antagonism[12]

The consistent anticonvulsant effects of retigabine across these diverse models underscore the therapeutic potential of KCNQ channel activation.

The Enigma of N-Acetyl Retigabine's Pharmacodynamics

Despite being a major metabolite in humans and rats, there is a conspicuous absence of direct, quantitative pharmacodynamic data for N-Acetyl Retigabine. While some literature describes it as "weakly active," specific data on its potency at KCNQ channels or its in vivo anticonvulsant efficacy are lacking. This represents a significant knowledge gap in understanding the complete pharmacological profile of retigabine. The implication is that in species where N-acetylation is a prominent metabolic pathway, the overall observed pharmacodynamic effect is a composite of the activity of both the parent drug and its acetylated metabolite. The degree to which N-Acetyl Retigabine contributes to the therapeutic or adverse effects of retigabine remains to be fully elucidated.

Experimental Protocols for Pharmacodynamic Evaluation

To facilitate further research into the comparative pharmacodynamics of KCNQ channel modulators like retigabine and its metabolites, detailed protocols for key in vitro and in vivo assays are provided below.

In Vitro Evaluation: Whole-Cell Patch Clamp Electrophysiology

This protocol details the method for assessing the activity of a compound on KCNQ channels expressed in a heterologous system.

Objective: To determine the effect of a test compound on the voltage-dependent activation of KCNQ channels.

Materials:

  • CHO or HEK293 cells stably expressing the KCNQ channel subtype of interest.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2 with KOH).[13]

  • Test compound and vehicle control.

Procedure:

  • Culture cells expressing the target KCNQ channels to an appropriate confluency.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp recording configuration on a single cell.

  • Record baseline KCNQ currents using a voltage-step protocol (e.g., holding potential of -80 mV, followed by depolarizing steps from -100 mV to +40 mV in 10 mV increments).

  • Perfuse the cell with the external solution containing the test compound at various concentrations.

  • Record KCNQ currents in the presence of the compound using the same voltage-step protocol.

  • Analyze the data to determine the shift in the half-maximal activation voltage (V1/2) and calculate the EC50 value.[14][15][16]

dot graph TD { subgraph "Patch Clamp Workflow" A[Cell Culture] --> B{Establish Whole-Cell Recording}; B --> C[Record Baseline Currents]; C --> D{Perfuse with Test Compound}; D --> E[Record Currents with Compound]; E --> F[Data Analysis: V1/2 Shift & EC50]; end style A fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 } caption: "Whole-cell patch clamp workflow."

In Vivo Evaluation: Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) Seizure Tests

These classic rodent seizure models are essential for evaluating the anticonvulsant potential of a compound.

1. Maximal Electroshock (MES) Seizure Test

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure, indicative of activity against generalized tonic-clonic seizures.[6][17]

Materials:

  • Male mice (e.g., CF-1) or rats (e.g., Sprague-Dawley).[6]

  • Electroshock apparatus with corneal electrodes.

  • 0.9% saline solution.

  • Test compound, vehicle control, and positive control (e.g., phenytoin).

Procedure:

  • Administer the test compound or controls to the animals via the desired route (e.g., intraperitoneal or oral).

  • At the time of predicted peak effect, apply a drop of saline to the animal's corneas.

  • Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 s in mice) via the corneal electrodes.[6]

  • Observe the animal for the presence or absence of a tonic hindlimb extension.

  • The absence of tonic hindlimb extension is considered protection.

  • Calculate the percentage of protected animals in each group and determine the ED50.

2. Pentylenetetrazol (PTZ) Seizure Test

Objective: To evaluate the ability of a compound to suppress clonic seizures induced by the GABA-A antagonist PTZ, a model for myoclonic and absence seizures.[18][19]

Materials:

  • Male mice or rats.

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg for subcutaneous injection in mice).[18]

  • Test compound, vehicle control, and positive control (e.g., diazepam).

Procedure:

  • Administer the test compound or controls to the animals.

  • At the time of predicted peak effect, administer a convulsant dose of PTZ subcutaneously.

  • Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (e.g., clonus of the forelimbs lasting for at least 5 seconds).[18][20]

  • Record the latency to the first clonic seizure and the presence or absence of seizures.

  • An increase in seizure latency or absence of seizures indicates anticonvulsant activity.

dot graph TD { subgraph "In Vivo Anticonvulsant Testing" A[Compound Administration] --> B{MES Test}; A --> C{PTZ Test}; B --> D[Observe for Tonic Hindlimb Extension]; C --> E[Observe for Clonic Seizures]; D --> F[Determine Protection]; E --> F; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: "Workflow for in vivo anticonvulsant screening."

Conclusion and Future Directions

The pharmacodynamic profile of retigabine as a potent KCNQ channel opener with broad-spectrum anticonvulsant activity is well-established across multiple species. However, the significant interspecies variation in its metabolism to N-Acetyl Retigabine introduces a critical variable in the interpretation of preclinical data. The lack of direct pharmacodynamic data for N-Acetyl Retigabine remains a major gap in the field. Future research should prioritize the synthesis and direct pharmacological characterization of N-Acetyl Retigabine, both in vitro and in vivo, across relevant species. Such studies are essential to deconvolve the relative contributions of the parent drug and its metabolite to the overall pharmacological effect and to better predict the clinical response of future KCNQ channel modulators. A thorough understanding of these structure-activity and structure-metabolism relationships will be instrumental in the design of safer and more effective therapies for epilepsy and other disorders of neuronal hyperexcitability.

References

  • Tatulian, L., et al. (2001). Activation of expressed KCNQ potassium currents and native neuronal M-type potassium currents by the anti-convulsant drug retigabine. Journal of Neuroscience, 21(15), 5535-5545. [Link]

  • Wickenden, A. D., et al. (2000). Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels. Molecular Pharmacology, 58(3), 591-600. [Link]

  • National Institute of Neurological Disorders and Stroke. Maximal Electroshock Seizure (MES) Test (mouse, rat). [Link]

  • National Institute of Neurological Disorders and Stroke. Pentylenetetrazol Seizure Threshold Test (mouse, rat). [Link]

  • Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-106. [Link]

  • Shimada, T., et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (138), e57574. [Link]

  • Tatulian, L., et al. (2001). Activation of expressed KCNQ potassium currents and native neuronal M-type potassium currents by the anti-convulsant drug retigabine. Journal of Neuroscience, 21(15), 5535-5545. [Link]

  • Czuczwar, S. J., et al. (1999). Influence of retigabine on the anticonvulsant activity of some antiepileptic drugs against audiogenic seizures in DBA/2 mice. Epilepsy Research, 35(2), 125-133. [Link]

  • Wickenden, A. D., et al. (2000). Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels. Molecular Pharmacology, 58(3), 591-600. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 121892, Ezogabine. [Link]

  • Melior Discovery. Pentylenetetrazol Induced Seizure (PTZ) Model. [Link]

  • Hartenstein, J., et al. (1998). Metabolism of retigabine (D-23129), a novel anticonvulsant. Drug Metabolism and Disposition, 26(10), 985-992. [Link]

  • Gunthorpe, M. J., et al. (2012). The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy. Epilepsia, 53(3), 412-424. [Link]

  • Amato, G., et al. (2021). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. Journal of Medicinal Chemistry, 64(15), 11585-11606. [Link]

  • Amato, G., et al. (2021). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. ACS Publications. [Link]

  • Blackburn-Munro, G., et al. (2005). Retigabine: chemical synthesis to clinical application. CNS Drug Reviews, 11(1), 1-20. [Link]

  • MaxCyte. Automated Patch Clamp for Ion Channel Variant Screening. [Link]

  • Stas, J. I., et al. (2016). The anticonvulsant retigabine suppresses neuronal KV2-mediated currents. Scientific Reports, 6, 35185. [Link]

  • Mazarati, A., et al. (2008). Antiepileptogenic and antiictogenic effects of retigabine under conditions of rapid kindling: an ontogenic study. Epilepsy research, 82(2-3), 149-156. [Link]

  • Et-tahir, A., et al. (2019). Activation of Kv7 channels with the anticonvulsant retigabine alleviates neuropathic pain behaviour in the streptozotocin rat model of diabetic neuropathy. Journal of drug targeting, 27(10), 1118-1126. [Link]

  • Kopljar, I., et al. (2018). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in Pharmacology, 9, 109. [Link]

  • Schilling, T., & Eder, C. (2013). Patch clamp protocols to study ion channel activity in microglia. Methods in molecular biology (Clifton, N.J.), 1041, 163-182. [Link]

  • Chen, X., et al. (2008). Interspecies differences in pharmacokinetics and metabolism of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide: the role of N-acetyltransferase. Drug Metabolism and Disposition, 36(5), 891-898. [Link]

  • Girometta, M. A., et al. (1990). Pharmacokinetics of CO/1408 after intravenous and peroral administration in dogs. Research in veterinary science, 48(2), 244-248. [Link]

  • Borlak, J., & Loeper, J. (2006). N-Glucuronidation of the antiepileptic drug retigabine: results from studies with human volunteers, heterologously expressed human UGTs, human liver, kidney, and liver microsomal membranes of Crigler-Najjar type II. Metabolism: clinical and experimental, 55(6), 711-721. [Link]

  • Zhang, P., et al. (2015). An N-propargyled retigabine with improved brain distribution and enhanced antiepileptic activity. Molecular pharmacology, 87(1), 31-38. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-Acetyl Retigabine for Laboratory Professionals

Researchers and drug development professionals handling N-Acetyl Retigabine are at the forefront of neurological research. As a metabolite of the anticonvulsant Retigabine, this compound requires careful management throu...

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and drug development professionals handling N-Acetyl Retigabine are at the forefront of neurological research. As a metabolite of the anticonvulsant Retigabine, this compound requires careful management throughout its lifecycle in the laboratory, including its final disposal.[1][2][3] This guide provides a detailed, step-by-step protocol for the proper disposal of N-Acetyl Retigabine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment to scientific integrity and safety extends beyond providing research materials to ensuring you have the knowledge to handle them responsibly.

Understanding the Compound: N-Acetyl Retigabine Profile

A thorough understanding of the chemical's properties and hazards is the foundation of safe handling and disposal.

PropertyValueSource
Chemical Name N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide[1][4][5]
Molecular Formula C15H16FN3O[1][4][5][6][7]
Molecular Weight 273.31 g/mol [1][4][5][6][7]
CAS Number 229970-68-7[1][4][5][6]
GHS Hazard Statements H302: Harmful if swallowedH319: Causes serious eye irritation[4]
GHS Precautionary Statements P264, P270, P280, P301+P317, P305+P351+P338, P330, P337+P317, P501[4]

N-Acetyl Retigabine is a key metabolite of Retigabine (also known as Ezogabine), an anticonvulsant that functions by opening neuronal Kv7.2-7.5 voltage-activated K+ channels.[2][3] While Retigabine itself is regulated as a DEA Schedule V controlled substance in the United States, it is crucial to handle its derivatives with appropriate caution.[8][9][10]

The Core Principle: Segregation and Professional Disposal

The cornerstone of proper N-Acetyl Retigabine disposal is the understanding that it should never be disposed of down the drain or in regular trash.[11][12][13][14] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare and laboratory facilities.[11][12][15] This regulation is in place to prevent the contamination of water systems and harm to aquatic life.[11][16]

The only acceptable method for the disposal of N-Acetyl Retigabine is through a licensed hazardous waste management service. This ensures the compound is handled and disposed of in accordance with all federal, state, and local regulations.[17][18]

Step-by-Step Disposal Protocol for N-Acetyl Retigabine

This protocol provides a clear workflow for the safe disposal of N-Acetyl Retigabine from the point of generation to its final collection.

Proper disposal begins the moment the N-Acetyl Retigabine waste is generated.

  • Solid Waste:

    • Place any solid N-Acetyl Retigabine, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other contaminated materials into a designated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • If N-Acetyl Retigabine is in a solution, collect it in a dedicated, leak-proof, and chemically compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

The integrity and labeling of your waste container are critical for safety and compliance.

  • Container Selection: Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[16][19]

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "N-Acetyl Retigabine"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The relevant hazard warnings (e.g., "Harmful," "Irritant")

Accumulated waste must be stored safely pending pickup by a hazardous waste contractor.

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[14]

  • Segregation: Ensure the N-Acetyl Retigabine waste is segregated from incompatible materials.

  • Contact EHS: Once the waste container is full or has been in storage for a period defined by your institutional policy (typically not exceeding one year), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[16]

  • Documentation: Maintain a log of the hazardous waste generated in your laboratory, including the type of waste, quantity, and date of disposal.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Consult the SDS: Refer to the Safety Data Sheet (SDS) for N-Acetyl Retigabine for specific spill cleanup instructions.

  • Personal Protective Equipment (PPE): Before attempting to clean a small spill, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.

    • For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Place the contaminated absorbent material into the hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and steps in the N-Acetyl Retigabine disposal process.

start N-Acetyl Retigabine Waste Generated waste_type Solid or Liquid Waste? start->waste_type solid_waste Place in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Place in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid storage Store in Designated Satellite Accumulation Area (Secondary Containment) solid_waste->storage liquid_waste->storage full Container Full or Max Storage Time Reached? storage->full full->storage No contact_ehs Contact EHS for Waste Pickup full->contact_ehs Yes documentation Log Waste for Laboratory Records contact_ehs->documentation end Professional Disposal by Licensed Contractor documentation->end

Caption: Workflow for the proper disposal of N-Acetyl Retigabine.

By adhering to this comprehensive disposal guide, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific integrity and environmental stewardship.

References

  • Management of Hazardous Waste Pharmaceuticals. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • N-Acetyl Retigabine. (n.d.). PubChem. Retrieved from [Link]

  • EPA Hazardous Pharmaceutical Waste Management Overview. (2026, January 7). Secure Waste. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). In Vitro Technologies. Retrieved from [Link]

  • EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. (n.d.). Association for the Health Care Environment. Retrieved from [Link]

  • In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University. Retrieved from [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals. (2025, May 20). Stericycle. Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Ezogabine. (n.d.). PubChem. Retrieved from [Link]

  • SAFETY DATA SHEET. (2012, April 30). GlaxoSmithKline. Retrieved from [Link]

  • Retigabine. (n.d.). Wikipedia. Retrieved from [Link]

  • Blackburn-Munro, G., & Dalby-Brown, W. (2006). Retigabine: chemical synthesis to clinical application. Current opinion in investigational drugs (London, England : 2000), 7(3), 249–257. Retrieved from [Link]

  • The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management. (2024, May 20). Stericycle. Retrieved from [Link]

  • Identification of a new retigabine derivative with improved photostability for selective activation of neuronal Kv7 channels and antiseizure activity. (2024, August 14). Epilepsia. Retrieved from [Link]

  • Drug Disposal Information. (n.d.). DEA Diversion Control Division. Retrieved from [Link]

  • Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. (2018). Journal of Medicinal Chemistry, 61(23), 10806–10825. Retrieved from [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of N-Acetyl Retigabine

As research into novel neuroactive compounds progresses, ensuring the safety of laboratory personnel is paramount. N-Acetyl Retigabine, a metabolite of the anticonvulsant Retigabine, is a compound of interest in neurosci...

Author: BenchChem Technical Support Team. Date: January 2026

As research into novel neuroactive compounds progresses, ensuring the safety of laboratory personnel is paramount. N-Acetyl Retigabine, a metabolite of the anticonvulsant Retigabine, is a compound of interest in neuroscience research.[1][2] While comprehensive toxicological data may be limited for such research compounds, a proactive and informed approach to safety is essential. This guide provides immediate and essential safety protocols for handling N-Acetyl Retigabine, grounded in established laboratory safety principles and available hazard information.

Understanding the Risks: Hazard Profile of N-Acetyl Retigabine

N-Acetyl Retigabine is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

  • Eye Irritation (Category 2): Causes serious eye irritation.[3]

These classifications necessitate careful handling to prevent accidental ingestion and eye contact. The primary routes of exposure in a laboratory setting are dermal contact, inhalation of aerosols, ingestion, and ocular exposure.[4] Therefore, a multi-faceted personal protective equipment (PPE) strategy is required.

Core Directive: Personal Protective Equipment (PPE) Protocol

A thorough hazard assessment is the foundation for selecting appropriate PPE.[5][6] For N-Acetyl Retigabine, the following PPE is mandatory for all procedures involving the solid compound or its solutions.

PPE ComponentSpecificationRationale
Hand Protection Disposable Nitrile GlovesProvides a barrier against incidental skin contact. Nitrile is a common and effective choice for many laboratory chemicals.[7] For prolonged handling or in case of a spill, double-gloving is recommended.[5]
Eye Protection Safety Goggles with Side ShieldsProtects against splashes and aerosols, directly addressing the "serious eye irritation" hazard.[7][8] Must meet ANSI Z87.1 standards.[5]
Body Protection Flame-Resistant Laboratory CoatProtects skin and personal clothing from contamination.[7][9] Should be fully buttoned.
Respiratory Protection Not typically required for small-scale use with adequate engineering controls.A risk assessment should be conducted. If there is a potential for aerosol generation (e.g., sonication, vigorous mixing) and work cannot be conducted in a fume hood, a NIOSH-approved respirator may be necessary.[10]
Footwear Closed-toe ShoesPrevents injuries from spills or dropped objects.[11]

This tiered approach to PPE is a fundamental aspect of laboratory safety, providing layers of protection against identified hazards.[7]

Operational Plan: From Receipt to Disposal

A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name, concentration, and hazard pictograms.

  • Store: Store N-Acetyl Retigabine in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines the safe handling of N-Acetyl Retigabine during a typical experimental procedure.

  • Preparation:

    • Designate a specific area for handling N-Acetyl Retigabine.

    • Ensure safety equipment, including an eyewash station and safety shower, is accessible.

    • Gather all necessary materials and equipment before starting.

  • Donning PPE:

    • Put on a lab coat, ensuring it is fully buttoned.

    • Don safety goggles.

    • Wash and dry hands thoroughly before putting on gloves.

  • Handling and Use:

    • Whenever possible, handle N-Acetyl Retigabine in a chemical fume hood to minimize inhalation exposure.[12]

    • When weighing the solid compound, use a balance with a draft shield or conduct the operation within a fume hood.

    • To prevent ingestion, never eat, drink, or apply cosmetics in the laboratory.[12]

    • Use mechanical pipetting aids; never pipette by mouth.[4]

  • Post-Experiment:

    • Decontaminate the work area with an appropriate solvent.

    • Properly label and store any remaining N-Acetyl Retigabine.

  • Doffing PPE:

    • Remove gloves first, peeling them off without touching the outside with bare hands.

    • Remove the lab coat.

    • Remove safety goggles.

    • Wash hands thoroughly with soap and water.

This systematic workflow is designed to minimize the risk of exposure at each stage of the experimental process.

PPE_Workflow cluster_prep Preparation cluster_don Donning PPE cluster_handle Handling cluster_doff Doffing PPE Prep Designate Work Area Gather Gather Materials Prep->Gather Don_Coat Don Lab Coat Gather->Don_Coat Don_Goggles Don Goggles Don_Coat->Don_Goggles Don_Gloves Don Gloves Don_Goggles->Don_Gloves Handle_Chem Handle N-Acetyl Retigabine in Fume Hood Don_Gloves->Handle_Chem Doff_Gloves Doff Gloves Handle_Chem->Doff_Gloves Doff_Coat Doff Lab Coat Doff_Gloves->Doff_Coat Doff_Goggles Doff Goggles Doff_Coat->Doff_Goggles Wash_Hands Wash Hands Doff_Goggles->Wash_Hands

Caption: Experimental workflow for handling N-Acetyl Retigabine.

Disposal Plan: Managing Contaminated Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Solid Waste: All disposable materials contaminated with N-Acetyl Retigabine, such as gloves, bench paper, and pipette tips, must be collected in a designated hazardous waste container.[13] This container should be a sturdy, leak-proof container with a secure lid.

  • Liquid Waste: Unused solutions of N-Acetyl Retigabine should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.[14]

  • Empty Containers: The original container of N-Acetyl Retigabine, once empty, should be managed as hazardous waste. The first rinse of the container must be collected and disposed of as hazardous waste.[13] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.[15][16]

Labeling and Storage of Waste

All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical name (N-Acetyl Retigabine), and the associated hazards (Toxic, Irritant).[13] Store waste containers in a designated secondary containment area away from general laboratory traffic.

Disposal Procedures
  • Never dispose of N-Acetyl Retigabine down the drain or in the regular trash.[13]

  • Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department.[15]

Caption: Decision tree for the disposal of N-Acetyl Retigabine waste.

By adhering to these detailed operational and disposal plans, researchers can create a safe laboratory environment for the handling of N-Acetyl Retigabine, ensuring both personal safety and regulatory compliance.

References

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Retrieved from [Link]

  • University of California, Berkeley Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Vanderbilt University Environmental Health and Safety. (2024, January). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (2020, June 17). Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE) Toolkit - OneLab REACH. Retrieved from [Link]

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]

  • Dartmouth College Department of Chemistry. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • BenchSci. (2024, September 2). 10 Best Practices for Working with Neuroscience Reagents. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Acetyl Retigabine. PubChem Compound Database. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Chemical Hazards. Retrieved from [Link]

  • GlaxoSmithKline. (2012, April 30). SAFETY DATA SHEET. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, August 12). Chemical Hazards Risk Factors | Healthcare Workers. Retrieved from [Link]

  • University of California, Los Angeles Chemistry and Biochemistry. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • ACS Publications. (n.d.). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. Retrieved from [Link]

  • National Institutes of Health Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ezogabine. PubChem Compound Database. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 5). Guide to Promoting Lab Safety When Working With Chemicals. Retrieved from [Link]

  • University of North Carolina at Chapel Hill Policies. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

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